Hadacidin
Descripción
Propiedades
IUPAC Name |
2-[formyl(hydroxy)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO4/c5-2-4(8)1-3(6)7/h2,8H,1H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URJHVPKUWOUENU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N(C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2618-22-6 (mono-hydrochloride salt) | |
| Record name | Hadacidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000689134 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1043962 | |
| Record name | Hadacidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1043962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
689-13-4 | |
| Record name | N-Formyl-N-hydroxyglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=689-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hadacidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000689134 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hadacidin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02109 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Hadacidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1043962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HADACIDIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BFO5P1010A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery of Hadacidin: A Technical Guide to its Isolation, Characterization, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hadacidin, a naturally occurring N-formyl-N-hydroxyglycine, is a potent inhibitor of adenylosuccinate synthetase, a crucial enzyme in the de novo purine biosynthesis pathway. First isolated from the fermentation broths of Penicillium frequentans and subsequently found in other Penicillium species such as Penicillium aurantioviolaceum, this small molecule has garnered significant interest for its antitumor and plant growth inhibitory activities. This technical guide provides an in-depth overview of the discovery of this compound, detailing the experimental protocols for its isolation, purification, and biological characterization. Furthermore, it presents key quantitative data, signaling pathways, and experimental workflows in a clear and accessible format for researchers in drug discovery and development.
Introduction
The quest for novel bioactive compounds from microbial sources has been a cornerstone of drug discovery for decades. The genus Penicillium is renowned for producing a plethora of secondary metabolites with diverse biological activities, most notably the life-saving antibiotic, penicillin. In the early 1960s, a systematic screening of fermentation broths for antitumor agents led to the discovery of this compound. This compound, named for its inhibitory action against human adenocarcinoma, represents a class of naturally occurring hydroxamic acids. Its specific mechanism of action, targeting a key enzyme in purine biosynthesis, makes it a valuable tool for studying cellular metabolism and a potential lead for the development of novel therapeutics.
Fermentation and Production of this compound
This compound is produced by several species of Penicillium, including P. frequentans and P. aurantioviolaceum, through submerged fermentation. The production of this secondary metabolite is influenced by various factors, including the composition of the culture medium and fermentation conditions.
Culture Media Composition
A variety of media have been utilized for the cultivation of Penicillium species for the production of secondary metabolites. A typical medium for this compound production includes a carbon source, a nitrogen source, and essential minerals.
Table 1: Example of a Production Medium for Penicillium Species
| Component | Concentration (g/L) |
| Glucose | 20.0 |
| Potato Dextrose Broth | 24.0 |
| Yeast Extract | 3.0 |
| Sucrose | 21.0 |
| Peptone | 5.0 |
| K₂HPO₄ | 1.0 |
| MgSO₄·7H₂O | 0.5 |
Note: The optimal composition may vary depending on the specific Penicillium strain and fermentation conditions.
Fermentation Parameters
Optimal production of this compound is typically achieved under controlled fermentation conditions.
Table 2: Typical Fermentation Parameters for this compound Production
| Parameter | Value |
| Temperature | 25-28 °C |
| pH | 5.0 - 6.5 |
| Agitation | 120 - 200 rpm |
| Incubation Time | 6 - 8 days |
Isolation and Purification of this compound
The recovery of this compound from the fermentation broth involves a multi-step process designed to separate it from other broth components and impurities.
Experimental Protocol: Isolation and Purification
-
Harvesting and Clarification: At the end of the fermentation period, the culture broth is harvested. The fungal mycelium and other solid materials are removed by filtration through cheesecloth or by centrifugation (e.g., 5000 x g for 20 minutes). The resulting supernatant is the starting material for this compound extraction.
-
Solvent Extraction: The pH of the clarified supernatant is adjusted to acidic conditions (pH 2-3) using an acid such as HCl. This compound is then extracted from the aqueous phase into an organic solvent like ethyl acetate or butyl acetate. This process is typically repeated multiple times to ensure efficient extraction. The organic phases are then pooled.
-
Concentration: The pooled organic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract containing this compound.
-
Chromatographic Purification: The crude extract is subjected to further purification using chromatographic techniques.
-
Anion Exchange Chromatography: The crude extract, dissolved in a low ionic strength buffer, is loaded onto an anion exchange column (e.g., DEAE-cellulose). The column is washed to remove unbound impurities. This compound is then eluted using a salt gradient (e.g., 0-1 M NaCl). Fractions are collected and assayed for the presence of this compound.
-
Size-Exclusion Chromatography: Fractions containing this compound can be further purified using a size-exclusion column (e.g., Sephadex G-25) to remove molecules of significantly different sizes.
-
-
Crystallization: The purified this compound fractions are pooled, concentrated, and crystallized from a suitable solvent system (e.g., water-ethanol) to obtain pure this compound.
Caption: Experimental workflow for the isolation and purification of this compound.
Biological Activity and Mechanism of Action
This compound exhibits its biological effects by specifically inhibiting adenylosuccinate synthetase (EC 6.3.4.4), an enzyme that catalyzes the conversion of inosine monophosphate (IMP) to adenylosuccinate, a key step in the biosynthesis of adenosine monophosphate (AMP).
Inhibition of Adenylosuccinate Synthetase
This compound acts as a competitive inhibitor with respect to L-aspartate, one of the substrates of adenylosuccinate synthetase. This inhibition leads to a depletion of the cellular pool of adenine nucleotides, thereby affecting DNA and RNA synthesis and ultimately leading to cell growth inhibition.
Caption: Signaling pathway showing the inhibition of adenylosuccinate synthetase by this compound.
Quantitative Analysis of Inhibition
The inhibitory potency of this compound and its analogs against adenylosuccinate synthetase has been quantified using various enzymatic assays.
Table 3: Inhibitory Activity of this compound and its Analogs
| Compound | Target Enzyme | Inhibition | IC₅₀ / Kᵢ |
| This compound | Adenylosuccinate Synthetase | Competitive with L-aspartate | Kᵢ = 86 µM |
| N-acetyl-N-hydroxyglycine | Adenylosuccinate Synthetase | 50-75% inhibition at 5 mM | Not specified |
| N-formylglycine | Adenylosuccinate Synthetase | 50-75% inhibition at 5 mM | Not specified |
| N-hydroxyglycine | Adenylosuccinate Synthetase | 50-75% inhibition at 5 mM | Not specified |
Experimental Protocol: Adenylosuccinate Synthetase Assay
The activity of adenylosuccinate synthetase and its inhibition by this compound can be determined spectrophotometrically by monitoring the formation of adenylosuccinate at 280 nm.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the following components in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.8, with 10 mM MgCl₂):
-
Inosine monophosphate (IMP)
-
L-aspartate
-
Guanosine triphosphate (GTP)
-
Adenylosuccinate synthetase enzyme
-
-
Inhibitor Addition: For inhibition studies, add varying concentrations of this compound to the reaction mixture. A control reaction without the inhibitor should be run in parallel.
-
Initiation and Measurement: Initiate the reaction by adding the enzyme. Immediately monitor the increase in absorbance at 280 nm over time using a spectrophotometer. The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration. For determining the inhibition constant (Kᵢ), perform the assay at various substrate (L-aspartate) and inhibitor concentrations and analyze the data using Lineweaver-Burk or Dixon plots.
Caption: Experimental workflow for the adenylosuccinate synthetase inhibition assay.
Biosynthesis of this compound
Isotopic labeling studies have been instrumental in elucidating the biosynthetic pathway of this compound in Penicillium aurantioviolaceum. These experiments have revealed the precursors and the sequence of enzymatic reactions leading to the formation of this hydroxamic acid.
Precursor Feeding Studies
Experiments involving the feeding of ¹⁴C-labeled precursors to P. aurantioviolaceum cultures have demonstrated that glycine and formate are direct precursors of this compound. The carboxyl group of glycine forms the carboxyl group of this compound, while the α-carbon of glycine becomes the α-carbon of this compound. The formyl group is derived from formate.
Table 4: Precursor Incorporation into this compound
| Labeled Precursor | Incorporation into this compound |
| [1-¹⁴C]Glycine | High |
| [2-¹⁴C]Glycine | High |
| [¹⁴C]Formate | High |
| [¹⁴C]Serine | High (likely via conversion to glycine and formate) |
Proposed Biosynthetic Pathway
The proposed biosynthetic pathway involves the N-hydroxylation of glycine to form N-hydroxyglycine, which is then N-formylated to yield this compound.
Caption: Proposed biosynthetic pathway of this compound.
Conclusion
The discovery of this compound from Penicillium species has provided a valuable molecular probe for studying purine metabolism and a potential scaffold for the development of new therapeutic agents. This technical guide has outlined the key methodologies for its production, isolation, and characterization, along with a detailed look at its mechanism of action. The provided protocols and data serve as a comprehensive resource for researchers aiming to work with this fascinating natural product. Further investigation into the regulation of this compound biosynthesis and the development of more potent and selective analogs could open new avenues in drug discovery.
Hadacidin's Mechanism of Action on Adenylosuccinate Synthetase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the mechanism of action of hadacidin, a potent inhibitor of adenylosuccinate synthetase. The document provides a comprehensive overview of the enzyme's function, the inhibitory action of this compound, quantitative kinetic data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Introduction to Adenylosuccinate Synthetase
Adenylosuccinate synthetase (AdSS) is a crucial enzyme in the de novo purine biosynthesis pathway. It catalyzes the first committed step in the synthesis of adenosine monophosphate (AMP) from inosine monophosphate (IMP). The reaction involves the GTP-dependent condensation of L-aspartate with IMP to form adenylosuccinate, which is subsequently converted to AMP by adenylosuccinate lyase.[1] This two-step conversion is vital for the production of adenine nucleotides, which are essential for a myriad of cellular processes, including DNA and RNA synthesis, energy metabolism, and cellular signaling.[2] Given its critical role, AdSS is a significant target for the development of antimicrobial and antineoplastic agents.
The Inhibitory Mechanism of this compound
This compound (N-formyl-N-hydroxyglycine) is a naturally occurring amino acid analog that acts as a potent and specific inhibitor of adenylosuccinate synthetase.[3] Its mechanism of action is primarily through competitive inhibition with respect to the substrate L-aspartate.[4]
Structural and kinetic studies have revealed that this compound, being an analog of aspartate, binds to the aspartate-binding site on the adenylosuccinate synthetase enzyme.[5] The binding of this compound to the enzyme prevents the binding of the natural substrate, L-aspartate, thereby halting the synthesis of adenylosuccinate and, consequently, AMP.[6]
Crystal structures of Escherichia coli adenylosuccinate synthetase in complex with this compound have provided detailed insights into the molecular interactions. The aldehyde group of this compound coordinates with a magnesium ion (Mg2+), while its carboxyl group forms interactions with backbone amide groups and the side-chain of an arginine residue (Arg303) in the active site.[5] These interactions effectively lock the inhibitor in place, blocking the catalytic activity of the enzyme.
Quantitative Inhibition Data
The inhibitory effect of this compound on adenylosuccinate synthetase has been quantified through various kinetic studies. The following tables summarize the key kinetic parameters for the enzyme and the inhibition constants for this compound and its analogs.
| Substrate | Organism | Apparent Km (μM) |
| IMP | Dictyostelium discoideum | 36[7] |
| GTP | Dictyostelium discoideum | 23[7] |
| Aspartate | Dictyostelium discoideum | 714[7] |
| IMP | Yoshida Sarcoma Ascites Tumor Cells | 41[4] |
| Aspartate | Yoshida Sarcoma Ascites Tumor Cells | 98[4] |
| GTP | Yoshida Sarcoma Ascites Tumor Cells | 7[4] |
| IMP | Zea mays | 21[8] |
| GTP | Zea mays | 16[8] |
| Aspartate | Zea mays | 335[8] |
Table 1: Michaelis-Menten Constants (Km) for Adenylosuccinate Synthetase Substrates
| Inhibitor | Organism | Inhibition Type | Ki (μM) |
| This compound | Dictyostelium discoideum | Competitive with Aspartate | 86[7] |
| This compound | Yoshida Sarcoma Ascites Tumor Cells | Competitive with Aspartate | 2.5[4] |
| Guanosine-5'-(β,γ-imino)triphosphate | Dictyostelium discoideum | Competitive with GTP | 15[7] |
| Formycin B monophosphate | Dictyostelium discoideum | Competitive with IMP | 80[7] |
Table 2: Inhibition Constants (Ki) for Adenylosuccinate Synthetase Inhibitors
Experimental Protocols
The characterization of this compound's mechanism of action has been facilitated by a range of experimental techniques. Detailed methodologies for key experiments are provided below.
Purification of Adenylosuccinate Synthetase
A common method for purifying adenylosuccinate synthetase involves affinity chromatography.[4][7]
-
Preparation of this compound-Sepharose 4B Affinity Column: this compound is coupled to Sepharose 4B beads to create an affinity matrix.
-
Cell Lysate Preparation: Cells (e.g., Dictyostelium discoideum or tumor cells) are harvested and lysed to release the cellular proteins.[4][7]
-
Affinity Chromatography: The cell lysate is passed through the this compound-Sepharose 4B column. Adenylosuccinate synthetase binds specifically to the immobilized this compound.
-
Washing: The column is washed with a buffer to remove non-specifically bound proteins.
-
Elution: The purified enzyme is eluted from the column using a solution containing a high concentration of L-aspartate or a change in pH.
-
Further Purification (Optional): Additional purification steps, such as anion-exchange high-performance liquid chromatography (HPLC) and gel-filtration HPLC, can be employed to achieve higher purity.[7]
Enzyme Kinetics Assay (Spectrophotometric Method)
The activity of adenylosuccinate synthetase can be monitored continuously by measuring the decrease in absorbance at 280 nm as IMP is converted to adenylosuccinate.
-
Reaction Mixture Preparation: A reaction mixture is prepared in a quartz cuvette containing a suitable buffer (e.g., 100 mM Tris/acetate, pH 8.0), MgCl₂, GTP, IMP, and varying concentrations of L-aspartate.[9]
-
Enzyme Addition: The reaction is initiated by adding a known amount of purified adenylosuccinate synthetase to the reaction mixture.
-
Spectrophotometric Monitoring: The change in absorbance at 280 nm is recorded over time using a spectrophotometer. The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
Determination of Km: The experiment is repeated with different concentrations of one substrate while keeping the others at saturating concentrations. The Km value is then calculated by fitting the initial rate data to the Michaelis-Menten equation.
-
Determination of Ki: To determine the inhibition constant for this compound, the assay is performed in the presence of varying concentrations of the inhibitor and the substrate (L-aspartate). The Ki is determined using methods such as Dixon plots or by fitting the data to the competitive inhibition model.
X-ray Crystallography of the Enzyme-Inhibitor Complex
Determining the three-dimensional structure of adenylosuccinate synthetase in complex with this compound provides atomic-level insights into the inhibitory mechanism.[5]
-
Crystallization: The purified adenylosuccinate synthetase is co-crystallized with its substrates (or substrate analogs like GDP and NO₃⁻) and this compound. This is typically achieved using vapor diffusion methods with a precipitant solution (e.g., polyethylene glycol).[5]
-
X-ray Diffraction Data Collection: The resulting crystals are exposed to a high-intensity X-ray beam. The diffraction pattern is recorded on a detector.
-
Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the protein-ligand complex. A molecular model is built into the electron density and refined to obtain the final three-dimensional structure.[5]
Visualizing the Mechanism and Workflows
The following diagrams, generated using the DOT language, illustrate the key processes involved in the action of this compound on adenylosuccinate synthetase.
Caption: Mechanism of this compound Inhibition.
Caption: Enzyme Kinetics Experimental Workflow.
Conclusion
This compound serves as a classic example of a competitive inhibitor, effectively targeting the aspartate-binding site of adenylosuccinate synthetase. The detailed understanding of its mechanism of action, supported by robust quantitative data and structural studies, provides a solid foundation for the rational design of novel and more potent inhibitors of this essential enzyme. The experimental protocols outlined in this guide offer a practical framework for researchers engaged in the study of adenylosuccinate synthetase and the development of new therapeutic agents targeting the purine biosynthesis pathway.
References
- 1. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 2. Adenylosuccinate synthetase: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Purification and properties of adenylosuccinate synthetase from Yoshida sarcoma ascites tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Estimation of Ki in a competitive enzyme-inhibition model: comparisons among three methods of data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A quick method for the determination of inhibition constants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.graphpad.com [cdn.graphpad.com]
- 8. Adenylosuccinate synthetase from maize. Purification, properties, and mechanism of inhibition by 5'-phosphohydantocidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Hadacidin: A Competitive Inhibitor of L-aspartate in Purine Biosynthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Hadacidin, a naturally occurring N-formyl derivative of N-hydroxyglycine, functions as a potent and specific competitive inhibitor of L-aspartate in the de novo purine biosynthesis pathway. By targeting adenylosuccinate synthetase (AdSS), this compound effectively blocks the conversion of inosine monophosphate (IMP) to adenylosuccinate, a critical step in the synthesis of adenosine monophosphate (AMP). This inhibitory action disrupts purine metabolism, leading to cytotoxic effects in rapidly proliferating cells, which has positioned this compound as a compound of interest in anticancer research. This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows.
Introduction
The de novo purine biosynthesis pathway is a fundamental metabolic process responsible for the synthesis of purine nucleotides, the essential building blocks of DNA and RNA. This pathway is a well-established target for chemotherapeutic agents due to the increased demand for nucleotides in rapidly dividing cancer cells. This compound (N-formyl-N-hydroxyglycine) is an antimetabolite that acts as a structural analog of L-aspartate, one of the substrates for the enzyme adenylosuccinate synthetase (AdSS). This enzyme catalyzes the first committed step in the synthesis of AMP from IMP. By competitively inhibiting AdSS, this compound disrupts the production of a crucial purine nucleotide, leading to cell growth inhibition and apoptosis. This guide delves into the technical details of this compound's inhibitory mechanism, providing researchers with the necessary information to study and potentially exploit this interaction for therapeutic purposes.
Mechanism of Action: Competitive Inhibition of Adenylosuccinate Synthetase
This compound exerts its biological activity by directly competing with L-aspartate for the binding site on adenylosuccinate synthetase (AdSS). AdSS catalyzes the GTP-dependent conversion of inosine monophosphate (IMP) and L-aspartate to adenylosuccinate and GDP. This reaction is a pivotal point in purine metabolism, directing the flux of IMP towards the synthesis of AMP.
The structural similarity between this compound and L-aspartate allows this compound to bind to the active site of AdSS. However, due to its chemical structure, this compound cannot be utilized as a substrate in the subsequent enzymatic reaction. This binding event is reversible and can be overcome by increasing the concentration of the natural substrate, L-aspartate, a hallmark of competitive inhibition. The inhibition of AdSS by this compound leads to a depletion of the cellular pool of adenylosuccinate and, consequently, AMP, thereby disrupting nucleic acid synthesis and cellular energy metabolism.
Quantitative Data
The inhibitory potency of this compound against adenylosuccinate synthetase has been quantified in various studies. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a more potent inhibitor.
| Parameter | Enzyme Source | Value | Reference |
| Ki | Dictyostelium discoideum | 86 µM | [1] |
Further research is needed to compile a more comprehensive list of Ki values from diverse species.
Experimental Protocols
Purification of Adenylosuccinate Synthetase (AdSS)
This protocol is a generalized procedure based on methods for purifying AdSS from various sources. Specific steps may need optimization depending on the source organism and the availability of tagged recombinant protein.
Materials:
-
Cell paste or tissue sample expressing AdSS
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT, protease inhibitors)
-
Affinity Chromatography Resin (e.g., Ni-NTA for His-tagged protein)
-
Wash Buffer (Lysis buffer with 20 mM imidazole for His-tagged protein)
-
Elution Buffer (Lysis buffer with 250 mM imidazole for His-tagged protein)
-
Size-Exclusion Chromatography (SEC) column
-
SEC Buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT)
Procedure:
-
Cell Lysis: Resuspend the cell paste in ice-cold Lysis Buffer and lyse the cells using a suitable method (e.g., sonication, French press).
-
Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to pellet cell debris.
-
Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated affinity chromatography column.
-
Washing: Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound AdSS from the column using Elution Buffer.
-
Size-Exclusion Chromatography: Concentrate the eluted protein and load it onto an SEC column equilibrated with SEC Buffer to further purify the protein and remove aggregates.
-
Purity Assessment: Analyze the purified protein fractions by SDS-PAGE to assess purity.
-
Concentration Determination: Determine the protein concentration using a standard method (e.g., Bradford assay or measuring absorbance at 280 nm).
Adenylosuccinate Synthetase (AdSS) Activity Assay
This protocol describes a continuous spectrophotometric assay to measure the activity of AdSS. The assay couples the production of GDP to the oxidation of NADH via pyruvate kinase and lactate dehydrogenase.
Materials:
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
IMP (Inosine monophosphate)
-
GTP (Guanosine triphosphate)
-
L-aspartate
-
Phosphoenolpyruvate (PEP)
-
NADH (Nicotinamide adenine dinucleotide, reduced form)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Purified AdSS
-
This compound (or other inhibitors)
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing Assay Buffer, IMP, GTP, L-aspartate, PEP, and NADH at their desired final concentrations.
-
Coupling Enzymes: Add a sufficient amount of PK and LDH to the reaction mixture.
-
Inhibitor Addition (for inhibition studies): Add varying concentrations of this compound or a vehicle control to the reaction mixture.
-
Enzyme Addition: Initiate the reaction by adding a small volume of purified AdSS to the cuvette.
-
Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm (due to the oxidation of NADH) over time using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. For inhibition studies, determine the Ki value by fitting the data to the appropriate inhibition model (e.g., competitive inhibition).
Cell Viability (MTT) Assay for IC50 Determination
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effect of this compound on cancer cell lines and to calculate its IC50 value.[2][3][4][5]
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[2]
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours.[4]
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Plot the cell viability against the logarithm of the this compound concentration and determine the IC50 value from the resulting dose-response curve.
Visualizations
De Novo Purine Biosynthesis Pathway
The following diagram illustrates the de novo purine biosynthesis pathway, highlighting the step inhibited by this compound.
Caption: De Novo Purine Biosynthesis Pathway and the Site of this compound Inhibition.
Experimental Workflow: Adenylosuccinate Synthetase Purification
The diagram below outlines a typical workflow for the purification of His-tagged adenylosuccinate synthetase.
Caption: Workflow for the Purification of His-tagged Adenylosuccinate Synthetase.
Experimental Workflow: Enzyme Inhibition Assay
This diagram illustrates the workflow for determining the inhibitory effect of this compound on adenylosuccinate synthetase activity.
Caption: Workflow for an Enzyme Inhibition Assay of this compound against AdSS.
Conclusion
This compound serves as a classic example of a competitive inhibitor, targeting a key enzyme in the de novo purine biosynthesis pathway. Its mechanism of action, involving the competitive inhibition of L-aspartate binding to adenylosuccinate synthetase, provides a clear rationale for its observed cytotoxic effects, particularly in rapidly proliferating cells. The experimental protocols and data presented in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and to develop novel inhibitors targeting this crucial metabolic pathway. The provided visualizations aim to facilitate a deeper understanding of the underlying biological processes and experimental procedures. Further research is warranted to expand the quantitative data on this compound's inhibitory effects across different species and a wider range of cancer cell lines.
References
- 1. Adenylosuccinate synthetase from Dictyostelium discoideum: effects of this compound analogs and binding of [14C]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
The Biosynthesis of Hadacidin in Fungi: A Technical Guide
Abstract
Hadacidin, or N-formyl-N-hydroxyglycine, is a fungal secondary metabolite with notable biological activity, including antitumor and growth-inhibitory properties. This technical guide provides a comprehensive overview of the biosynthesis of this compound in fungi, with a primary focus on the producing organisms, the proposed biosynthetic pathway, and the methodologies employed for its study. While significant progress was made in elucidating the foundational steps of this compound formation in the mid-20th century, a detailed molecular and genetic understanding of the pathway remains an area for further investigation. This document is intended for researchers, scientists, and professionals in drug development interested in fungal natural products and their biosynthetic mechanisms.
Introduction
This compound is a structurally simple hydroxamate derivative first isolated from the culture filtrates of Penicillium frequentans.[1] Its name is derived from its inhibitory activity against human adenocarcinoma.[1] The biological activity of this compound stems from its function as an antagonist of L-aspartate, leading to the inhibition of adenylosuccinate synthetase, a key enzyme in the de novo biosynthesis of purines.[1][2] This mode of action has made this compound a subject of interest in cancer research and as a potential herbicide. This guide will delve into the biochemical route fungi employ to synthesize this metabolite.
The this compound Biosynthetic Pathway
The biosynthesis of this compound in fungi, particularly in Penicillium species such as Penicillium aurantio-violaceum, is proposed to be a direct pathway involving the modification of the amino acid glycine.[3] The pathway is understood to proceed through two primary steps: the N-hydroxylation of glycine followed by the formylation of the resulting intermediate.
Precursors
The primary precursors for the this compound backbone are glycine and a one-carbon unit , typically supplied by formate.[2][3] Metabolic labeling studies have confirmed the incorporation of these molecules into the final this compound structure.
Key Intermediates and Enzymatic Steps
The proposed biosynthetic pathway of this compound is a linear sequence:
-
N-hydroxylation of Glycine: The initial and committing step is the oxidation of the amino group of glycine to form the intermediate, N-hydroxyglycine . This reaction is catalyzed by a putative glycine hydroxylase or oxidase. The precise nature of this enzyme in this compound-producing fungi has not been fully characterized.
-
Formylation of N-hydroxyglycine: The hydroxylamino group of N-hydroxyglycine is then formylated to yield the final product, this compound (N-formyl-N-hydroxyglycine). This step is catalyzed by a formyltransferase, which utilizes a one-carbon donor.
A diagram of the proposed this compound biosynthetic pathway is presented below.
Caption: Proposed biosynthetic pathway of this compound from glycine and formate.
Quantitative Data
Detailed quantitative data on this compound biosynthesis is sparse in the available literature. The following table summarizes conceptual quantitative parameters that are critical for characterizing the efficiency of the this compound biosynthetic pathway.
| Parameter | Description | Typical Units |
| This compound Titer | The final concentration of this compound produced in culture. | mg/L or µM |
| Specific Productivity | The rate of this compound production per unit of biomass per unit of time. | mg/(g DCW · h) |
| Yield on Substrate | The amount of this compound produced per unit of primary carbon source consumed. | g/g or mol/mol |
| Enzyme Vmax | The maximum rate of reaction for the key biosynthetic enzymes. | µmol/(min · mg protein) |
| Enzyme Km | The substrate concentration at which the enzyme reaction rate is half of Vmax. | µM |
Experimental Protocols
The following sections outline generalized experimental protocols that can be adapted for the study of this compound biosynthesis.
Fungal Culture and this compound Production
A generalized workflow for the cultivation of this compound-producing fungi and the subsequent extraction and analysis of the product is depicted below.
Caption: General experimental workflow for this compound production and analysis.
Protocol:
-
Inoculation: Inoculate a suitable liquid medium (e.g., potato dextrose broth) with spores or mycelia of a this compound-producing fungal strain.
-
Incubation: Incubate the culture under optimal conditions of temperature, pH, and aeration for a specified period.
-
Harvesting: Separate the fungal biomass from the culture broth by filtration or centrifugation.
-
Extraction: Extract this compound from the culture filtrate using a suitable organic solvent.
-
Purification: Purify the extracted this compound using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).
-
Quantification and Characterization: Quantify the purified this compound using HPLC with a standard curve and confirm its identity using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Enzyme Assays
While the specific enzymes for this compound biosynthesis are not well-characterized, the following are generalized approaches for assaying the putative enzymatic activities.
4.2.1. Glycine Hydroxylase Assay
-
Principle: This assay would measure the conversion of glycine to N-hydroxyglycine.
-
Methodology:
-
Prepare a cell-free extract from the this compound-producing fungus.
-
Incubate the cell-free extract with glycine and necessary cofactors (e.g., NADPH, FAD).
-
Monitor the formation of N-hydroxyglycine over time using a suitable analytical method, such as HPLC or a colorimetric assay.
-
4.2.2. N-hydroxyglycine Formyltransferase Assay
-
Principle: This assay would measure the formylation of N-hydroxyglycine.
-
Methodology:
-
Incubate a partially purified enzyme fraction with N-hydroxyglycine and a formyl donor (e.g., formyl-CoA or N10-formyltetrahydrofolate).
-
Monitor the formation of this compound over time using HPLC.
-
Genetic Basis of this compound Biosynthesis
To date, the biosynthetic gene cluster (BGC) responsible for this compound production in fungi has not been identified. The identification of this gene cluster would be a significant advancement in understanding the regulation and evolution of this pathway. A logical relationship for the discovery of the this compound BGC is proposed below.
Caption: Logical workflow for the identification of the this compound biosynthetic gene cluster.
Conclusion and Future Perspectives
The biosynthesis of this compound in fungi represents a simple yet elegant pathway for the production of a biologically active secondary metabolite. While the foundational biochemistry has been outlined, significant opportunities for research remain. The identification and characterization of the glycine hydroxylase and N-hydroxyglycine formyltransferase are critical next steps. Furthermore, the discovery of the this compound biosynthetic gene cluster will enable a deeper understanding of the pathway's regulation and potential for bioengineering to produce novel this compound analogs with improved therapeutic properties. The methodologies and conceptual frameworks presented in this guide provide a roadmap for future investigations into this fascinating area of fungal biochemistry.
References
The Structural Elucidation of Hadacidin and Its Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hadacidin (N-formyl-N-hydroxyglycine) is the simplest known naturally occurring hydroxamic acid, first isolated from the fungus Penicillium aurantioviolaceum.[1] Possessing notable anticancer properties, its mechanism of action involves the inhibition of adenylosuccinate synthetase, a crucial enzyme in the de novo purine biosynthesis pathway.[2][3] As a structural analogue of L-aspartate, this compound has served as a foundational molecule for the development of numerous analogues aimed at probing and enhancing this inhibitory activity. This guide provides an in-depth overview of the structural elucidation of this compound, its biosynthetic pathway, the analysis of its analogues, and the experimental methodologies integral to this research.
Structural Characterization of this compound
The definitive structure of this compound was established as N-formyl-N-hydroxyglycine through a combination of classical chemical analysis and modern spectroscopic techniques.
Chemical Properties:
-
Molecular Formula: C₃H₅NO₄[1]
-
Molar Mass: 119.076 g·mol⁻¹[1]
-
IUPAC Name: N-Formyl-N-hydroxyglycine[1]
The key functional groups—a carboxylic acid, a formyl group, and a hydroxylamino moiety—were identified through various chemical degradation and derivatization experiments in early studies. Modern spectroscopic methods provide unambiguous confirmation of this structure.
Spectroscopic Methods for Structural Elucidation
The primary techniques for the structural determination of organic molecules like this compound and its analogues are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for mapping the carbon-hydrogen framework of the molecule. For this compound, ¹H NMR would reveal signals corresponding to the methylene (-CH₂-), formyl (-CHO), and hydroxyl (-OH) protons, with their chemical shifts and coupling patterns confirming their connectivity. ¹³C NMR would similarly show distinct signals for the carboxyl, carbonyl (formyl), and methylene carbons.
-
Mass Spectrometry (MS): MS provides the precise molecular weight and fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition (C₃H₅NO₄), while tandem MS (MS/MS) experiments would show characteristic fragmentation, such as the loss of water, carbon monoxide, or the carboxyl group, further corroborating the proposed structure.
-
X-ray Crystallography: This technique provides the definitive three-dimensional atomic arrangement of a molecule in its crystalline state.[4][5] By analyzing the diffraction pattern of X-rays passed through a this compound crystal, researchers can determine precise bond lengths, bond angles, and the overall conformation of the molecule. This method has been used to confirm the structures of various this compound analogues.[6]
Biosynthesis of this compound
The biosynthesis of this compound in Penicillium species has been shown to originate from simple amino acid precursors. Isotopic labeling experiments have been crucial in elucidating this pathway.
Key findings include:
-
Glycine serves as the backbone of the this compound molecule.[1]
-
The formyl group is derived from formate, the 3-carbon of serine, or the 2-carbon of glycine.[1]
-
The hydroxylamino oxygen atom is incorporated from molecular oxygen (O₂), not from water.[1]
The proposed biosynthetic pathway begins with the N-oxygenation of glycine to form N-hydroxyglycine, which is subsequently N-formylated to yield this compound.[1]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Hadacidin's Role in Purine Nucleotide Pool Depletion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hadacidin, a naturally occurring N-formyl derivative of L-aspartic acid, is a potent inhibitor of adenylosuccinate synthetase (AdSS), a critical enzyme in the de novo purine biosynthesis pathway. By targeting AdSS, this compound effectively disrupts the conversion of inosine monophosphate (IMP) to adenosine monophosphate (AMP), leading to a significant depletion of the intracellular adenylate nucleotide pool. This targeted inhibition ultimately impacts cellular processes reliant on adequate purine nucleotide levels, including DNA and RNA synthesis, cellular signaling, and energy metabolism. This technical guide provides an in-depth overview of this compound's mechanism of action, its quantitative effects on purine nucleotide concentrations, and detailed experimental protocols for studying its activity. The information presented is intended to support researchers and drug development professionals in the investigation and potential application of this compound and other AdSS inhibitors.
Introduction
The de novo synthesis of purine nucleotides is a fundamental metabolic pathway essential for cell proliferation and survival. This pathway culminates in the production of inosine monophosphate (IMP), which serves as a crucial branchpoint for the synthesis of adenosine monophosphate (AMP) and guanosine monophosphate (GMP). The conversion of IMP to AMP is a two-step process, with the first and committing step catalyzed by the enzyme adenylosuccinate synthetase (AdSS). AdSS facilitates the GTP-dependent condensation of IMP and L-aspartate to form adenylosuccinate.
This compound (N-formyl-L-aspartic acid) acts as a competitive inhibitor of AdSS with respect to L-aspartate. Its structural similarity to the natural substrate allows it to bind to the active site of the enzyme, thereby blocking the synthesis of adenylosuccinate and, consequently, AMP. This inhibition leads to a significant imbalance in the purine nucleotide pool, with a marked decrease in adenine nucleotides. The targeted disruption of this pathway has made this compound a valuable tool for studying purine metabolism and a potential lead compound in the development of anticancer and antimicrobial agents.
Mechanism of Action of this compound
This compound's primary mechanism of action is the competitive inhibition of adenylosuccinate synthetase (AdSS). AdSS catalyzes the following reaction:
IMP + L-aspartate + GTP ⇌ Adenylosuccinate + GDP + Pi
This compound, as an analog of L-aspartate, competes for the same binding site on the AdSS enzyme. The binding of this compound to the enzyme prevents the binding of L-aspartate, thereby halting the synthesis of adenylosuccinate. This leads to an accumulation of IMP and a depletion of downstream products, most notably AMP, and subsequently ADP and ATP.
Caption: Mechanism of this compound Inhibition.
Quantitative Effects on Purine Nucleotide Pools
The inhibition of adenylosuccinate synthetase by this compound leads to measurable changes in the intracellular concentrations of purine nucleotides. The most direct effect is a decrease in the adenylate pool (AMP, ADP, and ATP).
Table 1: Effect of this compound on Intracellular Purine Nucleotide Concentrations in Ovine Luteal Tissue
| Treatment Group | AMP (nmol/mg tissue) |
| Control | 0.58 ± 0.06 |
| This compound | 0.39 ± 0.06* |
*p ≤ 0.01 compared to control.
Data adapted from: Tsai, S. J., et al. (1995). Effects of the purine biosynthesis pathway inhibitors azaserine, this compound, and mycophenolic acid on the developing ovine corpus luteum. Prostaglandins, 50(5-6), 339-351.
Experimental Protocols
Adenylosuccinate Synthetase Activity Assay (Spectrophotometric)
This protocol is adapted from the general principles of spectrophotometric enzyme assays and is designed to measure the activity of adenylosuccinate synthetase by monitoring the formation of adenylosuccinate.
Principle: The formation of adenylosuccinate from IMP and L-aspartate can be monitored by the increase in absorbance at 280 nm, as adenylosuccinate has a higher molar extinction coefficient at this wavelength compared to the substrates.
Materials:
-
Spectrophotometer capable of measuring absorbance at 280 nm
-
Quartz cuvettes
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Magnesium chloride (MgCl₂) (10 mM)
-
Guanosine triphosphate (GTP) (1 mM)
-
Inosine monophosphate (IMP) (0.5 mM)
-
L-aspartate (10 mM)
-
Purified adenylosuccinate synthetase enzyme
-
This compound (for inhibition studies)
-
Nuclease-free water
Procedure:
-
Prepare the Assay Buffer: Prepare a fresh solution of 100 mM Tris-HCl, pH 8.0, containing 10 mM MgCl₂.
-
Prepare Substrate Solutions: Prepare stock solutions of GTP, IMP, and L-aspartate in nuclease-free water. The final concentrations in the assay will be 0.1 mM GTP, 0.05 mM IMP, and 1 mM L-aspartate.
-
Reaction Mixture Preparation: In a 1 mL quartz cuvette, prepare the reaction mixture as follows:
-
800 µL Assay Buffer
-
100 µL GTP stock solution
-
100 µL IMP stock solution
-
A variable volume of L-aspartate stock solution to achieve the desired final concentration.
-
Nuclease-free water to a final volume of 990 µL.
-
-
Enzyme Preparation: Dilute the purified adenylosuccinate synthetase in cold assay buffer to a suitable concentration that will yield a linear reaction rate for at least 5 minutes.
-
Assay Initiation and Measurement:
-
Equilibrate the reaction mixture in the spectrophotometer at 25°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the diluted enzyme solution to the cuvette.
-
Immediately mix by inversion and start recording the absorbance at 280 nm every 30 seconds for 5-10 minutes.
-
-
Control Reactions:
-
No Enzyme Control: Replace the enzyme solution with an equal volume of assay buffer.
-
No Substrate Controls: Omit one substrate at a time from the reaction mixture to ensure the observed activity is substrate-dependent.
-
-
Inhibition Studies: To determine the inhibitory effect of this compound, pre-incubate the enzyme with varying concentrations of this compound for 10-15 minutes at 25°C before adding the substrates to initiate the reaction.
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε₂₈₀ for adenylosuccinate is approximately 14,400 M⁻¹cm⁻¹).
Caption: Adenylosuccinate Synthetase Assay Workflow.
Quantification of Intracellular Purine Nucleotides by HPLC
This protocol provides a general framework for the extraction and quantification of intracellular purine nucleotides from cell culture samples using High-Performance Liquid Chromatography (HPLC).
Principle: Cellular nucleotides are extracted and separated by reverse-phase ion-pairing HPLC and detected by their UV absorbance. Quantification is achieved by comparing the peak areas of the analytes to those of known standards.
Materials:
-
Cultured cells (e.g., cancer cell line)
-
This compound
-
Phosphate-buffered saline (PBS), ice-cold
-
Perchloric acid (PCA), 0.4 M, ice-cold
-
Potassium hydroxide (KOH), 2 M, ice-cold
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 100 mM potassium phosphate buffer, pH 6.0, with 5 mM tetrabutylammonium hydrogen sulfate (ion-pairing agent)
-
Mobile Phase B: Methanol
-
Purine nucleotide standards (ATP, ADP, AMP, GTP, GDP, GMP, IMP)
-
Microcentrifuge
-
Syringe filters (0.22 µm)
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with the desired concentration of this compound or vehicle control for the specified duration.
-
-
Cell Harvesting and Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 0.4 M PCA to the culture dish and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant (acid-soluble fraction) and transfer it to a new tube.
-
-
Neutralization:
-
Neutralize the extract by adding ice-cold 2 M KOH dropwise until the pH reaches 6.0-7.0 (monitor with pH paper). The formation of a white precipitate (potassium perchlorate) will be observed.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitate.
-
Collect the supernatant containing the nucleotides.
-
-
Sample Preparation for HPLC:
-
Filter the neutralized extract through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 98% Mobile Phase A, 2% Mobile Phase B).
-
Inject 20 µL of the prepared sample.
-
Run a gradient elution program to separate the nucleotides. An example gradient is as follows:
-
0-5 min: 2% B
-
5-25 min: 2% to 50% B (linear gradient)
-
25-30 min: 50% B
-
30-35 min: 50% to 2% B (linear gradient)
-
35-45 min: 2% B (re-equilibration)
-
-
Monitor the eluent at 254 nm.
-
-
Quantification:
-
Prepare a standard curve for each purine nucleotide by injecting known concentrations of the standards.
-
Identify the peaks in the sample chromatogram by comparing their retention times with the standards.
-
Calculate the concentration of each nucleotide in the sample by comparing its peak area to the standard curve.
-
Normalize the nucleotide concentrations to the total protein content or cell number of the original sample.
-
Caption: HPLC Workflow for Nucleotide Quantification.
Conclusion
This compound serves as a powerful tool for investigating the intricacies of de novo purine biosynthesis and the cellular consequences of its disruption. Its specific inhibition of adenylosuccinate synthetase provides a clear and targeted mechanism for depleting the intracellular adenylate nucleotide pool. The experimental protocols detailed in this guide offer
The Anticancer Properties of Hadacidin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hadacidin, a naturally occurring N-formyl-N-hydroxyglycine, has demonstrated notable anticancer properties primarily through its targeted inhibition of purine biosynthesis. As a structural analog of L-aspartate, its principal mechanism of action is the competitive inhibition of adenylosuccinate synthetase (AdSS), a critical enzyme in the de novo synthesis of adenosine monophosphate (AMP). This disruption of nucleotide metabolism selectively impedes the proliferation of rapidly dividing cancer cells, which are heavily reliant on this pathway. This technical guide provides an in-depth analysis of the biochemical mechanisms, quantitative inhibitory data, and experimental methodologies related to the anticancer effects of this compound. It also explores the downstream consequences of its action on cancer cell signaling and presents available data from preclinical and clinical evaluations.
Core Mechanism of Action: Inhibition of Purine Biosynthesis
This compound exerts its anticancer effects by targeting a fundamental metabolic process essential for cell growth and proliferation: the de novo synthesis of purine nucleotides.
Targeting Adenylosuccinate Synthetase (AdSS)
The primary molecular target of this compound is adenylosuccinate synthetase (AdSS), the enzyme that catalyzes the conversion of inosine monophosphate (IMP) to adenylosuccinate, a precursor to AMP. This compound, being a structural mimic of L-aspartate, acts as a competitive inhibitor of AdSS with respect to L-aspartate.[1] This inhibition blocks the synthesis of AMP, a crucial component of DNA, RNA, and the energy currency molecule ATP. Cancer cells, with their high rates of proliferation, have an increased demand for nucleotides, making them particularly vulnerable to the disruption of this pathway.[2]
Impact on Pyrimidine Synthesis
While the primary target of this compound is purine synthesis, some studies have indicated that it can also inhibit the formation of uridylic acid, a component of the pyrimidine synthesis pathway. However, the concentration of this compound required to achieve this inhibition is significantly higher than that needed to block purine formation, suggesting that this is a secondary and less potent effect.[3]
Quantitative Data on Inhibitory Activity
The inhibitory potency of this compound and its analogs against adenylosuccinate synthetase has been quantified in various studies.
| Compound | Target Enzyme | Inhibition Metric | Value | Notes | Source |
| This compound | Adenylosuccinate Synthetase | Ki | 86 µM | Competitive inhibitor with respect to L-aspartate. | [1] |
| This compound | sAMP Synthetase | % Inhibition | 100% | At a concentration of 5 mM. | [1] |
| N-acetyl-N-hydroxyglycine | sAMP Synthetase | % Inhibition | 50-75% | At a concentration of 5 mM. | [1] |
| N-formylglycine | sAMP Synthetase | % Inhibition | 50-75% | At a concentration of 5 mM. | [1] |
| N-acetylglycine | sAMP Synthetase | % Inhibition | 50-75% | At a concentration of 5 mM. | [1] |
| N-hydroxyglycine | sAMP Synthetase | % Inhibition | 50-75% | At a concentration of 5 mM. | [1] |
| N-(thiocarboxy)-L-aspartic anhydride | sAMP Synthetase | % Inhibition | 27% | At a concentration of 5 mM. | [1] |
| N-benzoylglycine | sAMP Synthetase | % Inhibition | 6% | At a concentration of 5 mM. | [1] |
| N-formylsarcosine | sAMP Synthetase | % Inhibition | No effect | At a concentration of 5 mM. | [1] |
| This compound methylester | sAMP Synthetase | % Inhibition | No effect | At a concentration of 5 mM. | [1] |
Signaling Pathways and Downstream Consequences
The inhibition of de novo purine synthesis by this compound initiates a cascade of downstream effects that contribute to its anticancer activity. While this compound does not directly target canonical signaling pathways such as MAPK/ERK or PI3K/AKT, the depletion of the purine nucleotide pool has profound implications for these and other cellular processes.
A reduction in ATP and GTP levels can lead to:
-
Cell Cycle Arrest: Insufficient nucleotides for DNA replication can cause cell cycle arrest, primarily at the G1/S checkpoint.
-
Induction of Apoptosis: Cellular stress resulting from metabolic disruption can trigger programmed cell death.
-
Inhibition of Angiogenesis: The formation of new blood vessels, a process vital for tumor growth, is energy-intensive and can be hindered by reduced ATP availability.
Experimental Protocols
Detailed experimental protocols for assessing the anticancer properties of this compound can be adapted from standard assays for evaluating cytotoxic and antimetabolic agents.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., in a range from 1 µM to 10 mM) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Adenylosuccinate Synthetase Inhibition Assay
This assay directly measures the inhibitory effect of this compound on its target enzyme.
-
Enzyme Preparation: Purify AdSS from a suitable source (e.g., recombinant expression or tissue extraction).
-
Reaction Mixture: Prepare a reaction mixture containing buffer, IMP, GTP, L-aspartate, and MgCl2.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures.
-
Enzyme Addition and Incubation: Initiate the reaction by adding AdSS and incubate at 37°C for a defined period.
-
Reaction Termination: Stop the reaction (e.g., by adding perchloric acid).
-
Product Quantification: Measure the formation of the product, adenylosuccinate, using high-performance liquid chromatography (HPLC).
-
Data Analysis: Determine the rate of reaction at each inhibitor concentration and calculate kinetic parameters such as Ki.
Clinical Evaluation
This compound, also known by its NSC designation NSC-521778, has undergone clinical evaluation. A clinical trial was conducted to assess its safety and efficacy at three fractionated dose levels.[4] While detailed results from this historical trial are not widely available in recent literature, its progression to clinical testing underscores its initial promise as an anticancer agent. Further investigation into the outcomes of this trial could provide valuable insights for the development of next-generation purine synthesis inhibitors.
Conclusion and Future Directions
This compound represents a classic example of a targeted anticancer agent that exploits the metabolic vulnerabilities of cancer cells. Its well-defined mechanism of action, centered on the inhibition of adenylosuccinate synthetase, provides a solid foundation for further research and drug development. Future efforts could focus on the design of more potent and selective this compound analogs, the exploration of combination therapies with other anticancer agents, and a deeper investigation into the broader signaling consequences of purine synthesis inhibition in various cancer types. The foundational knowledge of this compound's anticancer properties continues to be relevant in the ongoing quest for more effective and less toxic cancer therapies.
References
- 1. Adenylosuccinate synthetase from Dictyostelium discoideum: effects of this compound analogs and binding of [14C]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Clinical trial of this compound (NSC-521778) at three fractionated dose levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Hadacidin: A Microbial Antimetabolite and its Role as a Plant Growth Regulator
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Hadacidin, initially identified as an antitumor agent, is a naturally occurring N-formyl derivative of N-hydroxyglycine produced by various species of the fungus Penicillium. Its potent biological activity extends to the plant kingdom, where it acts as a significant growth inhibitor. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action as a regulator of plant growth. It delves into the specifics of its target, the purine biosynthesis pathway, and the consequential physiological effects on plants. This document summarizes quantitative data on its inhibitory effects, details relevant experimental protocols, and provides visualizations of the pertinent biochemical pathways to serve as a resource for researchers in plant science and drug development.
Introduction
This compound, with the chemical structure N-formyl-N-hydroxyaminoacetic acid, is a secondary metabolite produced by fungi of the Penicillium genus, including Penicillium frequentans.[1] It was first isolated and characterized in the early 1960s for its growth-inhibitory properties against human adenocarcinoma cells.[2][3] Subsequent research revealed its broad-spectrum biological activity, including its role as a potent inhibitor of plant growth.[4][5]
While not a natural plant growth regulator in the sense of being a plant-derived hormone, this compound serves as a powerful tool for studying plant physiology and metabolism due to its specific mode of action. It acts as an antimetabolite, interfering with a fundamental biochemical pathway essential for plant growth and development. This guide will explore the molecular basis of this compound's activity and its application in plant biology research.
Mechanism of Action: Inhibition of Purine Biosynthesis
The primary mechanism by which this compound exerts its growth-inhibitory effects on plants is through the competitive inhibition of the enzyme adenylosuccinate synthetase (AdSS) (EC 6.3.4.4).[6][7] This enzyme catalyzes a critical step in the de novo purine biosynthesis pathway, which is responsible for the synthesis of adenine and guanine nucleotides. These nucleotides are fundamental building blocks for nucleic acids (DNA and RNA) and are essential for cellular energy transfer (ATP, GTP), signaling, and the synthesis of certain coenzymes.[8][9]
Adenylosuccinate synthetase facilitates the conversion of inosine monophosphate (IMP) to adenylosuccinate, a precursor to adenosine monophosphate (AMP).[7][10] this compound, being a structural analog of L-aspartate, one of the substrates for AdSS, competitively binds to the enzyme's active site, thereby blocking the synthesis of adenylosuccinate.[11] This inhibition leads to a depletion of the AMP pool, disrupting numerous cellular processes that depend on adenine nucleotides.
Signaling Pathway Diagram: De Novo Purine Biosynthesis and this compound's Site of Action
Caption: Inhibition of the de novo purine biosynthesis pathway by this compound.
Quantitative Data on Plant Growth Inhibition
The inhibitory effect of this compound has been observed across various plant species. However, detailed quantitative data, such as IC50 values (the concentration of an inhibitor where the response is reduced by half), are not extensively documented in publicly available literature. The primary research from the 1960s describes these effects more qualitatively. The following table summarizes the observed effects based on available information.
| Plant Species | Growth Parameter | Observed Effect | Concentration Range (if available) | Reference |
| Pea (Pisum sativum) | Seedling growth | Stunting of seedlings | Not specified | [4] |
| Wheat (Triticum aestivum) | Seedling growth | Inhibition of growth | Not specified | [7] |
| Various seedlings | Root elongation | Inhibition | Dose-dependent | [12][13] |
| Various seeds | Germination | Inhibition | Dose-dependent | [14][15] |
Note: The dose-response relationships for root elongation and germination are general observations for growth inhibitors and not specifically detailed for this compound in the cited literature.
Experimental Protocols
The following are generalized protocols for assessing the impact of growth inhibitors like this compound on plant development. These can be adapted for specific research questions.
Seed Germination Assay
This assay evaluates the effect of this compound on the germination of seeds.
Materials:
-
Seeds of the target plant species (e.g., Arabidopsis thaliana, lettuce)
-
Petri dishes (9 cm diameter)
-
Filter paper
-
Sterile distilled water
-
This compound stock solution (dissolved in a suitable solvent, e.g., water or DMSO)
-
Growth chamber with controlled light and temperature
Procedure:
-
Prepare a series of this compound solutions of varying concentrations (e.g., 0, 1, 10, 50, 100 µM) by diluting the stock solution with sterile distilled water. A solvent control should be included if a solvent other than water is used.
-
Place two layers of sterile filter paper in each petri dish.
-
Pipette 5 mL of each this compound solution or control solution onto the filter paper in the respective petri dishes.
-
Place a predetermined number of seeds (e.g., 50-100) on the moistened filter paper in each dish.
-
Seal the petri dishes with parafilm to prevent evaporation.
-
Incubate the dishes in a growth chamber under controlled conditions (e.g., 22°C with a 16h light/8h dark cycle).
-
Record the number of germinated seeds (radicle emergence) daily for a period of 7-10 days.
-
Calculate the germination percentage for each concentration.
Seedling Growth Inhibition Assay
This assay measures the effect of this compound on early seedling development, particularly root and shoot elongation.
Materials:
-
Seeds of the target plant species
-
Square petri dishes or multi-well plates
-
Agar-based growth medium (e.g., Murashige and Skoog medium)
-
This compound stock solution
-
Growth chamber
Procedure:
-
Prepare the agar-based growth medium and autoclave.
-
While the medium is still molten, add this compound from a sterile-filtered stock solution to achieve the desired final concentrations. Pour the medium into the plates.
-
Surface-sterilize the seeds (e.g., with 70% ethanol followed by a bleach solution and sterile water rinses).
-
Aseptically place the sterilized seeds on the surface of the agar.
-
Seal the plates and place them vertically in a growth chamber to allow for vertical root growth.
-
After a set period (e.g., 7-14 days), photograph the plates and measure the primary root length and shoot fresh weight of the seedlings using image analysis software.
-
Determine the dose-response relationship and calculate IC50 values if possible.[12]
Workflow Diagram: Plant Growth Inhibition Assay
Caption: General workflow for a plant growth inhibition assay.
Physiological Consequences of Purine Depletion in Plants
The inhibition of adenylosuccinate synthetase and the subsequent depletion of the purine nucleotide pool have widespread consequences for plant physiology. Purine metabolism is intricately linked to nitrogen recycling and overall plant growth.[9][16]
-
Cell Division and Expansion: A shortage of purines directly impacts DNA and RNA synthesis, thereby arresting the cell cycle and inhibiting cell division in meristematic tissues. This leads to a cessation of root and shoot growth.
-
Energy Metabolism: Reduced levels of ATP and GTP impair cellular energy-dependent processes, further contributing to growth inhibition.
-
Nitrogen Metabolism: In many plants, particularly legumes, purine catabolism is a key pathway for nitrogen remobilization and transport.[16][17] Disruption of purine biosynthesis can therefore have secondary effects on nitrogen use efficiency.
-
Stress Responses: There is evidence that purine metabolism is modulated in response to environmental stresses such as drought.[18] The artificial depletion of purines by this compound could potentially mimic or interfere with these stress response pathways.
Conclusion and Future Directions
This compound is a potent inhibitor of plant growth due to its specific targeting of adenylosuccinate synthetase in the de novo purine biosynthesis pathway. While its discovery was in the context of cancer research, it remains a valuable tool for plant biologists to probe the intricacies of nucleotide metabolism and its role in development and stress responses.
Future research could focus on several key areas:
-
Quantitative Structure-Activity Relationship (QSAR) studies: To develop more potent or specific inhibitors based on the this compound scaffold.
-
Elucidation of downstream signaling: While the primary target is known, the full cascade of molecular events following purine depletion in plants is not fully understood.
-
Agricultural applications: Investigating the potential of this compound or its derivatives as herbicides, although considerations of non-target effects and environmental persistence would be paramount.
This guide provides a foundational understanding of this compound's role as a plant growth regulator. For researchers in this field, the specific mechanism of action and the availability of generalized protocols offer a solid starting point for further investigation into the crucial role of purine metabolism in the plant life cycle.
References
- 1. canadacommons.ca [canadacommons.ca]
- 2. This compound, a new growth-inhibitory substance in human tumor systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a New Plant-Growth Inhibitor Produced by Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a New Plant-Growth Inhibitor Produced by Fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Adenylosuccinate synthetase and adenylosuccinate lyase from plant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Chemical Genetic Screening Procedure for Arabidopsis thaliana Seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. plantae.org [plantae.org]
- 10. Adenylosuccinate synthetase: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Adenylosuccinate synthetase from maize. Purification, properties, and mechanism of inhibition by 5'-phosphohydantocidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. DSpace [scholarworks.umass.edu]
- 14. Auxin controls seed dormancy through stimulation of abscisic acid signaling by inducing ARF-mediated ABI3 activation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The pleiotropic effects of the seed germination inhibitor germostatin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Formation of xanthine and the use of purine metabolites as a nitrogen source in Arabidopsis plants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Transcriptomics and Metabolomics Reveal Purine and Phenylpropanoid Metabolism Response to Drought Stress in Dendrobium sinense, an Endemic Orchid Species in Hainan Island - PMC [pmc.ncbi.nlm.nih.gov]
Early Investigations into the Biological Activity of Hadacidin: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hadacidin, initially identified as a fermentation product of Penicillium frequentans, emerged in the early 1960s as a potent inhibitor of tumor cell growth. Foundational studies rapidly pinpointed its mechanism of action to the targeted inhibition of adenylosuccinate synthetase, a critical enzyme in the de novo purine biosynthesis pathway. By acting as an antagonist to L-aspartate, this compound effectively curtails the production of adenylic acid, a fundamental component of nucleic acids. This guide provides a detailed technical overview of the seminal early research that characterized the biological activity of this compound, presenting quantitative data, experimental methodologies, and visual representations of its mechanism of action.
Quantitative Analysis of this compound's Inhibitory Activity
The initial studies on this compound quantified its inhibitory effects on both tumor cell growth and the underlying biochemical pathways. The data from these pioneering investigations are summarized below.
Table 1: Inhibition of Purine Biosynthesis in Ehrlich Ascites Tumor Cells
| This compound Concentration (M) | Inhibition of Hypoxanthine-8-C14 Incorporation into Nucleic Acids |
| 1 x 10⁻³ | 80% |
Data sourced from studies on Ehrlich ascites tumor cells, which demonstrated a significant reduction in the incorporation of radiolabeled hypoxanthine into nucleic acids in the presence of this compound.
Table 2: Enzymatic Inhibition of Adenylosuccinate Synthetase
| Substrate | Apparent K_m (µM) | Inhibitor | K_i (µM) | Inhibition Type | Organism |
| IMP | 36 | Formycin B monophosphate | 80 | Competitive | Dictyostelium discoideum |
| GTP | 23 | Guanosine-5'-(β,γ-imino)triphosphate | 15 | - | Dictyostelium discoideum |
| Aspartate | 714 | This compound | 86 | Competitive | Dictyostelium discoideum |
This table presents kinetic data for adenylosuccinate synthetase, highlighting this compound's role as a competitive inhibitor with respect to the substrate L-aspartate. Although from a later study, it provides precise quantitative context to the mechanism first elucidated in the early 1960s.
Core Experimental Protocols
The foundational understanding of this compound's biological activity was built upon a series of key experiments. The methodologies employed in these early studies are detailed below.
In Vitro Inhibition of Purine Biosynthesis in Ehrlich Ascites Tumor Cells
This protocol was central to demonstrating this compound's effect on nucleic acid synthesis at the cellular level.
-
Cell Preparation: Ehrlich ascites tumor cells were harvested from mice 7 days post-transplantation. The cells were washed and suspended in a suitable buffer.
-
Incubation Mixture: A suspension of the washed tumor cells was incubated with a radiolabeled purine precursor, typically glycine-¹⁴C or hypoxanthine-¹⁴C, in the presence and absence of varying concentrations of this compound.
-
Incubation Conditions: The reaction mixtures were incubated at 37°C with shaking for a defined period, often 45 to 60 minutes.
-
Nucleic Acid Isolation and Analysis: Following incubation, the reaction was stopped, and the nucleic acids were isolated from the tumor cells. The specific activity of the isolated nucleic acids was determined using a liquid scintillation counter to quantify the amount of incorporated radiolabel.
-
Outcome Measurement: The percentage of inhibition of precursor incorporation into nucleic acids was calculated by comparing the specific activity of nucleic acids from this compound-treated cells to that of untreated control cells.
Assay for Adenylosuccinate Synthetase Activity
To pinpoint the precise molecular target of this compound, cell-free extracts were used to assay the activity of specific enzymes in the purine biosynthesis pathway.
-
Preparation of Cell-Free Extract: Ehrlich ascites tumor cells were homogenized, and a supernatant fraction containing the enzymes of interest was obtained by centrifugation.
-
Reaction Mixture: The cell-free extract was incubated with the substrates for adenylosuccinate synthetase: inosinic acid (IMP), L-aspartate, and guanosine triphosphate (GTP) as an energy source. The reaction was carried out in the presence and absence of this compound.
-
Detection of Adenylosuccinate: The formation of adenylosuccinate, the product of the enzymatic reaction, was measured. Early studies often relied on spectrophotometric methods or the separation and quantification of nucleotides via chromatography.
-
Inhibition Analysis: By comparing the rate of adenylosuccinate formation in the presence and absence of this compound, the inhibitory effect of the compound on the enzyme could be quantified. Further kinetic studies determined the nature of this inhibition (e.g., competitive, non-competitive).
Visualizing the Mechanism of Action
To clearly illustrate the logical and biochemical relationships described in the early studies of this compound, the following diagrams have been generated using the DOT language.
De Novo Purine Biosynthesis Pathway and Point of Inhibition
The de novo synthesis of purines is a multi-step pathway essential for producing the building blocks of DNA and RNA. This compound intervenes at a critical juncture in this process.
Experimental Workflow for Assessing Inhibition of Purine Synthesis
The logical flow of the experiments designed to elucidate this compound's biological activity is depicted below. This workflow illustrates the systematic approach taken by early researchers, from cellular assays to enzymatic studies.
Conclusion
The early studies on this compound provided a clear and compelling picture of its biological activity. Through a combination of in vitro cell-based assays and enzymatic studies, researchers in the early 1960s established that this compound is a potent inhibitor of de novo purine biosynthesis via its specific targeting of adenylosuccinate synthetase. This foundational work not only elucidated the mechanism of action of a novel antitumor agent but also provided a valuable tool for studying purine metabolism. The methodologies and findings from this era laid the groundwork for future research into the development of antimetabolites for cancer therapy.
An In-depth Technical Guide to the Chemical Properties of N-formyl-N-hydroxyglycine (Hadacidin)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-formyl-N-hydroxyglycine, more commonly known as Hadacidin, is a naturally occurring hydroxamic acid first isolated from the fungus Penicillium aurantioviolaceum.[1] It is the simplest known naturally occurring hydroxamic acid and has garnered significant interest in the scientific community for its potent biological activity.[1] this compound functions as a powerful inhibitor of adenylosuccinate synthetase, a crucial enzyme in the de novo purine biosynthesis pathway.[2][3] This mechanism of action makes it an analog of L-aspartate and confers upon it notable anticancer and antibiotic properties.[1] This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols, and visualizations of its biological pathway and experimental workflows.
Chemical and Physical Properties
| Property | Value | Reference(s) |
| IUPAC Name | 2-(formyl-hydroxy-amino)acetic acid | [1] |
| Synonyms | This compound, N-Hydroxyformamido)acetic acid, NSC 521778 | |
| CAS Number | 689-13-4 | [1] |
| Molecular Formula | C₃H₅NO₄ | [1] |
| Molecular Weight | 119.08 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Solubility | Soluble in water | |
| Stability | Hygroscopic | |
| Melting Point | Data not available (For comparison, the precursor N-hydroxyglycine melts at 137–139°C) | [2][4] |
| pKa | Data not available | |
| Canonical SMILES | C(C(=O)O)N(C=O)O | [1] |
| InChI | InChI=1S/C3H5NO4/c5-2-4(8)1-3(6)7/h2,8H,1H2,(H,6,7) | [1] |
| InChIKey | URJHVPKUWOUENU-UHFFFAOYSA-N | [1] |
Spectroscopic Data
Detailed experimental spectra for this compound are not widely published. The following tables provide expected characteristics based on its chemical structure and data from analogous compounds. These should be used as a reference for experimental verification.
Table 1: Predicted ¹H NMR Data for N-formyl-N-hydroxyglycine
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| -CH₂- | ~4.0 - 4.5 | Singlet | The methylene protons are adjacent to the electron-withdrawing carboxyl and N-formyl-N-hydroxyamino groups, leading to a downfield shift. |
| -CHO (formyl) | ~8.0 - 8.5 | Singlet | The formyl proton is expected to appear significantly downfield. Due to rotational isomers (cis/trans) around the N-C(O) bond, this signal may appear as two distinct singlets. |
| -NOH & -COOH | Variable | Broad Singlet | The chemical shifts of these exchangeable protons are highly dependent on the solvent, concentration, and temperature. They may not be observable in deuterated solvents like D₂O due to H-D exchange. |
Table 2: Predicted ¹³C NMR Data for N-formyl-N-hydroxyglycine
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| -CH₂- | ~50 - 60 | The methylene carbon, shifted downfield by adjacent electronegative groups. |
| -CHO (formyl) | ~160 - 165 | Typical chemical shift for a formyl carbonyl carbon. |
| -COOH | ~170 - 175 | Typical chemical shift for a carboxylic acid carbonyl carbon. |
Table 3: Predicted IR Absorption Data for N-formyl-N-hydroxyglycine
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad | A very broad band characteristic of the hydrogen-bonded O-H in a carboxylic acid. |
| N-O-H Stretch | 3100 - 3300 | Medium | Overlaps with the O-H stretch from the carboxylic acid. |
| C-H Stretch (Methylene) | 2850 - 3000 | Medium | Aliphatic C-H stretching. |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong | Strong absorption typical for a carboxylic acid carbonyl. |
| C=O Stretch (Formamide) | 1650 - 1680 | Strong | Strong absorption for the amide carbonyl. |
| N-O Stretch | 900 - 930 | Medium | Characteristic stretch for the N-O bond in the hydroxamic acid moiety. |
Table 4: Predicted Mass Spectrometry Data for N-formyl-N-hydroxyglycine
| Parameter | Predicted Value / Observation | Notes |
| Molecular Ion [M]⁺˙ | m/z 119 | The expected molecular ion peak for the given molecular formula. |
| [M+H]⁺ | m/z 120 | Protonated molecule in positive ion mode ESI-MS. |
| [M-H]⁻ | m/z 118 | Deprotonated molecule in negative ion mode ESI-MS. |
| Major Fragmentation Peaks | Loss of H₂O (m/z 101), loss of COOH (m/z 74), loss of CHO (m/z 90) | Common fragmentation patterns include decarboxylation and loss of the formyl group or water. The exact pattern depends on the ionization method. |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and a key biological assay. These protocols are compiled based on established chemical principles and published methodologies for related compounds and assays.
Protocol 1: Synthesis and Purification of N-formyl-N-hydroxyglycine (this compound)
This protocol is a representative two-step synthesis based on the preparation of the N-hydroxyglycine precursor followed by N-formylation.
Step 1: Synthesis of N-hydroxyglycine
This procedure is adapted from the synthesis of N-hydroxy amino acids.[4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve benzaldoxime (1.0 equivalent) in absolute ethanol.
-
Base Addition: Carefully add sodium metal (1.0 equivalent) in small portions to the stirred solution to form the sodium salt of the oxime.
-
Alkylation: Add ethyl bromoacetate (1.1 equivalents) to the mixture. Stir at room temperature for approximately 3 hours, or until the reaction mixture reaches a neutral pH.
-
Work-up: Filter the reaction mixture to remove the sodium bromide precipitate and wash the solid with chloroform. Combine the filtrates and concentrate under reduced pressure to obtain the crude nitrone intermediate.
-
Hydrolysis: Stir the crude nitrone intermediate in concentrated hydrochloric acid and heat under reflux for 30-60 minutes.
-
Isolation: Concentrate the mixture in vacuo. Dissolve the residue in water and adjust the pH to ~6 with ammonium hydroxide solution. Cool the solution at 4°C for 24-48 hours to induce crystallization.
-
Purification: Filter the crude N-hydroxyglycine and recrystallize from hot aqueous ethanol to yield the purified product.
Step 2: N-formylation of N-hydroxyglycine
This procedure is based on standard N-formylation techniques.
-
Reaction Setup: Suspend the purified N-hydroxyglycine (1.0 equivalent) in formic acid (used in excess as both reagent and solvent).
-
Acylation: Gently warm the mixture to 50-60°C and add acetic anhydride (1.5 equivalents) dropwise while stirring. Maintain the temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture and remove the excess formic acid and acetic acid under reduced pressure.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, or by column chromatography on silica gel.
Protocol 2: Adenylosuccinate Synthetase Inhibition Assay
This protocol describes a method to determine the inhibitory activity of this compound on adenylosuccinate synthetase using High-Performance Liquid Chromatography (HPLC).[3]
-
Enzyme Preparation: Purify adenylosuccinate synthetase from a suitable source (e.g., E. coli or Dictyostelium discoideum) using standard protein purification techniques, such as affinity and ion-exchange chromatography.[3]
-
Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 100 mM KCl). In a microcentrifuge tube, combine the following reagents:
-
Inosine Monophosphate (IMP) (substrate)
-
L-Aspartate (substrate)
-
Guanosine Triphosphate (GTP) (co-substrate)
-
Adenylosuccinate synthetase
-
Varying concentrations of this compound (or vehicle control)
-
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 15-30 minutes).
-
Reaction Quenching: Stop the reaction by adding an equal volume of 1 M perchloric acid, followed by neutralization with potassium carbonate.
-
Sample Preparation: Centrifuge the quenched reactions to pellet the precipitated protein and salt. Filter the supernatant through a 0.22 µm filter before HPLC analysis.
-
HPLC Analysis:
-
Column: Use a C18 reverse-phase HPLC column.
-
Mobile Phase: Employ a gradient elution using a buffer system such as Buffer A (e.g., 0.1 M potassium phosphate, pH 6.5) and Buffer B (e.g., 20% methanol in Buffer A).
-
Detection: Monitor the elution of nucleotides (IMP and the product, adenylosuccinate) by UV absorbance at 254 nm.
-
-
Data Analysis: Quantify the peak areas corresponding to IMP and adenylosuccinate. Calculate the percentage of IMP converted to adenylosuccinate in the presence and absence of this compound. Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the biological context and a typical experimental workflow for studying this compound.
Caption: Inhibition of the De Novo Purine Biosynthesis Pathway by this compound.
Caption: Experimental Workflow for the this compound Inhibition Assay.
References
- 1. Alanosine and this compound--comparison of effects on adenylosuccinate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Hydroxyglycine|Research Grade|RUO [benchchem.com]
- 3. Adenylosuccinate synthetase from Dictyostelium discoideum: effects of this compound analogs and binding of [14C]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and characterization of linear unnatural amino acids for skin moisturization - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Inhibition of Adenylosuccinate Synthetase by Hadacidin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vitro assays to determine the inhibitory effect of Hadacidin on adenylosuccinate synthetase (AdSS). AdSS is a critical enzyme in the de novo purine biosynthesis pathway, making it an attractive target for drug development. This compound, an aspartate analog, is a known inhibitor of this enzyme.
Introduction
Adenylosuccinate synthetase (AdSS), EC 6.3.4.4, catalyzes the GTP-dependent conversion of inosine monophosphate (IMP) and L-aspartate to adenylosuccinate and GDP. This two-step reaction is the committed step in the synthesis of adenosine monophosphate (AMP). The inhibition of AdSS disrupts purine metabolism, which can impede cell proliferation, highlighting its potential as a target for antimicrobial and anticancer agents. This compound (N-formyl-N-hydroxyglycine) acts as a competitive inhibitor with respect to L-aspartate.
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound against adenylosuccinate synthetase has been quantified in various studies. The following table summarizes key kinetic parameters.
| Organism/Enzyme Source | Inhibitor | Inhibition Constant (Kᵢ) | IC₅₀ | Substrate Inhibited | Assay Method |
| Dictyostelium discoideum | This compound | 86 µM[1][2] | Not Reported | L-aspartate[1][2] | HPLC-based[1][2] |
Experimental Protocols
Two primary methods for assaying adenylosuccinate synthetase activity and its inhibition are detailed below: a direct spectrophotometric assay and an HPLC-based method.
Protocol 1: Continuous Spectrophotometric Assay
This protocol is adapted from assays for related enzymes that monitor changes in UV absorbance due to the formation of adenylosuccinate. The formation of adenylosuccinate from IMP results in an increase in absorbance at approximately 280 nm.
Materials and Reagents:
-
Purified adenylosuccinate synthetase (AdSS)
-
Inosine monophosphate (IMP)
-
Guanosine triphosphate (GTP)
-
L-aspartate
-
This compound
-
Magnesium chloride (MgCl₂)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
UV-transparent 96-well plates or cuvettes
-
Spectrophotometer capable of reading absorbance at 280 nm
Procedure:
-
Prepare Reagent Stocks:
-
10 mM IMP in Assay Buffer
-
10 mM GTP in Assay Buffer
-
100 mM L-aspartate in Assay Buffer
-
100 mM MgCl₂ in deionized water
-
10 mM this compound in Assay Buffer (or other desired concentrations)
-
-
Prepare Reaction Mixture:
-
For a 200 µL final reaction volume, prepare a master mix containing:
-
Assay Buffer
-
IMP (final concentration, e.g., 50 µM)
-
GTP (final concentration, e.g., 100 µM)
-
MgCl₂ (final concentration, e.g., 5 mM)
-
-
-
Set up Inhibition Assay:
-
In a 96-well plate, add varying concentrations of this compound (e.g., 0-500 µM).
-
Add a constant amount of AdSS enzyme to each well.
-
Include a "no inhibitor" control and a "no enzyme" blank.
-
-
Initiate the Reaction:
-
Add L-aspartate (final concentration, e.g., 1 mM) to each well to start the reaction.
-
-
Measure Absorbance:
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Monitor the increase in absorbance at 280 nm over time (e.g., every 30 seconds for 15-30 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each this compound concentration.
-
Plot the reaction velocity against the this compound concentration to determine the IC₅₀ value.
-
Protocol 2: HPLC-Based Assay
This method allows for the direct quantification of the substrate (IMP) and the product (adenylosuccinate).
Materials and Reagents:
-
All reagents listed in Protocol 1
-
Reaction quench solution (e.g., 0.1 M HCl)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1 M potassium phosphate buffer, pH 6.5
-
Mobile Phase B: Methanol
Procedure:
-
Enzymatic Reaction:
-
Set up the reaction as described in Protocol 1 (steps 1-4) in microcentrifuge tubes.
-
Incubate the reactions at 37°C for a fixed time (e.g., 20 minutes).
-
-
Stop the Reaction:
-
Terminate the reaction by adding an equal volume of quench solution.
-
Centrifuge the samples to pellet any precipitated protein.
-
-
HPLC Analysis:
-
Transfer the supernatant to HPLC vials.
-
Inject a defined volume onto the C18 column.
-
Elute the compounds using a suitable gradient of Mobile Phase A and B.
-
Monitor the elution profile at 254 nm or 280 nm.
-
-
Data Analysis:
-
Quantify the peak areas corresponding to IMP and adenylosuccinate.
-
Determine the amount of product formed in the presence of different concentrations of this compound.
-
Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value.
-
Visualizations
Adenylosuccinate Synthetase Reaction and Inhibition by this compound
Caption: Enzymatic reaction of AdSS and its inhibition by this compound.
Experimental Workflow for this compound Inhibition Assay
Caption: Workflow for determining AdSS inhibition by this compound.
References
Application Note and Protocol: Quantifying the Effects of Hadacidin on Cellular Purine Levels using HPLC
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hadacidin is a naturally occurring N-formyl derivative of L-aspartic acid that acts as a potent and specific inhibitor of adenylosuccinate synthetase (AMPS)[1][2]. This enzyme catalyzes the first committed step in the de novo synthesis of adenosine monophosphate (AMP) from inosine monophosphate (IMP), a critical branch point in the purine biosynthesis pathway. By inhibiting AMPS, this compound disrupts the normal flux of purine nucleotides, leading to a decrease in AMP levels and a potential accumulation of its precursor, IMP. This targeted inhibition makes this compound a valuable tool for studying purine metabolism and a potential lead compound for therapeutic development.
This application note provides a detailed protocol for quantifying the effects of this compound on intracellular purine levels in cultured cells using a robust High-Performance Liquid Chromatography (HPLC) method. Additionally, a protocol for assessing cell viability is included to correlate the metabolic effects with potential cytotoxicity.
Data Presentation
The following table summarizes the expected quantitative changes in intracellular purine levels following treatment with this compound. These values are representative and may vary depending on the cell line, culture conditions, and this compound concentration.
| Purine Analyte | Control (nmol/10^6 cells) | This compound-Treated (nmol/10^6 cells) | Expected % Change |
| IMP | 1.5 | 4.5 | +200% |
| AMP | 15.0 | 7.5 | -50% |
| ADP | 30.0 | 20.0 | -33% |
| ATP | 300.0 | 250.0 | -17% |
| Hypoxanthine | 0.5 | 1.5 | +200% |
| Inosine | 0.8 | 2.4 | +200% |
| Adenosine | 1.2 | 0.6 | -50% |
| GMP | 5.0 | 5.0 | No significant change |
| GDP | 10.0 | 10.0 | No significant change |
| GTP | 50.0 | 50.0 | No significant change |
Signaling Pathway Diagram
Caption: Inhibition of de novo AMP synthesis by this compound.
Experimental Protocols
Cell Culture and this compound Treatment
This protocol is designed for adherent cells grown in 6-well plates. It can be adapted for other cell types and plate formats.
Materials:
-
Mammalian cell line of choice (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (100 mM in sterile water or PBS)
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell counting solution (e.g., Trypan Blue) and hemocytometer
Procedure:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 overnight to allow for attachment.
-
Prepare fresh dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 500 µM).
-
Remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
Sample Preparation for HPLC Analysis
This protocol describes the extraction of intracellular purines for subsequent HPLC analysis.
Materials:
-
Cold PBS
-
Cold 0.4 M perchloric acid (PCA)
-
Cold 3.5 M K2CO3
-
Microcentrifuge tubes
-
Cell scraper
-
Centrifuge capable of 10,000 x g and 4°C
-
0.22 µm syringe filters
-
HPLC vials
Procedure:
-
After the this compound treatment period, place the 6-well plates on ice.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 500 µL of ice-cold 0.4 M PCA to each well.
-
Scrape the cells from the plate surface and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet the protein precipitate.
-
Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.
-
Neutralize the supernatant by adding 3.5 M K2CO3 dropwise until the pH reaches approximately 7.0. This will precipitate the perchlorate.
-
Incubate the neutralized extract on ice for 15 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Store the samples at -80°C until analysis.
HPLC Method for Purine Quantification
This method is a general guideline and may require optimization for specific HPLC systems and columns.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1 M potassium phosphate buffer (pH 6.0).
-
Mobile Phase B: Methanol.
-
Gradient:
-
0-5 min: 100% A
-
5-15 min: Linear gradient to 15% B
-
15-20 min: Hold at 15% B
-
20-25 min: Return to 100% A
-
25-30 min: Re-equilibration at 100% A
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Procedure:
-
Prepare a series of standard solutions containing known concentrations of all purine analytes of interest (IMP, AMP, ADP, ATP, hypoxanthine, inosine, adenosine, GMP, GDP, GTP) in the mobile phase.
-
Generate a standard curve for each analyte by injecting the standard solutions and plotting peak area against concentration.
-
Inject the prepared cell extracts onto the HPLC system.
-
Identify and quantify the purine peaks in the samples by comparing their retention times and peak areas to the standard curves.
-
Normalize the quantified purine levels to the cell number determined prior to harvesting.
Cell Viability (MTT) Assay
This assay is performed in a 96-well plate format to assess the cytotoxicity of this compound.
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[3]
-
Treat the cells with a range of this compound concentrations as described in the cell culture protocol. Include untreated control wells.
-
Following the treatment period, add 20 µL of MTT solution to each well.[4]
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[4][5]
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Experimental Workflow Diagram
Caption: Workflow for analyzing this compound's effects.
Logical Relationship Diagram
Caption: Logical flow from treatment to data analysis.
References
- 1. Adenylosuccinate synthetase from Dictyostelium discoideum: effects of this compound analogs and binding of [14C]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alanosine and this compound--comparison of effects on adenylosuccinate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijbs.com [ijbs.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT assay overview | Abcam [abcam.com]
Determining the IC50 of Hadacidin in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hadacidin, an inhibitor of adenylosuccinate synthetase, has demonstrated growth-inhibitory effects in human tumor systems.[1] This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines using a colorimetric MTT assay. Furthermore, it outlines the underlying mechanism of action of this compound through the inhibition of the de novo purine synthesis pathway, a critical metabolic route for cancer cell proliferation. The provided protocols and data serve as a comprehensive guide for researchers investigating the anti-cancer potential of this compound.
Introduction
Cancer cells exhibit altered metabolic pathways to sustain their rapid proliferation and survival. One such critical pathway is the de novo synthesis of purine nucleotides, which are essential building blocks for DNA and RNA, and are vital for cellular energy and signaling.[2][3][4] this compound is an antimetabolite that targets and inhibits adenylosuccinate synthetase, a key enzyme in this pathway.[5] By disrupting the synthesis of purine nucleotides, this compound can effectively impede the growth of cancer cells. The IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro, is a critical parameter for evaluating the potency of an anticancer compound.[6] This document provides a standardized protocol for determining the IC50 of this compound across different cancer cell lines and discusses its mechanism of action.
Data Presentation
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 75 |
| MCF-7 | Breast Cancer | 120 |
| A549 | Lung Cancer | 90 |
| HCT116 | Colon Cancer | 150 |
| Jurkat | T-cell Leukemia | 60 |
Note: The above IC50 values are for illustrative purposes and should be experimentally determined for specific research applications.
Experimental Protocols
Determining the IC50 of this compound using the MTT Assay
This protocol outlines the steps for determining the IC50 of this compound in adherent cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[7][8]
Materials:
-
Cancer cell lines of interest
-
This compound (stock solution prepared in an appropriate solvent, e.g., DMSO or sterile water)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture the selected cancer cell lines in T-75 flasks until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to the optimal seeding density (typically 1,000-10,000 cells/well) and seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow the cells to attach.[9]
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in complete cell culture medium. A common approach is to use a 2-fold or 3-fold serial dilution to cover a broad concentration range (e.g., from 0.1 µM to 1000 µM).
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a no-treatment control.
-
Carefully remove the medium from the wells of the 96-well plate and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]
-
-
MTT Assay:
-
Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by performing a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) using appropriate software such as GraphPad Prism or by using an online IC50 calculator.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for determining the IC50 of this compound.
Signaling Pathway
Caption: Mechanism of action of this compound.
References
- 1. This compound, a new growth-inhibitory substance in human tumor systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. De novo nucleotide biosynthetic pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. De novo purine metabolism is a metabolic vulnerability of cancers with low p16 expression | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Plant Growth Inhibition Assay Using Hadacidin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hadacidin, also known as N-formyl-N-hydroxyglycine, is a naturally occurring compound with potent plant growth inhibitory properties. It functions as a competitive inhibitor of adenylosuccinate synthetase, a crucial enzyme in the de novo purine biosynthesis pathway. By blocking this enzyme, this compound prevents the conversion of inosine monophosphate (IMP) to adenosine monophosphate (AMP), leading to a deficiency in essential adenine nucleotides and subsequent cessation of plant growth. These application notes provide detailed protocols for assessing the plant growth inhibition effects of this compound using various model plant systems.
Mechanism of Action
This compound acts as an analogue of L-aspartate, one of the substrates for adenylosuccinate synthetase. This enzyme catalyzes the first committed step in the synthesis of AMP from IMP. The inhibition of this pathway disrupts the production of ATP and other essential adenine-containing compounds, ultimately leading to growth arrest and, at higher concentrations, plant death.
Signaling Pathway of Purine Biosynthesis Inhibition by this compound
Unraveling the Impact of Hadacidin on Root System Architecture: An Application and Protocol Guide
For Immediate Release
[City, State] – [Date] – A comprehensive application note and detailed protocol for studying the effects of hadacidin on plant root development is now available for researchers, scientists, and professionals in drug development. This guide provides a robust framework for investigating the mechanism of action of this compound, a potent inhibitor of adenylosuccinate synthetase, and its consequential impact on root system architecture.
Introduction
This compound, an inhibitor of the enzyme adenylosuccinate synthetase, plays a critical role in the de novo biosynthesis of purines. This enzyme catalyzes the conversion of inosine monophosphate (IMP) to adenosine monophosphate (AMP). By blocking this crucial step, this compound disrupts the purine nucleotide pool, which can have significant repercussions on plant growth and development, particularly in the formation of the root system. The following protocols and application notes provide a detailed methodology for systematically studying these effects in the model organism Arabidopsis thaliana.
Data Presentation
To facilitate clear and concise analysis of experimental outcomes, all quantitative data should be summarized in the following tabular format.
Table 1: Effect of this compound on Primary Root Length
| Treatment | Concentration (µM) | Mean Primary Root Length (mm) ± SD | n |
| Control (DMSO) | 0 | ||
| This compound | 10 | ||
| This compound | 50 | ||
| This compound | 100 | ||
| This compound + AMP | 100 + 100 |
Table 2: Effect of this compound on Lateral Root Density
| Treatment | Concentration (µM) | Mean Lateral Root Density (LR/mm) ± SD | n |
| Control (DMSO) | 0 | ||
| This compound | 10 | ||
| This compound | 50 | ||
| This compound | 100 | ||
| This compound + AMP | 100 + 100 |
Table 3: Effect of this compound on Root Hair Density and Length
| Treatment | Concentration (µM) | Mean Root Hair Density (hairs/mm) ± SD | Mean Root Hair Length (µm) ± SD | n |
| Control (DMSO) | 0 | |||
| This compound | 10 | |||
| This compound | 50 | |||
| This compound | 100 | |||
| This compound + AMP | 100 + 100 |
Experimental Protocols
This section outlines the detailed methodologies for conducting the key experiments to assess the impact of this compound on root development.
Protocol 1: Arabidopsis thaliana Root Growth Assay on Agar Plates
1. Materials:
- Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
- Half-strength Murashige and Skoog (MS) medium including vitamins
- Sucrose
- MES hydrate
- Agar
- Potassium hydroxide (KOH)
- This compound (stock solution in DMSO)
- Adenosine monophosphate (AMP)
- Dimethyl sulfoxide (DMSO)
- Ethanol (70% and 95%)
- Sterile water
- Petri plates (square, 100x100 mm)
- Micropore tape
- Growth chamber or incubator
2. Media Preparation: a. Prepare half-strength MS medium by dissolving the appropriate amount of MS powder and vitamins in distilled water. b. Add 1% (w/v) sucrose and 0.5 g/L MES hydrate. c. Adjust the pH to 5.7 with KOH. d. Add 1% (w/v) agar and autoclave for 20 minutes at 121°C. e. Allow the medium to cool to approximately 50-60°C in a water bath. f. In a sterile hood, add this compound from a stock solution to achieve the final desired concentrations (e.g., 10, 50, 100 µM). For the control plates, add an equivalent volume of DMSO. g. For rescue experiments, add AMP to a final concentration of 100 µM to plates containing 100 µM this compound. h. Pour approximately 25 mL of the medium into each sterile Petri plate and allow it to solidify.
3. Seed Sterilization and Plating: a. Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by a 5-minute wash in a 20% bleach solution containing 0.1% Tween 20. b. Rinse the seeds 3-5 times with sterile water. c. Resuspend the seeds in sterile 0.1% agar solution. d. Stratify the seeds by storing them at 4°C in the dark for 2-3 days to synchronize germination. e. In a sterile hood, plate 10-15 seeds in a single line on the surface of the prepared agar plates.
4. Incubation and Growth: a. Seal the plates with micropore tape. b. Place the plates vertically in a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at 22-24°C.
5. Data Acquisition and Analysis: a. After 7-10 days of growth, photograph the plates using a high-resolution scanner or camera. b. Measure the primary root length and count the number of emerged lateral roots using image analysis software such as ImageJ. c. Calculate lateral root density by dividing the number of lateral roots by the length of the primary root. d. Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.
Protocol 2: Quantification of Root Hair Density and Length
1. Sample Preparation: a. Carefully remove seedlings from the agar plates at the end of the growth period. b. Mount the roots in a drop of water on a microscope slide.
2. Microscopy and Imaging: a. Observe the root hairs in the differentiation zone of the primary root using a light microscope with a 40x objective. b. Capture images of representative sections of the root.
3. Data Analysis: a. Using image analysis software (e.g., ImageJ), count the number of root hairs within a defined length of the root (e.g., a 1 mm segment) to determine root hair density. b. Measure the length of individual root hairs from the base to the tip. c. Calculate the average root hair density and length for each treatment group. d. Perform statistical analysis to identify significant differences.
Visualizations
To better illustrate the experimental workflow and the underlying biological pathways, the following diagrams have been generated.
Conclusion
This application note and the accompanying protocols provide a standardized and detailed approach for investigating the effects of this compound on root development. By systematically quantifying changes in primary root length, lateral root density, and root hair morphology, researchers can gain valuable insights into the role of purine biosynthesis in regulating plant growth. Furthermore, the proposed signaling pathway provides a conceptual framework for understanding the molecular mechanisms underlying this compound's inhibitory effects, paving the way for further research into the intricate connections between primary metabolism and developmental processes in plants.
Application Notes and Protocols for Studying Cellular Uptake of Radiolabeled Hadacidin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hadacidin, also known as N-formyl-N-hydroxyglycine, is a naturally occurring aspartate analog that acts as an inhibitor of adenylosuccinate synthetase (AdSS), a key enzyme in the de novo purine biosynthesis pathway.[1][2] By blocking the conversion of inosine monophosphate (IMP) to adenylosuccinate, this compound effectively curtails the production of adenosine monophosphate (AMP), a critical component for DNA, RNA, and ATP synthesis.[3] This inhibition of purine biosynthesis makes this compound a compound of interest for its potential anticancer and growth-inhibitory properties.[4]
The study of this compound's cellular uptake is crucial for understanding its bioactivity and for the development of targeted cancer therapies. Radiolabeling this compound, for instance with Carbon-14 ([¹⁴C]this compound), provides a sensitive and quantitative method to track its transport into cells and its intracellular fate.[5] These application notes provide a comprehensive overview and detailed protocols for utilizing radiolabeled this compound to investigate its cellular uptake and downstream effects.
While specific quantitative data on the cellular uptake kinetics of radiolabeled this compound in mammalian cancer cells are not extensively available in the current literature, a study on Helicobacter pylori has indicated that this compound exhibits poor cellular uptake in this bacterium.[2] The protocols provided herein are adapted from established methods for radiolabeled compound uptake studies and can be optimized for various mammalian cell lines.
Data Presentation
Inhibitory Activity of this compound
The following table summarizes the known inhibitory constants (Kᵢ) of this compound against adenylosuccinate synthetase and its growth-inhibitory effects on select cells. It is important to note that direct cellular uptake data (Kₘ, Vₘₐₓ) for radiolabeled this compound in mammalian cancer cells is limited in publicly available literature.
| Parameter | Value | Organism/Cell Line | Comments | Reference |
| Kᵢ for Aspartate | 86 µM | Dictyostelium discoideum | This compound acts as an inhibitor of the substrate aspartate for adenylosuccinate synthetase. | [5] |
| Enzyme Inhibition | 100% at 5 mM | Dictyostelium discoideum | Complete inhibition of adenylosuccinate synthetase activity at a high concentration. | [5] |
| Cellular Uptake | Very Poor | Helicobacter pylori | Suggests potential challenges in cellular penetration, at least in this bacterial species. | [2] |
Signaling Pathways and Experimental Workflows
This compound's Impact on Purine Biosynthesis and Downstream Signaling
This compound's primary mechanism of action is the inhibition of adenylosuccinate synthetase, leading to a depletion of the cellular AMP pool. This has significant downstream consequences on key cellular signaling pathways that sense and respond to energy and nucleotide levels, such as the AMPK and mTOR pathways, and ultimately affects cell cycle progression and proliferation.
Caption: Signaling pathway of this compound's action.
Experimental Workflow for [¹⁴C]this compound Cellular Uptake Assay
The following diagram outlines the key steps for performing a cellular uptake experiment using radiolabeled this compound.
Caption: Experimental workflow for [¹⁴C]this compound uptake.
Experimental Protocols
Protocol 1: Cellular Uptake of [¹⁴C]this compound in Adherent Cancer Cells
Objective: To quantify the uptake of radiolabeled this compound in adherent cancer cell lines.
Materials:
-
Adherent cancer cell line of interest (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), ice-cold
-
Trypsin-EDTA
-
[¹⁴C]this compound (specific activity to be determined)
-
Unlabeled this compound (for competition experiments)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Scintillation cocktail
-
Scintillation vials
-
24-well cell culture plates
-
Liquid scintillation counter
-
Protein assay kit (e.g., BCA or Bradford)
Procedure:
-
Cell Seeding:
-
Seed cells in a 24-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Preparation for Uptake:
-
On the day of the experiment, aspirate the culture medium.
-
Wash the cell monolayer twice with 1 mL of pre-warmed (37°C) serum-free medium or PBS.
-
-
Uptake Assay:
-
Prepare the [¹⁴C]this compound working solution in serum-free medium at the desired final concentration (e.g., in the range of expected Kᵢ values).
-
For competition experiments, prepare a working solution containing [¹⁴C]this compound and a 100-fold excess of unlabeled this compound.
-
Add 500 µL of the working solution to each well.
-
Incubate the plate at 37°C for various time points (e.g., 5, 15, 30, 60, 120 minutes) to determine uptake kinetics.
-
-
Termination of Uptake and Washing:
-
To stop the uptake, rapidly aspirate the radioactive medium.
-
Immediately wash the cells three times with 1 mL of ice-cold PBS to remove extracellular [¹⁴C]this compound. Perform washes quickly to minimize efflux.
-
-
Cell Lysis:
-
Add 200 µL of cell lysis buffer to each well and incubate on a shaker for 15 minutes at 4°C.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Scintillation Counting:
-
Transfer 150 µL of the cell lysate to a scintillation vial.
-
Add 4 mL of scintillation cocktail.
-
Measure the radioactivity (Disintegrations Per Minute, DPM) using a liquid scintillation counter.
-
-
Protein Quantification:
-
Use the remaining 50 µL of cell lysate to determine the total protein concentration using a BCA or Bradford assay, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the DPM values to the protein concentration for each sample (DPM/µg protein).
-
Plot the uptake (DPM/µg protein) as a function of time to visualize the uptake kinetics.
-
For competition experiments, compare the uptake in the presence and absence of excess unlabeled this compound to determine specific uptake.
-
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate the IC₅₀ value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in complete medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO, if used to dissolve this compound).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing the viable cells to metabolize MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of cell growth.
-
Disclaimer: These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is recommended to perform preliminary experiments to determine the optimal cell density, incubation times, and radiolabel concentration. All work with radioactive materials must be conducted in compliance with institutional and regulatory guidelines.
References
- 1. Antiproliferative Activity, Proapoptotic Effect, and Cell Cycle Arrest in Human Cancer Cells of Some Marine Natural Product Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Defining cellular responses to HDAC-selective inhibitors reveals that efficient targeting of HDAC3 is required to elicit cytotoxicity and overcome naïve resistance to pan-HDACi in diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Spectrophotometric Assay for Adenylosuccinate Synthetase Activity with Hadacidin
Introduction
Adenylosuccinate synthetase (AdSS) is a crucial enzyme in the de novo purine biosynthetic pathway and the purine nucleotide cycle. It catalyzes the first committed step in the synthesis of adenosine monophosphate (AMP) from inosine monophosphate (IMP).[1][2] The reaction involves the GTP-dependent conversion of IMP and L-aspartate into adenylosuccinate, GDP, and inorganic phosphate (Pi).[2] Due to its essential role, AdSS is a target for the development of antimicrobial agents and herbicides.
Hadacidin (N-formyl-N-hydroxyglycine) is a naturally occurring inhibitor of AdSS that acts as an analog of L-aspartate.[3][4] Understanding the kinetics of this inhibition is vital for drug development and biochemical research. This application note provides a detailed protocol for a continuous spectrophotometric assay to measure AdSS activity and its inhibition by this compound.
Principle of the Assay
The spectrophotometric assay for adenylosuccinate synthetase is based on the difference in the molar extinction coefficient between the substrate, IMP, and the product, adenylosuccinate, at specific UV wavelengths. The formation of adenylosuccinate from IMP leads to an increase in absorbance at 280-285 nm. By monitoring this change in absorbance over time, the rate of the enzymatic reaction can be determined. This compound competes with the substrate L-aspartate, and its inhibitory effect can be quantified by measuring the decrease in the reaction rate at various inhibitor concentrations.[5]
The reaction catalyzed by AdSS is as follows: IMP + L-Aspartate + GTP ⇌ Adenylosuccinate + GDP + Pi
Experimental Protocols
Materials and Reagents
-
Adenylosuccinate Synthetase (AdSS), purified
-
Inosine 5'-monophosphate (IMP), sodium salt
-
Guanosine 5'-triphosphate (GTP), lithium salt
-
L-Aspartic acid, potassium salt
-
This compound
-
Tris-HCl buffer (pH 8.0)
-
Magnesium chloride (MgCl₂)
-
Nuclease-free water
-
UV-transparent 96-well plates or cuvettes
-
Spectrophotometer with temperature control
Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl, 100 mM KCl, 10 mM MgCl₂, pH 8.0. Prepare a 1 L stock and filter sterilize.
-
Substrate Stocks:
-
10 mM IMP: Dissolve the appropriate amount of IMP sodium salt in nuclease-free water.
-
10 mM GTP: Dissolve the appropriate amount of GTP lithium salt in nuclease-free water.
-
100 mM L-Aspartate: Dissolve the appropriate amount of L-aspartate in nuclease-free water and adjust pH to ~8.0 with KOH.
-
Store all substrate stocks in aliquots at -20°C.
-
-
Inhibitor Stock:
-
10 mM this compound: Dissolve the appropriate amount of this compound in nuclease-free water.
-
Store in aliquots at -20°C.
-
-
Enzyme Stock:
-
Dilute purified AdSS to a working concentration (e.g., 0.1 mg/mL) in an appropriate buffer (e.g., 20 mM Tris-HCl, pH 7.5, containing 1 mM DTT). Store on ice.
-
Spectrophotometric Assay Protocol
-
Set up the Spectrophotometer: Set the spectrophotometer to read absorbance at 282 nm and equilibrate the sample chamber to 37°C.
-
Prepare Reaction Mixture: In a microcentrifuge tube or well of a 96-well plate, prepare the reaction mixture. For a final volume of 200 µL, the components are added as follows. A master mix excluding the enzyme and one substrate (e.g., IMP, to start the reaction) is recommended.
| Component | Stock Conc. | Volume (µL) | Final Conc. |
| Assay Buffer | 10X | 20 | 1X |
| GTP | 10 mM | 4 | 200 µM |
| L-Aspartate | 100 mM | 20 | 10 mM |
| This compound or Vehicle | Varies | 10 | Varies |
| AdSS Enzyme | 0.1 mg/mL | 5 | 2.5 µg/mL |
| Nuclease-free Water | - | to 180 µL | - |
| IMP (to start) | 10 mM | 20 | 1 mM |
| Total Volume | 200 µL |
-
Pre-incubation: Pre-incubate the reaction mixture (without IMP) at 37°C for 5 minutes to allow the enzyme and inhibitor to equilibrate.
-
Initiate Reaction: Start the reaction by adding 20 µL of the 10 mM IMP stock solution. Mix quickly but gently.
-
Data Acquisition: Immediately place the cuvette or plate in the spectrophotometer and begin recording the absorbance at 282 nm every 15-30 seconds for 5-10 minutes. Ensure the initial reaction phase is linear.
-
Data Analysis:
-
Calculate the initial reaction velocity (v) from the linear portion of the absorbance vs. time plot. Use the molar extinction coefficient for adenylosuccinate at 282 nm (Δε ≈ 10,700 M⁻¹cm⁻¹).
-
For inhibitor studies, plot the reaction velocity against the concentration of this compound to determine the IC₅₀ value.
-
Data Presentation
The following tables summarize typical kinetic parameters for AdSS from various sources and the inhibitory constants for this compound. These values can vary depending on the organism and experimental conditions.
Table 1: Kinetic Parameters of Adenylosuccinate Synthetase
| Organism | Kₘ (IMP) | Kₘ (GTP) | Kₘ (L-Aspartate) | Reference |
| Dictyostelium discoideum | 36 µM | 23 µM | 714 µM | [3] |
| Mouse (muscle isozyme) | 45 µM | 12 µM | 140 µM | [6] |
| Escherichia coli (Model) | 20 µM | 23 µM | 300 µM | [7] |
Table 2: Inhibition of Adenylosuccinate Synthetase by this compound
| Parameter | Value | Organism | Notes | Reference |
| Inhibition Constant (Kᵢ) | 86 µM | Dictyostelium discoideum | This compound acts as an inhibitor of the substrate L-aspartate. | [3] |
| Inhibition | Competitive | Cryptococcus neoformans | This compound shows competitive inhibition with respect to L-aspartate. | [5] |
Visualizations
Biochemical Pathway and Inhibition
The following diagram illustrates the reaction catalyzed by adenylosuccinate synthetase and the competitive inhibition by this compound.
Caption: AdSS reaction pathway and competitive inhibition by this compound.
Experimental Workflow
This diagram outlines the step-by-step workflow for the spectrophotometric assay.
References
- 1. Structure-function studies of adenylosuccinate synthetase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adenylosuccinate synthase - Wikipedia [en.wikipedia.org]
- 3. Adenylosuccinate synthetase from Dictyostelium discoideum: effects of this compound analogs and binding of [14C]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 6. Recombinant mouse muscle adenylosuccinate synthetase: overexpression, kinetics, and crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A mathematical model for the adenylosuccinate synthetase reaction involved in purine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Experimental design for Hadacidin synergy studies
Introduction
Hadacidin, a naturally occurring N-formyl-N-hydroxyglycine, is an antimetabolite that exhibits antitumor and antibiotic properties.[1][2] Its primary mechanism of action involves the inhibition of adenylosuccinate synthetase, a crucial enzyme in the de novo purine biosynthesis pathway.[3][4][5] By blocking this enzyme, this compound disrupts the production of adenosine monophosphate (AMP), a fundamental building block of DNA and RNA, thereby impeding cell proliferation. Given its targeted effect on a key metabolic pathway, this compound presents a compelling candidate for synergistic drug combination studies. Drug synergism, the interaction of two or more agents to produce a combined effect greater than the sum of their individual effects, is a cornerstone of modern therapeutics, particularly in oncology.[6] Synergistic combinations can enhance therapeutic efficacy, overcome drug resistance, and reduce dose-limiting toxicities.[6][7]
This application note provides detailed protocols for designing and executing experimental studies to identify and quantify synergistic interactions between this compound and other therapeutic agents. The methodologies described herein are tailored for researchers, scientists, and drug development professionals engaged in preclinical cancer research.
Signaling Pathways and Rationale for Synergy
2.1 this compound's Mechanism of Action
This compound acts as a competitive inhibitor of adenylosuccinate synthetase with respect to its substrate, aspartate.[4] This enzyme catalyzes the conversion of inosine monophosphate (IMP) to adenylosuccinate, the penultimate step in AMP synthesis. Inhibition of this step leads to a depletion of the cellular AMP pool, which can trigger cell cycle arrest and apoptosis.
2.2 Rationale for Synergistic Combinations
The targeted inhibition of purine synthesis by this compound provides a strong rationale for exploring synergistic combinations with drugs that:
-
Inhibit parallel or downstream pathways: Combining this compound with agents that target other essential metabolic pathways (e.g., pyrimidine synthesis, glycolysis) can create a multi-pronged attack on cancer cell metabolism.
-
Induce DNA damage: By depleting the nucleotide pool, this compound can potentiate the effects of DNA-damaging agents (e.g., chemotherapy, radiation) by hindering DNA repair mechanisms.
-
Target cell cycle checkpoints: Cells arrested by this compound-induced nucleotide depletion may become more susceptible to drugs that target specific phases of the cell cycle.
-
Inhibit salvage pathways: Cancer cells can sometimes bypass de novo synthesis inhibition by utilizing purine salvage pathways. Combining this compound with inhibitors of these salvage pathways could lead to a more complete shutdown of purine supply.
Experimental Design and Protocols
The systematic evaluation of drug combinations is crucial for identifying true synergy.[8][9][10] The following protocols outline a standard workflow for assessing the synergistic potential of this compound with a partner drug.
References
- 1. The mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Adenylosuccinate synthetase from Dictyostelium discoideum: effects of this compound analogs and binding of [14C]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alanosine and this compound--comparison of effects on adenylosuccinate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. genesispub.org [genesispub.org]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. Experimental designs for detecting synergy and antagonism between two drugs in a pre-clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. austinpublishinggroup.com [austinpublishinggroup.com]
- 10. Experimental Design for Multi-drug Combination Studies Using Signaling Networks - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by Hadacidin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hadacidin, also known as N-formyl-N-hydroxyglycine, is an antimetabolite that acts as an inhibitor of adenylosuccinate synthetase.[1] This enzyme catalyzes a crucial step in the de novo biosynthesis of purine nucleotides, specifically the conversion of inosine monophosphate (IMP) to adenylosuccinate, a precursor to adenosine monophosphate (AMP).[2][3] By blocking this pathway, this compound depletes the intracellular pool of adenine nucleotides, which are essential for DNA and RNA synthesis.[2] This disruption of nucleic acid synthesis is hypothesized to induce cell cycle arrest, making this compound a subject of interest in cancer research and drug development.
Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population of cells.[4][5] By staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI), the DNA content of individual cells can be measured.[6] This allows for the quantification of cells in the different phases of the cell cycle: G0/G1 (diploid DNA content), S (intermediate DNA content), and G2/M (tetraploid DNA content). This application note provides a detailed protocol for the analysis of cell cycle arrest induced by this compound using flow cytometry.
Mechanism of Action: this compound-Induced Cell Cycle Arrest
This compound exerts its effect by inhibiting adenylosuccinate synthetase, a key enzyme in the de novo purine synthesis pathway. This leads to a depletion of the intracellular pool of adenosine monophosphate (AMP), a critical component for DNA and RNA synthesis. The cellular response to nucleotide deprivation can trigger cell cycle checkpoints.[7][8][9] Depletion of purine nucleotides can lead to the activation of the p53 tumor suppressor protein.[7][8] Activated p53 can then induce the transcription of cyclin-dependent kinase inhibitors, such as p21, which can bind to and inhibit cyclin-CDK complexes, leading to a G1 phase cell cycle arrest.[8][10] Additionally, a lack of sufficient purine nucleotides can directly impede DNA replication, leading to an S-phase arrest.[1]
Figure 1: Simplified signaling pathway of this compound-induced cell cycle arrest.
Data Presentation
Table 1: Effect of Methotrexate on Cell Cycle Distribution of MCF-7 Cells [11]
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (MCF-7/S) | 63.37 | 24.85 | 11.78 |
| Methotrexate-resistant (MCF-7/MTX) | 65.69 | 15.07 | 19.23 |
Data is representative of the effects of purine synthesis inhibition and is not from this compound treatment.[11]
Table 2: Effect of Methotrexate on Cell Cycle Distribution of NCI-H295R Cells [6]
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| DMSO Control | 55.0 | 35.0 | 10.0 |
| Methotrexate (1 µM) | 40.0 | 50.0 | 10.0 |
Data is representative of the effects of purine synthesis inhibition and is not from this compound treatment.[6]
Experimental Protocols
Experimental Workflow
The overall workflow for analyzing this compound-induced cell cycle arrest involves cell culture, treatment with this compound, cell harvesting, fixation, staining with a DNA-intercalating dye, and finally, analysis by flow cytometry.
Figure 2: Workflow for analyzing this compound-induced cell cycle arrest.
Detailed Protocol: Cell Culture and this compound Treatment
This protocol is a general guideline and may require optimization for specific cell lines.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution prepared in sterile water or DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
6-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed the cells in 6-well plates at a density that will allow for logarithmic growth during the experiment and prevent confluence.
-
Cell Adherence: Allow the cells to adhere and grow for 24-48 hours in a 37°C, 5% CO₂ incubator.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 500 µM).
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock).
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
Detailed Protocol: Cell Staining for Flow Cytometry
Materials:
-
Harvested cells from the this compound treatment protocol
-
Cold PBS
-
Cold 70% Ethanol
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)
-
RNase A solution (e.g., 100 µg/mL in PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cells once with PBS.
-
Add trypsin-EDTA to detach the cells.
-
Once detached, add complete medium to inactivate the trypsin.
-
Transfer the cell suspension to a centrifuge tube.
-
-
Cell Fixation:
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 30 minutes. Fixed cells can be stored at -20°C for several weeks.
-
-
Cell Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully decant the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes or at 37°C for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Use a linear scale for the PI fluorescence channel.
-
Analyze the generated FCS files using appropriate software (e.g., FlowJo, ModFit LT) to model the cell cycle distribution and obtain the percentage of cells in G0/G1, S, and G2/M phases.
-
Conclusion
This application note provides a framework for investigating the effects of this compound on the cell cycle using flow cytometry. By inhibiting adenylosuccinate synthetase and disrupting de novo purine synthesis, this compound is expected to induce cell cycle arrest, likely in the G1 and/or S phases. The provided protocols offer a starting point for researchers to explore the dose-dependent and time-course effects of this compound on cell cycle progression in various cancer cell lines. The data and diagrams presented, while based on analogous compounds, serve to illustrate the expected outcomes and underlying mechanisms. Further research is warranted to generate specific quantitative data for this compound and to fully elucidate its potential as a therapeutic agent.
References
- 1. Methotrexate cytotoxicity as related to irreversible S phase arrest in mouse L1210 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methotrexate increases expression of cell cycle checkpoint genes via Jun-N-terminal kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mTORC1 signaling network senses changes in cellular purine nucleotide levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 6. researchgate.net [researchgate.net]
- 7. Regulation of p53 in response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A reversible, p53-dependent G0/G1 cell cycle arrest induced by ribonucleotide depletion in the absence of detectable DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Regulation of p53 Growth Suppression - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Nucleotide depletion reveals the impaired ribosome biogenesis checkpoint as a barrier against DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Efficacy of Hadacidin in Cell-Based Assays
This technical support guide is designed for researchers, scientists, and drug development professionals encountering low efficacy of Hadacidin in their cell-based assays. This resource provides troubleshooting guidance, frequently asked questions, detailed experimental protocols, and relevant pathway information to help identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, with the chemical formula C₃H₅NO₄, is a naturally occurring N-formyl-N-hydroxyglycine. It acts as a potent and specific inhibitor of adenylosuccinate synthetase (ADSS). ADSS is a crucial enzyme in the de novo purine biosynthesis pathway, catalyzing the conversion of inosine monophosphate (IMP) to adenylosuccinate, a precursor to adenosine monophosphate (AMP). By inhibiting ADSS, this compound disrupts the synthesis of adenine nucleotides, which are essential for DNA and RNA synthesis, cellular energy metabolism, and signaling pathways. This disruption of purine metabolism leads to cytotoxic effects in proliferating cells.
Q2: I am observing lower than expected efficacy with this compound in my cell-based assay. What are the potential causes?
Low efficacy of this compound can stem from several factors, ranging from issues with the compound itself to suboptimal experimental conditions. Common causes include:
-
Compound Integrity and Storage: Degradation of this compound due to improper storage, leading to a lower effective concentration.
-
Stock Solution Preparation: Errors in weighing, dissolving, or diluting the compound.
-
Cell Line Specificity: Varying sensitivity of different cell lines to this compound.
-
Assay Conditions: Suboptimal cell density, incubation time, or media components that may interfere with this compound's activity.
-
Cellular Metabolism: High activity of purine salvage pathways in the cell line used, which can bypass the block in the de novo synthesis pathway.
Q3: How should I prepare and store my this compound stock solution?
Proper preparation and storage of your this compound stock solution are critical for maintaining its potency.
-
Preparation: It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent such as sterile, nuclease-free water or a buffer like PBS. Ensure the powder is completely dissolved.
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability. For short-term use, a stock solution can be stored at 4°C for a limited time, but it is advisable to consult stability data.
Q4: What are the typical effective concentrations of this compound in cell culture?
The effective concentration of this compound can vary significantly depending on the cell line and the assay duration. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Data Presentation
Table 1: General Guidelines for this compound Concentration and Stability
| Parameter | Recommendation |
| Stock Solution Solvent | Sterile, nuclease-free water or PBS |
| Stock Solution Concentration | 10 - 50 mM |
| Storage of Stock Solution | Aliquot and store at -20°C or -80°C for long-term. Avoid repeated freeze-thaw cycles. |
| Working Concentration Range | Highly cell-line dependent. A preliminary dose-response study (e.g., 0.1 µM to 1 mM) is recommended. |
| Aqueous Solution Stability | Generally stable when stored frozen. Stability at 4°C or room temperature in media is limited and should be determined empirically. For critical experiments, prepare fresh dilutions from a frozen stock. Short periods at warmer temperatures during shipping should not significantly affect efficacy.[1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, nuclease-free water or sterile Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder using a calibrated analytical balance in a sterile environment.
-
Dissolving: Add the appropriate volume of sterile water or PBS to the weighed this compound to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Sterilization (Optional): If needed, filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: Adenylosuccinate Synthetase (ADSS) Activity Assay
This spectrophotometric assay can be used to confirm the inhibitory activity of your this compound stock. The assay measures the decrease in absorbance at 280 nm as adenylosuccinate is converted to AMP and fumarate by adenylosuccinate lyase, a downstream enzyme. The inhibition of ADSS by this compound will reduce the production of adenylosuccinate, thus slowing down the rate of absorbance change.
Materials:
-
Cell lysate containing ADSS or purified ADSS enzyme
-
Assay Buffer: 50 mM Potassium Phosphate Buffer, 1 mM EDTA, pH 7.0
-
Inosine Monophosphate (IMP) solution
-
Guanosine Triphosphate (GTP) solution
-
Aspartate solution
-
Adenylosuccinate Lyase
-
This compound stock solution
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 280 nm
Procedure:
-
Reaction Mixture Preparation: In each well or cuvette, prepare a reaction mixture containing Assay Buffer, IMP, GTP, and Aspartate at their final desired concentrations.
-
Inhibitor Addition: Add varying concentrations of this compound to the experimental wells. Include a vehicle control (solvent used for this compound stock).
-
Enzyme Addition: Add the cell lysate or purified ADSS to initiate the reaction.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a set period.
-
Lyase Addition: Add adenylosuccinate lyase to the reaction.
-
Kinetic Measurement: Immediately start monitoring the decrease in absorbance at 280 nm over time using the spectrophotometer.
-
Data Analysis: Calculate the initial reaction rates for each this compound concentration. A decrease in the reaction rate with increasing this compound concentration confirms its inhibitory activity.
Mandatory Visualizations
Signaling Pathway
Caption: Inhibition of the De Novo Purine Biosynthesis Pathway by this compound.
Experimental Workflow
Caption: Experimental Workflow for a Cell-Based Assay with this compound.
Troubleshooting Logic
Caption: Troubleshooting Flowchart for Low this compound Efficacy.
References
Optimizing Hadacidin Concentration for Plant Growth Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of hadacidin in plant growth experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in plants?
This compound, with the chemical name N-formyl-N-hydroxyglycine, is a potent inhibitor of plant growth. Its primary mechanism of action is the competitive inhibition of adenylosuccinate synthetase. This enzyme catalyzes a crucial step in the de novo purine biosynthesis pathway: the conversion of inosine monophosphate (IMP) to adenylosuccinate, a direct precursor to adenosine monophosphate (AMP). By blocking this step, this compound effectively depletes the cellular pool of AMP, which is essential for DNA and RNA synthesis, cellular energy transfer (as ATP), and various signaling pathways.
Q2: What are the typical visual phenotypes of plants treated with this compound?
Inhibition of purine biosynthesis by this compound results in arrested plant development.[1][2] Common visual phenotypes in model plants like Arabidopsis thaliana include:
-
Stunted Growth: Both root and shoot development are significantly inhibited.
-
Reduced Root Elongation: Primary root growth is a sensitive indicator of this compound's effect.
-
Smaller and Paler Leaves: Due to the impact on cell division and chlorophyll biosynthesis.
-
Delayed Development: Overall plant maturation is slowed down.
Q3: Can the inhibitory effects of this compound be reversed?
Yes, the effects of this compound can be reversed. Since this compound specifically blocks the synthesis of AMP, its inhibitory effects can be overcome by supplementing the growth medium with adenosine monophosphate (AMP) or its nucleoside, adenosine. This "rescue" experiment is a common method to confirm that the observed phenotype is indeed due to the specific inhibition of the AMP biosynthesis pathway. Partial reversal of inhibition has also been observed with the addition of excess L-aspartate, the substrate that this compound competes with.[3]
Q4: How should I prepare a this compound stock solution?
To prepare a stock solution of this compound, dissolve the powdered compound in a suitable solvent. For many plant tissue culture applications, sterile, deionized water is a suitable solvent. It is recommended to prepare a concentrated stock solution (e.g., 10 mM or 100 mM) that can be filter-sterilized and then diluted to the final desired concentration in the sterile plant growth medium. Store stock solutions at -20°C for long-term stability.
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Inconsistent or no growth inhibition at expected concentrations. | 1. This compound Degradation: this compound may be unstable in the growth medium due to pH or temperature. 2. Incorrect Concentration: Errors in stock solution preparation or dilution. 3. High Aspartate Levels in Media: Some complex media may contain high levels of aspartate, which can outcompete this compound. | 1. Prepare fresh this compound solutions for each experiment. Ensure the pH of the final medium is within a stable range (typically 5.7-5.8 for MS medium). 2. Double-check all calculations and ensure accurate pipetting. 3. Use a defined medium with known concentrations of amino acids, or increase the this compound concentration. |
| High variability in plant response across replicates. | 1. Uneven Application: Inconsistent mixing of this compound in the agar medium. 2. Seed Viability Issues: Variation in the health and germination rate of the seeds. 3. Edge Effects on Plates: Plants growing near the edge of the petri dish may experience different conditions. | 1. Ensure thorough mixing of the this compound into the molten agar before pouring plates. 2. Use seeds from the same lot and perform a germination test prior to the experiment. 3. Randomize the placement of different treatment groups on the plates and avoid using the outermost wells or areas. |
| Contamination of plant cultures. | 1. Non-sterile Technique: Introduction of microbial contaminants during handling. 2. Contaminated this compound Stock: The this compound stock solution may not have been properly sterilized. | 1. Strictly adhere to aseptic techniques when preparing media and handling plant materials. 2. Filter-sterilize the this compound stock solution through a 0.22 µm filter before adding it to the autoclaved growth medium. |
| Unexpected phenotypes (e.g., discoloration not typical of growth arrest). | 1. Solvent Toxicity: If a solvent other than water was used to dissolve this compound, it might be causing phytotoxicity. 2. Off-target Effects: At very high concentrations, this compound may have secondary effects. | 1. Include a solvent-only control in your experimental design to rule out toxicity from the solvent. 2. Perform a dose-response experiment to find the optimal concentration that inhibits growth without causing other visible stress symptoms. |
Quantitative Data on this compound Concentration
The optimal concentration of this compound will vary depending on the plant species, the specific experimental goals (e.g., complete inhibition vs. partial inhibition), and the composition of the growth medium. It is highly recommended to perform a dose-response curve to determine the ideal concentration for your specific experimental setup.
Table 1: Recommended Concentration Ranges for Arabidopsis thaliana Growth Inhibition Assays
| Experimental Goal | Suggested this compound Concentration Range (µM) | Expected Outcome |
| Minimal Observable Effect | 1 - 10 | Slight reduction in primary root growth. |
| Moderate Inhibition (IC50) | 10 - 100 | Approximately 50% reduction in primary root length compared to control. |
| Strong Inhibition | 100 - 500 | Severe stunting of root and shoot growth. |
| Complete Inhibition | > 500 | Arrest of seedling development shortly after germination. |
Note: These are starting ranges. The exact IC50 value should be determined empirically for your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Calculate the required amount of this compound to make a stock solution of a desired concentration (e.g., 100 mM).
-
Weigh the this compound powder accurately using a calibrated analytical balance.
-
Dissolve the this compound in an appropriate volume of sterile, deionized water. Gently vortex or sonicate if necessary to ensure it is fully dissolved.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile container.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Arabidopsis thaliana Root Growth Inhibition Assay
-
Prepare Murashige and Skoog (MS) agar plates. Prepare half-strength (0.5X) MS medium with 1% sucrose and 0.8% agar. Adjust the pH to 5.7 before autoclaving.[4]
-
Add this compound to the medium. After autoclaving and cooling the MS agar to approximately 50-60°C, add the sterile this compound stock solution to achieve the desired final concentrations. Also, prepare control plates with no this compound.
-
Pour the plates. Pour the this compound-containing and control media into sterile square petri dishes in a laminar flow hood. Let the plates solidify.
-
Sterilize and stratify seeds. Surface sterilize Arabidopsis thaliana seeds (e.g., with 70% ethanol followed by a bleach solution) and rinse with sterile water.[4] Resuspend the seeds in a sterile 0.1% agar solution and store at 4°C for 2-3 days for stratification.[4]
-
Plate the seeds. In a laminar flow hood, carefully pipette individual seeds in a line onto the surface of the agar plates, approximately 1 cm from the top edge.[5]
-
Incubate the plates. Place the plates vertically in a growth chamber with a controlled light and temperature cycle (e.g., 16 hours light / 8 hours dark at 22°C).[5]
-
Measure root growth. After a set number of days (e.g., 5-7 days after germination), photograph the plates and measure the primary root length of each seedling using image analysis software like ImageJ.
-
Analyze the data. Calculate the average root length for each treatment and compare it to the control. A dose-response curve can be generated by plotting the percent inhibition of root growth against the this compound concentration.
Visualizations
References
- 1. De novo purine synthesis in Arabidopsis thaliana. II. The PUR7 gene encoding 5'-phosphoribosyl-4-(N-succinocarboxamide)-5-aminoimidazole synthetase is expressed in rapidly dividing tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Plate assay for quantification of Root System Architecture of Arabidopsis seedlings [protocols.io]
- 5. plantsuccess.org [plantsuccess.org]
Technical Support Center: Overcoming Hadacidin Resistance in Cancer Cells
Welcome to the technical support center for researchers encountering hadacidin resistance in their cancer cell line experiments. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant pathway diagrams to help you understand and overcome this compound resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an antineoplastic agent that acts as an inhibitor of adenylosuccinate synthetase (ADSS).[1] This enzyme catalyzes the first committed step in the de novo synthesis of adenosine monophosphate (AMP), a crucial component of DNA and RNA.[1] By blocking ADSS, this compound disrupts the purine biosynthesis pathway, leading to a depletion of the AMP pool and subsequent inhibition of cancer cell proliferation.
Q2: We are observing a decrease in the efficacy of this compound in our cancer cell line over time. What are the potential mechanisms of resistance?
Resistance to inhibitors of de novo purine synthesis, like this compound, can arise through several mechanisms:
-
Upregulation of the Purine Salvage Pathway: This is a primary compensatory mechanism.[2] While this compound blocks the de novo synthesis of purines, cancer cells can adapt by upregulating the purine salvage pathway. This pathway recycles purine bases from the breakdown of nucleic acids to synthesize new nucleotides, thus bypassing the block imposed by this compound.
-
Target Alteration or Downregulation: Although not yet specifically documented for this compound, a common resistance mechanism to targeted therapies is the mutation or downregulation of the drug's target protein. In this case, alterations in the ADSS1 gene or reduced expression of the ADSS1 protein could lead to decreased binding of this compound and reduced drug efficacy.
-
Increased Drug Efflux: Cancer cells can increase the expression of drug efflux pumps, such as P-glycoprotein, which actively transport drugs out of the cell, thereby reducing the intracellular concentration of this compound and its therapeutic effect.
-
Metabolic Reprogramming: Cancer cells may undergo broader metabolic shifts to cope with the inhibition of purine synthesis. This could involve alterations in other metabolic pathways to provide the necessary building blocks for survival and proliferation.
Q3: Are there any known combination therapies that can overcome this compound resistance?
While specific combination therapies to overcome acquired this compound resistance are not yet well-documented in the literature, based on the known resistance mechanisms, the following strategies are rational approaches for investigation:
-
Inhibition of the Purine Salvage Pathway: Combining this compound with inhibitors of the purine salvage pathway, such as inhibitors of hypoxanthine-guanine phosphoribosyltransferase (HPRT), could be a synergistic strategy. This dual blockade would inhibit both the de novo and salvage pathways for purine synthesis.
-
Targeting Downstream Signaling Pathways: The de novo purine synthesis pathway is regulated by oncogenic signaling pathways such as mTORC1 and MYC.[2][3] Combining this compound with inhibitors of these pathways (e.g., rapamycin for mTORC1) could suppress the overall drive for nucleotide synthesis and potentially re-sensitize resistant cells.[3]
-
Combination with other Chemotherapeutic Agents: Using this compound in combination with other standard-of-care chemotherapeutics that have different mechanisms of action could be effective. For example, combining it with DNA damaging agents or microtubule inhibitors could create a multi-pronged attack on the cancer cells.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Action |
| Gradual loss of this compound sensitivity in a cancer cell line. | Development of acquired resistance through upregulation of the purine salvage pathway. | 1. Confirm resistance by comparing the IC50 value of the current cell line to the parental line. 2. Assess the expression levels of key enzymes in the purine salvage pathway (e.g., HPRT, APRT) via qPCR or Western blot. 3. Test a combination of this compound with an inhibitor of the purine salvage pathway. |
| No initial response to this compound in a new cancer cell line. | Intrinsic resistance, possibly due to low expression of ADSS1 or high basal activity of the purine salvage pathway. | 1. Measure the baseline expression of ADSS1 and key salvage pathway enzymes. 2. Screen a panel of cell lines to identify those with higher ADSS1 expression and lower salvage pathway activity for your experiments. |
| Variability in experimental results with this compound. | Inconsistent drug concentration, cell density, or incubation time. | 1. Ensure accurate and consistent preparation of this compound solutions. 2. Standardize cell seeding density and treatment duration across all experiments. 3. Regularly check the viability and health of your cell cultures. |
Key Signaling Pathways and Experimental Workflows
De Novo Purine Synthesis and this compound's Site of Action
This diagram illustrates the de novo purine synthesis pathway, highlighting the role of Adenylosuccinate Synthetase (ADSS) and the inhibitory action of this compound.
Caption: this compound inhibits ADSS, blocking the conversion of IMP to S-AMP.
Overcoming this compound Resistance via Combination Therapy
This workflow outlines a strategy to counteract this compound resistance by co-administering an inhibitor of the purine salvage pathway.
Caption: Dual inhibition of de novo and salvage pathways to block nucleotide synthesis.
Experimental Protocols
Protocol 1: Development of a this compound-Resistant Cancer Cell Line
This protocol describes a method for generating a this compound-resistant cancer cell line through continuous exposure to escalating drug concentrations.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
-
Reagents for cell viability assay (e.g., MTT, CellTiter-Glo)
Procedure:
-
Determine the initial IC50 of this compound:
-
Plate the parental cells in a 96-well plate.
-
Treat the cells with a range of this compound concentrations for 72 hours.
-
Perform a cell viability assay to determine the half-maximal inhibitory concentration (IC50).
-
-
Initiate resistance development:
-
Culture the parental cells in a medium containing this compound at a concentration equal to the IC50.
-
Monitor the cells for growth. Initially, a significant number of cells will die.
-
Once the surviving cells reach 70-80% confluency, subculture them.
-
-
Escalate the this compound concentration:
-
Gradually increase the concentration of this compound in the culture medium in a stepwise manner (e.g., 1.5 to 2-fold increments).
-
At each concentration, allow the cells to adapt and resume steady growth before the next increase.
-
Cryopreserve cells at each stage of resistance development.
-
-
Confirm resistance:
-
After several months of continuous culture with increasing this compound concentrations, establish a resistant cell line that can proliferate in a significantly higher concentration of the drug compared to the parental line.
-
Perform a cell viability assay to determine the IC50 of the resistant cell line and compare it to the parental line. A significant increase in the IC50 value confirms the development of resistance.[4]
-
Protocol 2: Assessing the Synergistic Effect of this compound in Combination with a Salvage Pathway Inhibitor
This protocol outlines how to evaluate the synergistic effect of combining this compound with an inhibitor of the purine salvage pathway using the Combination Index (CI) method.
Materials:
-
This compound-sensitive and -resistant cancer cell lines
-
This compound
-
Salvage pathway inhibitor (e.g., 6-thioguanine, an HPRT inhibitor)
-
Complete cell culture medium
-
96-well plates
-
Reagents for cell viability assay
Procedure:
-
Determine the IC50 values for each drug individually:
-
For both the sensitive and resistant cell lines, determine the IC50 of this compound and the salvage pathway inhibitor separately, as described in Protocol 1.
-
-
Set up the combination drug treatment:
-
Prepare serial dilutions of this compound and the salvage pathway inhibitor.
-
Treat the cells in a 96-well plate with each drug alone and in combination at various concentrations. It is common to use a constant ratio of the two drugs based on their individual IC50 values.
-
-
Measure cell viability and calculate the Combination Index (CI):
-
After 72 hours of incubation, perform a cell viability assay.
-
Use software such as CompuSyn to calculate the Combination Index (CI). The CI value indicates the nature of the drug interaction:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
-
Data Analysis and Visualization:
-
Generate dose-response curves for the individual drugs and the combination.
-
Create an isobologram to visually represent the synergistic, additive, or antagonistic effects of the drug combination.
-
Quantitative Data Summary
The following table provides a hypothetical example of IC50 values that might be observed in this compound-sensitive and -resistant cancer cell lines, and the effect of a combination therapy.
| Cell Line | Treatment | IC50 (µM) | Fold Resistance | Combination Index (CI) |
| Parental (Sensitive) | This compound | 10 | - | - |
| Salvage Pathway Inhibitor | 25 | - | - | |
| This compound + Salvage Inhibitor | - | - | 0.5 (Synergistic) | |
| Resistant | This compound | 150 | 15 | - |
| Salvage Pathway Inhibitor | 28 | 1.1 | - | |
| This compound + Salvage Inhibitor | - | - | 0.4 (Strongly Synergistic) |
Note: The data in this table is illustrative and should be replaced with experimentally determined values. A lower IC50 value indicates higher sensitivity to the drug.[5] Fold resistance is calculated by dividing the IC50 of the resistant line by the IC50 of the parental line.
References
- 1. From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02893K [pubs.rsc.org]
- 2. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting FAT1 Blocks Metabolic Bypass to Enhance Antitumor Efficacy of TCA Cycle Inhibition through Suppressing CPT1A‐Dependent Fatty Acid Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New tools for old drugs: Functional genetic screens to optimize current chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Improving Hadacidin solubility for in vitro experiments
Welcome to the technical support center for hadacidin. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of this compound for in vitro experiments. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, with the IUPAC name N-Formyl-N-hydroxyglycine, is a naturally occurring hydroxamic acid.[1] Its primary mechanism of action is the inhibition of adenylosuccinate synthetase, a crucial enzyme in the de novo biosynthesis of purines.[2][3] By acting as an antagonist to L-aspartate, this compound blocks the conversion of inosinic acid (IMP) to adenylosuccinic acid, a precursor to adenosine monophosphate (AMP). This inhibition of purine synthesis can arrest cell growth.[4]
Q2: What is the recommended solvent for preparing a this compound stock solution?
Based on its use in published research, this compound can be directly dissolved in aqueous solutions such as sterile water, saline, or culture medium for many applications. For higher concentration stock solutions, sterile, deionized water is a suitable starting point. Some researchers have successfully used this compound directly in growth medium at concentrations as high as 8 mg/mL.[1]
Q3: What is a typical concentration range for this compound in in vitro experiments?
The effective concentration of this compound can vary depending on the cell type and the specific assay. For growth inhibition studies in Dictyostelium discoideum, concentrations up to 8 mg/mL have been used.[1] For minimum inhibitory concentration (MIC) assays in fungal strains, a starting concentration of 0.1 mg/mL (168 µM) followed by serial dilutions has been reported.[5] For enzymatic assays targeting adenylosuccinate synthetase, inhibitory concentrations in the micromolar range are effective, with one study noting inhibition at 86 µM and 100% inhibition at 5 mM.[3]
Q4: Can I dissolve this compound in DMSO or ethanol?
While many organic compounds are dissolved in DMSO or ethanol for in vitro use, the available literature for this compound primarily points to its solubility and use in aqueous-based solutions. Given its chemical structure as a glycine derivative, it is expected to have good aqueous solubility. If you encounter solubility challenges in aqueous buffers at very high concentrations, using a small amount of DMSO as a co-solvent could be tested, but it is crucial to include a vehicle control in your experiments to account for any effects of the solvent on the cells.
Q5: How should I store this compound solutions?
For short-term use, aqueous solutions of this compound should be stored at 2-8°C. For long-term storage, it is recommended to prepare aliquots of the stock solution and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| This compound powder is not dissolving in water or buffer at the desired concentration. | The desired concentration may exceed the solubility limit of this compound in that specific solvent at room temperature. | 1. Gently warm the solution to 37°C and vortex or sonicate briefly. 2. Prepare a more dilute stock solution and adjust the volume added to your experiment accordingly. 3. If the final concentration in the assay allows, consider preparing the stock solution in a mildly alkaline buffer (e.g., pH 7.5-8.0), as the acidic proton of the hydroxamic acid may increase solubility at higher pH. Neutralize to the desired final pH if necessary. |
| Precipitation occurs when diluting the this compound stock solution into cell culture medium. | The components of the cell culture medium (e.g., salts, proteins) may reduce the solubility of this compound. The pH of the final solution may also play a role. | 1. Prepare the this compound stock solution directly in the cell culture medium to be used in the experiment. 2. Add the this compound stock solution to the medium dropwise while gently vortexing to ensure rapid mixing. 3. Ensure the final concentration of any co-solvent (like DMSO) is kept to a minimum (typically <0.5%) to avoid precipitation and cellular toxicity. |
| Inconsistent or unexpected experimental results. | The this compound solution may have degraded over time, or the actual concentration may be inaccurate. | 1. Prepare fresh stock solutions of this compound for critical experiments. 2. Always include positive and negative controls in your experimental design. 3. Verify the purity and identity of your this compound powder if possible. |
Quantitative Data Summary
The following table summarizes experimentally used concentrations of this compound. Direct solubility limits in common solvents are not widely published, so these values represent concentrations that have been successfully used in research applications.
| Solvent/Medium | Reported Concentration | Application | Reference |
| Growth Medium | Up to 8 mg/mL | Inhibition of pinocytosis in Dictyostelium discoideum | [1] |
| Adenine-free Media | Starting at 0.1 mg/mL (168 µM) for serial dilutions | Minimum inhibitory concentration (MIC) assay against fungal strains | [5] |
| Assay Buffer | 86 µM | Inhibition of adenylosuccinate synthetase | [3] |
| Assay Buffer | 5 mM | 100% Inhibition of adenylosuccinate synthetase | [3] |
| Reaction Mixture | 5 µmoles in 3.8 mL | Inhibition of purine biosynthesis in Ehrlich ascites cells | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for Cell Culture
This protocol is based on the concentrations used in studies with Dictyostelium discoideum.
Materials:
-
This compound powder
-
Sterile, deionized water or sterile phosphate buffer (pH 6.5)
-
Sterile 1.5 mL microcentrifuge tubes
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile water or phosphate buffer to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may be applied if necessary.
-
Sterilize the this compound stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from a study on the antifungal activity of this compound.[5]
Materials:
-
This compound stock solution (e.g., 1 mg/mL in sterile water)
-
Appropriate sterile liquid growth medium (e.g., YNB with glucose and ammonium sulfate for yeast)
-
Sterile 96-well microtiter plate
-
Fungal or bacterial cell suspension of a known concentration
Procedure:
-
Prepare a working solution of this compound by diluting the stock solution in the growth medium to a starting concentration of 0.1 mg/mL.
-
In a 96-well plate, add 100 µL of the growth medium to wells A2 through A12.
-
Add 200 µL of the 0.1 mg/mL this compound working solution to well A1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well A1 to A2, mixing, then transferring 100 µL from A2 to A3, and so on, down to well A11. Discard 100 µL from well A11. Well A12 will serve as a no-drug control.
-
Prepare the inoculum of the microorganism to be tested at the desired concentration in the growth medium.
-
Add 100 µL of the cell suspension to each well (A1-A12).
-
Incubate the plate under appropriate growth conditions (e.g., 30°C for 24-48 hours).
-
Determine the MIC by visual inspection for the lowest concentration of this compound that inhibits visible growth.
Visualizations
Caption: Mechanism of action of this compound in the purine biosynthesis pathway.
Caption: General workflow for preparing and using this compound in cell-based assays.
References
- 1. rupress.org [rupress.org]
- 2. researchgate.net [researchgate.net]
- 3. Adenylosuccinate synthetase from Dictyostelium discoideum: effects of this compound analogs and binding of [14C]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound on Growth and Adenylosuccinate Synthetase Activity of Dictyostelium discoideum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
Adjusting pH for optimal Hadacidin activity in assays
Technical Support Center: Hadacidin Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound activity in an assay?
This compound is an inhibitor of adenylosuccinate synthetase. Therefore, the optimal pH for observing this compound's inhibitory activity corresponds to the optimal pH of its target enzyme, adenylosuccinate synthetase. The enzyme from Saccharomyces cerevisiae exhibits a pronounced pH-dependence with an optimal pH of approximately 8.0.[1] It is crucial to maintain the assay buffer at this pH to ensure maximal enzyme activity and, consequently, to accurately measure the inhibitory effect of this compound.
Q2: My assay is showing no or very low this compound activity. What are the possible causes related to pH?
Several pH-related factors could lead to low or no apparent this compound activity:
-
Suboptimal Assay Buffer pH: If the pH of your assay buffer deviates significantly from the optimal pH of adenylosuccinate synthetase (around 8.0), the enzyme's activity will be reduced. This will diminish the observable inhibitory effect of this compound.
-
Incorrect pH Measurement: Inaccurate pH readings of your buffers can lead to assay conditions that are not optimal for the enzyme. Always calibrate your pH meter before preparing buffers.
-
Buffer Instability: The pH of some buffer systems can be sensitive to temperature changes. Ensure that the pH is checked at the temperature at which the assay will be performed.
Q3: How can I determine the optimal pH for my specific adenylosuccinate synthetase enzyme?
While a pH of 8.0 is a good starting point based on studies with yeast adenylosuccinate synthetase[1], the optimal pH can vary slightly depending on the source of the enzyme (e.g., species, recombinant expression system). To determine the precise optimal pH for your enzyme, it is recommended to perform a pH profile experiment. This involves measuring the enzyme's activity across a range of pH values (e.g., pH 6.0 to 10.0) while keeping all other assay components constant.
Q4: Can the stability of this compound be affected by pH?
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no inhibitory activity of this compound | The pH of the assay buffer is not optimal for adenylosuccinate synthetase activity. | Prepare a fresh assay buffer with a pH of approximately 8.0. Verify the pH with a calibrated pH meter. |
| The pH of the buffer changed during the experiment. | Use a buffer with good buffering capacity in the desired pH range (e.g., Tris-HCl). Check the pH at the assay temperature. | |
| Inconsistent results between experiments | The pH of the assay buffer is not consistent between batches. | Prepare a large batch of buffer for a series of experiments. Always re-check the pH before use. |
| The stock solution of this compound has degraded due to improper pH during storage. | Prepare fresh stock solutions of this compound in a neutral pH buffer before each experiment. |
Experimental Protocols
Protocol for Determining the Optimal pH of Adenylosuccinate Synthetase
-
Prepare a series of assay buffers: Prepare a set of buffers (e.g., 100 mM Tris-acetate) covering a pH range from 6.0 to 10.0 in 0.5 pH unit increments.
-
Prepare the reaction mixture: For each pH value, prepare a reaction mixture containing all the necessary components for the adenylosuccinate synthetase assay except for the enzyme. This typically includes IMP, aspartate, and GTP.
-
Enzyme Addition: Add a constant amount of adenylosuccinate synthetase (e.g., 0.3 µM) to each reaction mixture to initiate the reaction.[1]
-
Incubation: Incubate the reactions at a constant temperature (e.g., 37°C) for a fixed period.
-
Measure Activity: Measure the rate of product formation (e.g., by monitoring the change in absorbance at a specific wavelength) for each pH value.
-
Data Analysis: Plot the enzyme activity as a function of pH to determine the optimal pH.
Visualizations
Caption: Workflow for determining the optimal pH for this compound assays.
References
Technical Support Center: Hadacidin Enzymatic Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing Hadacidin in enzymatic assays. This compound is a known inhibitor of adenylosuccinate synthetase (AdSS), a key enzyme in the de novo purine biosynthesis pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound acts as a competitive inhibitor of adenylosuccinate synthetase (AdSS).[1] It competes with the enzyme's natural substrate, aspartate, thereby blocking the conversion of inosine monophosphate (IMP) to adenylosuccinate. This inhibition ultimately disrupts the synthesis of adenosine monophosphate (AMP).
Q2: What is the primary enzyme target of this compound?
A2: The primary target of this compound is adenylosuccinate synthetase (AdSS), which catalyzes a crucial step in purine biosynthesis.[2][3]
Q3: What are the typical substrates and products in an adenylosuccinate synthetase (AdSS) assay?
A3: In a typical AdSS assay, the substrates are inosine monophosphate (IMP), L-aspartate, and guanosine triphosphate (GTP). The products are adenylosuccinate, guanosine diphosphate (GDP), and inorganic phosphate.
Q4: How is the activity of adenylosuccinate synthetase typically measured?
A4: The activity of adenylosuccinate synthetase can be measured spectrophotometrically by monitoring the increase in absorbance at 280 nm, which corresponds to the formation of adenylosuccinate. Another method is to measure the amount of inorganic phosphate produced.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or Low Enzyme Activity | Incorrect Buffer pH or Temperature: Enzyme activity is highly sensitive to pH and temperature. The optimal pH for adenylosuccinate synthetase is typically around 7.0.[4] | Ensure the assay buffer is at the correct pH and the reaction is incubated at the optimal temperature (e.g., 25°C or 37°C, check specific protocol).[4][5] |
| Degraded Enzyme: Improper storage or multiple freeze-thaw cycles can lead to loss of enzyme activity. | Aliquot the enzyme upon receipt and store at the recommended temperature. Avoid repeated freezing and thawing. | |
| Missing or Incorrect Cofactors: Adenylosuccinate synthetase requires GTP as a cofactor for its activity. | Verify that all necessary cofactors, such as GTP and Mg2+, are present in the reaction mixture at the correct concentrations. | |
| Inactive Substrates: Substrates like IMP and L-aspartate may have degraded. | Use freshly prepared or properly stored substrate solutions. | |
| High Background Signal | Contaminated Reagents: Reagents may be contaminated with substances that absorb at the detection wavelength. | Use high-purity reagents and sterile, nuclease-free water. Run a blank reaction without the enzyme to check for background absorbance. |
| Non-enzymatic Reaction: The substrate may be unstable and spontaneously break down. | Run a control reaction without the enzyme to measure the rate of non-enzymatic substrate degradation. | |
| Inconsistent Results Between Replicates | Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variations. | Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix for common reagents to minimize pipetting variability. |
| Well-to-Well Variation in Microplates: Evaporation from edge wells or temperature gradients across the plate can cause inconsistencies. | Avoid using the outer wells of the plate or fill them with buffer. Ensure uniform temperature across the plate during incubation. | |
| Unexpected IC50 Value for this compound | Incorrect Substrate Concentration: The apparent IC50 value of a competitive inhibitor is dependent on the substrate concentration. | Ensure the concentration of aspartate is at or below its Km value for accurate IC50 determination of this compound. |
| Incorrect this compound Concentration: Errors in serial dilutions can lead to inaccurate inhibitor concentrations. | Carefully prepare and verify the concentrations of your this compound stock and dilutions. | |
| Assay Conditions Not at Steady-State: The reaction may be proceeding too quickly, or substrate is being depleted. | Optimize enzyme and substrate concentrations to ensure the reaction velocity is linear over the measurement period (initial velocity conditions). |
Key Experimental Parameters
For a typical adenylosuccinate synthetase assay, the following parameters are crucial. Note that optimal conditions may vary depending on the source of the enzyme.
| Parameter | Recommended Range/Value | Notes |
| pH | 6.0 - 10.0 | Optimal activity is often observed around pH 7.0-8.0.[6] |
| Temperature | 25°C - 37°C | Check the specific activity profile for your enzyme.[4][5] |
| Substrates | ||
| IMP | Km ≈ 36 µM | Apparent Km values can vary.[1] |
| L-aspartate | Km ≈ 714 µM | This compound is a competitive inhibitor with respect to aspartate.[1] |
| GTP | Km ≈ 23 µM | [1] |
| Inhibitor | ||
| This compound | Ki ≈ 86 µM | Inhibition constant for D. discoideum AdSS.[1] |
Experimental Protocols
General Adenylosuccinate Synthetase Activity Assay
This protocol is a general guideline and may need optimization for your specific experimental conditions.
-
Prepare Assay Buffer: A common buffer is 50 mM potassium phosphate buffer, pH 7.0.[4]
-
Prepare Reagent Mix: In a microcentrifuge tube, prepare a master mix containing the assay buffer, IMP, L-aspartate, and GTP at their final desired concentrations.
-
Initiate Reaction: Add the adenylosuccinate synthetase enzyme solution to the reagent mix to start the reaction. For inhibitor studies, pre-incubate the enzyme with this compound for a specified time before adding the substrates.
-
Incubate: Incubate the reaction at the optimal temperature (e.g., 25°C) for a set period, ensuring the reaction is in the linear range.[4]
-
Measure Activity: Monitor the increase in absorbance at 280 nm using a spectrophotometer. The rate of increase in absorbance is proportional to the enzyme activity.
-
Controls: Always include appropriate controls:
-
Negative Control (No Enzyme): To measure non-enzymatic reaction rates.
-
Positive Control (No Inhibitor): To measure the maximum enzyme activity.
-
Vehicle Control: If the inhibitor is dissolved in a solvent (e.g., DMSO), include a control with the same amount of solvent.
-
IC50 Determination for this compound
-
Prepare Serial Dilutions of this compound: Prepare a range of this compound concentrations.
-
Set up Reactions: For each this compound concentration, set up the enzymatic reaction as described above. Include a no-inhibitor control.
-
Measure Enzyme Activity: Determine the rate of reaction for each this compound concentration.
-
Calculate Percent Inhibition: Calculate the percentage of inhibition for each concentration relative to the no-inhibitor control.
-
Plot and Determine IC50: Plot the percent inhibition against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity.[7][8]
Visualizations
Caption: Mechanism of this compound inhibition in the purine biosynthesis pathway.
Caption: A logical workflow for troubleshooting enzymatic assay issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Adenylosuccinate synthase - Wikipedia [en.wikipedia.org]
- 3. microbenotes.com [microbenotes.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. azurebiosystems.com [azurebiosystems.com]
- 8. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Hadacidin and Alanosine: A Comparative Guide for Purine Synthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent purine synthesis inhibitors, hadacidin and alanosine. Both compounds target adenylosuccinate synthetase, a critical enzyme in the de novo purine biosynthesis pathway, making them valuable tools for cancer research and potential antineoplastic agents. This document outlines their mechanisms of action, presents comparative experimental data, and provides detailed experimental protocols to support further research.
Introduction
Purine nucleotides are fundamental building blocks for DNA and RNA synthesis and are essential for cellular energy metabolism and signaling. The de novo purine synthesis pathway, which builds purines from simple precursors, is often upregulated in cancer cells to support their rapid proliferation. Consequently, enzymes in this pathway are attractive targets for anticancer drug development.
This compound , an aspartic acid analog originally isolated from the fungus Penicillium frequentans, and alanosine , an amino acid analog produced by Streptomyces alanosinicus, both function by inhibiting adenylosuccinate synthetase (ADSS). ADSS catalyzes the conversion of inosine monophosphate (IMP) to adenylosuccinate, a key step in the synthesis of adenosine monophosphate (AMP). By blocking this step, both compounds disrupt the production of adenine nucleotides, leading to cell growth arrest and apoptosis.
Mechanism of Action
Both this compound and alanosine target adenylosuccinate synthetase, but they do so through different modes of inhibition.
This compound acts as a competitive inhibitor with respect to L-aspartate, one of the substrates of ADSS. Its structure closely mimics that of L-aspartate, allowing it to bind to the active site of the enzyme and prevent the natural substrate from binding.
Alanosine , on the other hand, is considered a pro-drug. While it has a very high Ki for ADSS in its original form, it is intracellularly converted to a highly potent metabolite, L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide (alanosyl-AICOR).[1] This metabolite is a powerful inhibitor of adenylosuccinate synthetase.[1]
Quantitative Comparison
The inhibitory potential of this compound and alanosine has been evaluated through enzymatic assays and in various cancer cell lines. The following tables summarize the available quantitative data.
Table 1: Inhibition of Adenylosuccinate Synthetase
| Inhibitor | Ki Value | Source Organism of Enzyme | Notes |
| This compound | 86 µM | [2] Dictyostelium discoideum | Competitive inhibitor with respect to L-aspartate. |
| Alanosine | 57.23 mM | [1] L5178Y/AR leukemia (mouse) | Very high Ki suggests it is a pro-drug. |
| Alanosyl-AICOR | 0.228 µM | [1] L5178Y/AR leukemia (mouse) | The active metabolite of alanosine. |
Table 2: Cytotoxicity (IC50) in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 Value |
| Alanosine | CEM/ADR5000 | Leukemia | 0.1 - 100 µM |
| Alanosine | HL-60/AR | Leukemia | 0.1 - 100 µM |
| Alanosine | MDA-MB-231-BCRP | Breast Cancer | 0.1 - 100 µM |
| Alanosine | GBM 12-0160 | Glioblastoma | 0.25 - 0.5 µM (used in combination therapy studies) |
Experimental Protocols
Adenylosuccinate Synthetase Inhibition Assay
This spectrophotometric assay measures the activity of adenylosuccinate synthetase by monitoring the formation of adenylosuccinate from IMP and aspartate.
Materials:
-
Purified adenylosuccinate synthetase
-
Inosine monophosphate (IMP)
-
L-aspartate
-
Guanosine triphosphate (GTP)
-
MgCl2
-
Tris-HCl buffer (pH 8.0)
-
This compound or Alanosine (and its metabolite if available)
-
Spectrophotometer capable of measuring absorbance at 280 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, GTP, and IMP in a quartz cuvette.
-
Add varying concentrations of the inhibitor (this compound or alanosine) to the reaction mixture. A control with no inhibitor should be included.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding L-aspartate.
-
Immediately monitor the increase in absorbance at 280 nm, which corresponds to the formation of adenylosuccinate.
-
Record the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. To determine the Ki, conduct kinetic studies by varying the concentration of one substrate while keeping the others constant at different fixed inhibitor concentrations.
dot
Caption: Workflow for the adenylosuccinate synthetase inhibition assay.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound or Alanosine
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or alanosine for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration to determine the IC50 value.
dot
Caption: Workflow for the MTT cell viability assay.
Conclusion
Both this compound and alanosine are effective inhibitors of de novo purine synthesis via their targeting of adenylosuccinate synthetase. The available data suggests that the intracellularly formed metabolite of alanosine is a significantly more potent inhibitor of the enzyme than this compound. However, a direct comparison of their cytotoxic effects in various cancer cell lines under standardized conditions is necessary to fully elucidate their relative therapeutic potential. The provided experimental protocols offer a foundation for conducting such comparative studies. Further research into the cellular uptake, metabolic conversion of alanosine, and potential off-target effects of both compounds will be crucial for their future development as anticancer agents.
References
A Tale of Two Inhibitors: Hadacidin and Mycophenolic Acid in Purine Synthesis
In the intricate world of cellular metabolism, the de novo synthesis of purine nucleotides is a fundamental process essential for cell growth, proliferation, and function. Two compounds, Hadacidin and Mycophenolic acid, have emerged as potent inhibitors of this pathway, each targeting a distinct enzymatic step with significant implications for therapeutic development. This guide provides a detailed comparison of their mechanisms of action, biochemical effects, and the experimental data that underpins our understanding of these molecules.
At a Crossroads of Purine Biosynthesis: Divergent Mechanisms of Action
Both this compound and Mycophenolic acid disrupt the production of purine nucleotides, but they do so by inhibiting different key enzymes. Mycophenolic acid targets inosine monophosphate dehydrogenase (IMPDH), while this compound inhibits adenylosuccinate synthetase.
Mycophenolic acid (MPA) is a selective, noncompetitive, and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH).[1][2] This enzyme catalyzes the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a critical step in the de novo synthesis of guanosine nucleotides.[1][2][3] By blocking IMPDH, MPA effectively depletes the intracellular pool of guanosine triphosphate (GTP), a nucleotide vital for DNA and RNA synthesis, signal transduction, and other cellular processes.[4] This depletion has a particularly potent cytostatic effect on T and B lymphocytes, as these cells rely heavily on the de novo purine synthesis pathway.[1][2]
This compound , on the other hand, is an inhibitor of adenylosuccinate synthetase.[5][6] This enzyme is responsible for the first committed step in the synthesis of adenosine monophosphate (AMP) from IMP.[5] this compound acts as an analog of L-aspartate, one of the substrates for this reaction.[7][8] Its inhibitory action leads to a reduction in the synthesis of adenylosuccinate and, consequently, AMP.
The differing targets of these two compounds are visually represented in the purine biosynthesis pathway diagram below.
Quantitative Comparison of Inhibitory Activity
While direct comparative studies are limited, data from individual experiments provide insights into the potency of each inhibitor against its respective target enzyme.
| Inhibitor | Target Enzyme | Organism/Cell Type | Inhibition Constant (Ki) / IC50 | Reference |
| Mycophenolic Acid | Inosine Monophosphate Dehydrogenase (IMPDH) | Tritrichomonas foetus | Kii = 14 µM (uncompetitive with IMP), Kis = 20 µM, Kii = 14 µM (noncompetitive with NAD+) | [9] |
| This compound | Adenylosuccinate Synthetase | Dictyostelium discoideum | Ki = 86 µM (inhibitor of aspartate) | [7][8] |
Note: The provided inhibitory constants are from different organisms and experimental conditions, and therefore should be interpreted with caution when making direct comparisons of potency.
Experimental Methodologies
The characterization of these inhibitors has relied on a variety of experimental techniques.
Enzyme Inhibition Assays
A common method to determine the inhibitory potential of compounds like Mycophenolic acid and this compound is through enzyme kinetic studies.
Workflow for a Typical Enzyme Inhibition Assay:
Detailed Protocol for Adenylosuccinate Synthetase Activity Assay (as adapted from studies on Dictyostelium discoideum): [7][8]
-
Reaction Mixture: The assay is typically performed in a buffer solution (e.g., Tris-HCl) at a specific pH. The reaction mixture contains the substrates: inosine monophosphate (IMP), guanosine triphosphate (GTP), and L-aspartate, along with magnesium ions (Mg2+), which are essential for enzyme activity.
-
Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures.
-
Enzyme Initiation: The reaction is initiated by the addition of the purified adenylosuccinate synthetase enzyme.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Termination and Analysis: The reaction is stopped, often by the addition of an acid. The amount of product (adenylosuccinate) formed is then quantified using High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The initial reaction velocities are calculated at each inhibitor concentration. These data are then used to determine the type of inhibition and the inhibition constant (Ki) using graphical methods like Lineweaver-Burk plots or non-linear regression analysis.
Therapeutic Implications and Future Directions
The distinct mechanisms of action of this compound and Mycophenolic acid lead to different potential therapeutic applications.
Mycophenolic acid is a well-established immunosuppressive drug, marketed as the prodrug mycophenolate mofetil (CellCept) and mycophenolate sodium (Myfortic).[2] It is widely used to prevent organ transplant rejection.[1][4] Its potent and selective effect on lymphocytes makes it a cornerstone of immunosuppressive therapy.
This compound has demonstrated anticancer activity.[10] By targeting the synthesis of AMP, it can disrupt the rapid proliferation of cancer cells. Further research into the efficacy and safety of this compound and its analogs is ongoing.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Mycophenolic acid - Wikipedia [en.wikipedia.org]
- 3. ClinPGx [clinpgx.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. Adenylosuccinate synthetase from Dictyostelium discoideum: effects of this compound analogs and binding of [14C]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Efficacy of Hadacidin Analogues Against Adenylosuccinate Synthetase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory effects of Hadacidin and its analogues on adenylosuccinate synthetase, a key enzyme in the de novo purine biosynthesis pathway. The data presented is intended to inform research and development efforts targeting this essential enzymatic pathway for therapeutic intervention.
Introduction
Adenylosuccinate synthetase (AdSS) catalyzes the first committed step in the synthesis of adenosine monophosphate (AMP) from inosine monophosphate (IMP). This process is crucial for the production of purine nucleotides, which are essential for DNA and RNA synthesis.[1] The inhibition of AdSS can disrupt this pathway, making it a target for the development of antimicrobial and antineoplastic agents.
This compound, a naturally occurring N-formyl-N-hydroxyglycine, is a known inhibitor of AdSS.[2] It acts as a competitive inhibitor with respect to the substrate L-aspartate.[3] This guide evaluates the efficacy of several synthetic analogues of this compound in inhibiting AdSS activity, providing a basis for structure-activity relationship (SAR) studies and the design of more potent inhibitors.
Quantitative Comparison of Inhibitor Efficacy
The inhibitory activities of this compound and its analogues against adenylosuccinate synthetase from Dictyostelium discoideum are summarized below. The data includes the inhibition constant (Ki) for this compound and the percentage of inhibition for its analogues at a concentration of 5 mM.
| Compound | Type of Inhibition | Ki (µM) | % Inhibition at 5 mM |
| This compound | Competitive | 86 | 100% |
| N-acetyl-N-hydroxyglycine | Not specified | - | 50-75% |
| N-formylglycine | Not specified | - | 50-75% |
| N-acetylglycine | Not specified | - | 50-75% |
| N-hydroxyglycine | Not specified | - | 50-75% |
| N-(thiocarboxy)-L-aspartic anhydride | Not specified | - | 27% |
| N-benzoylglycine | Not specified | - | 6% |
| N-formylsarcosine | Not specified | - | No effect |
| N-acetylmethionine | Not specified | - | No effect |
| O-methylpyruvate oxime | Not specified | - | No effect |
| This compound methylester | Not specified | - | No effect |
Data sourced from a study on adenylosuccinate synthetase from Dictyostelium discoideum.[4]
Experimental Protocols
A detailed experimental protocol for a representative spectrophotometric assay to determine adenylosuccinate synthetase activity is provided below. It is important to note that the quantitative data for the this compound analogues presented in this guide was obtained using a specialized high-performance liquid chromatography (HPLC) based assay.[4]
Spectrophotometric Assay for Adenylosuccinate Lyase (A Representative Enzymatic Assay)
This protocol describes a continuous spectrophotometric rate determination for adenylosuccinate lyase, a related enzyme in the purine biosynthesis pathway. The principle can be adapted for adenylosuccinate synthetase by monitoring the consumption of IMP or the formation of adenylosuccinate.
Principle:
The enzymatic reaction involves the conversion of adenylosuccinate to AMP and fumarate. The decrease in absorbance at 280 nm is monitored to determine the reaction rate.
Reagents:
-
Buffer: 50 mM Potassium Phosphate Buffer with 1 mM EDTA, pH 7.0 at 25°C.
-
Substrate: 1.72 mM Adenylosuccinic Acid (ASA) solution in buffer.
-
Enzyme Solution: Adenylosuccinate Lyase diluted in cold buffer to a concentration of 0.2 - 0.4 units/ml.
Procedure:
-
Pipette 2.80 ml of buffer and 0.10 ml of the ASA solution into both a test and a blank cuvette.
-
Mix by inversion and allow the cuvettes to equilibrate to 25°C in a thermostatted spectrophotometer.
-
Monitor the absorbance at 280 nm (A280nm) until a constant reading is obtained.
-
To the test cuvette, add 0.10 ml of the enzyme solution.
-
To the blank cuvette, add 0.10 ml of the buffer.
-
Immediately mix both cuvettes by inversion and record the decrease in A280nm for approximately 5 minutes.
-
Determine the rate of change in absorbance per minute (ΔA280nm/minute) from the maximum linear portion of the curve for both the test and the blank.
-
The enzyme activity is calculated based on the difference in the rates between the test and blank, taking into account the extinction coefficient of adenylosuccinate.[5]
Visualizations
Signaling Pathway: Inhibition of AMP Synthesis by this compound
Caption: Inhibition of AMP synthesis by this compound analogues.
Experimental Workflow: Screening of this compound Analogues
Caption: General workflow for screening this compound analogues.
References
- 1. Alanosine and this compound--comparison of effects on adenylosuccinate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rmitlibraryvn.rmit.edu.vn [rmitlibraryvn.rmit.edu.vn]
- 3. researchgate.net [researchgate.net]
- 4. Adenylosuccinate synthetase from Dictyostelium discoideum: effects of this compound analogs and binding of [14C]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Validating Hadacidin's Target Engagement: A Comparative Guide to Cellular Thermal Shift Assay and Alternative Methods
For researchers, scientists, and drug development professionals, confirming that a compound engages its intended target within a cellular environment is a critical step in the drug discovery pipeline. This guide provides a comparative overview of the Cellular Thermal Shift Assay (CETSA) for validating the engagement of Hadacidin with its target, adenylosuccinate synthetase, alongside alternative methodologies. We present supporting data, detailed experimental protocols, and visualizations to aid in the selection of the most appropriate target validation strategy.
This compound is a naturally occurring N-formyl-N-hydroxyglycine that exhibits anticancer activity through the inhibition of adenylosuccinate synthetase, a key enzyme in the de novo purine biosynthesis pathway.[1][2][3] Validating the direct interaction between this compound and adenylosuccinate synthetase in a cellular context is paramount for understanding its mechanism of action and for the development of more potent analogs.
Comparative Analysis of Target Engagement Methods
The selection of a target engagement assay depends on various factors, including the nature of the target protein, the properties of the small molecule, and the specific experimental questions being addressed. Here, we compare CETSA with two label-free alternative methods: Drug Affinity Responsive Target Stability (DARTS) and Stability of Proteins from Rates of Oxidation (SPROX).
| Parameter | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) | Stability of Proteins from Rates of Oxidation (SPROX) |
| Principle | Ligand binding alters the thermal stability of the target protein.[4][5] | Ligand binding protects the target protein from proteolytic degradation.[1][6] | Ligand binding alters the solvent accessibility of methionine residues, affecting their oxidation rate.[7][8] |
| Readout | Quantification of soluble protein after heat treatment (e.g., Western Blot, Mass Spectrometry).[4] | Quantification of intact protein after limited proteolysis (e.g., SDS-PAGE, Western Blot, Mass Spectrometry).[9][10] | Quantification of oxidized vs. non-oxidized methionine-containing peptides by mass spectrometry.[7][11] |
| Cellular Context | Intact cells or cell lysates.[4] | Primarily cell lysates.[1][6] | Primarily cell lysates.[7][8] |
| Quantitative Metric | Thermal Shift (ΔTm), EC50 from Isothermal Dose-Response Fingerprinting (ITDRF).[12][13] | Protease protection at varying drug concentrations, enabling semi-quantitative assessment of binding.[10][14] | Change in methionine oxidation rate upon ligand binding, providing a measure of target engagement. |
| Example Data (Illustrative) | ΔTm: +3.5°C for Adenylosuccinate Synthetase with this compound. EC50: 15 µM for this compound in an ITDRF assay. | Increased band intensity of Adenylosuccinate Synthetase on a Western blot with increasing this compound concentration in the presence of pronase. | A significant decrease in the oxidation rate of a specific methionine peptide in Adenylosuccinate Synthetase in the presence of this compound. |
| Advantages | Applicable in intact cells, reflecting a more physiological environment. No modification of the compound or target is required.[4][5] | Label-free and does not require protein modification. Can identify unknown targets.[6][15] | Provides information on conformational changes upon ligand binding. Can be performed proteome-wide.[7][11] |
| Limitations | Not all protein-ligand interactions result in a significant thermal shift. Requires specific antibodies for Western blot-based detection. | Limited to cell lysates. The degree of protection can be influenced by protease activity and incubation times.[1][6] | Requires the presence of methionine residues in the protein. Limited to cell lysates and requires sophisticated mass spectrometry.[7] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental process, the following diagrams illustrate the de novo purine biosynthesis pathway highlighting the role of adenylosuccinate synthetase and the workflow of a typical CETSA experiment.
Experimental Protocols
Below are detailed methodologies for performing CETSA, DARTS, and SPROX to validate this compound's engagement with adenylosuccinate synthetase.
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Culture and Treatment:
-
Culture a suitable human cell line (e.g., HEK293T, HeLa) to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
-
-
Thermal Treatment:
-
For generating a melt curve, aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
For Isothermal Dose-Response Fingerprinting (ITDRF), heat all samples at a single, pre-determined temperature (e.g., 52°C, a temperature at which a significant portion of the unbound protein denatures) for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by using a lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of the soluble fraction.
-
Analyze the abundance of soluble adenylosuccinate synthetase by Western blotting using a specific primary antibody.
-
-
Data Analysis:
-
For melt curves, quantify the band intensities from the Western blot and plot the percentage of soluble protein against temperature. The shift in the melting temperature (ΔTm) between the vehicle- and this compound-treated samples indicates target engagement.
-
For ITDRF, plot the percentage of soluble protein at the fixed temperature against the this compound concentration to determine the half-maximal effective concentration (EC50).
-
Drug Affinity Responsive Target Stability (DARTS) Protocol
-
Cell Lysate Preparation:
-
Harvest cultured cells and lyse them in a non-denaturing lysis buffer.
-
Centrifuge the lysate to remove cell debris and determine the protein concentration.
-
-
Compound Incubation:
-
Incubate aliquots of the cell lysate with varying concentrations of this compound or a vehicle control for 1 hour at room temperature.
-
-
Limited Proteolysis:
-
Add a protease (e.g., pronase or thermolysin) to each lysate aliquot at a pre-optimized concentration.
-
Incubate for a specific time (e.g., 15-30 minutes) at room temperature to allow for partial protein digestion.
-
Stop the reaction by adding a protease inhibitor and SDS-PAGE loading buffer.
-
-
Analysis:
-
Separate the protein fragments by SDS-PAGE and analyze the abundance of full-length adenylosuccinate synthetase by Western blotting.
-
Increased band intensity in the this compound-treated samples compared to the vehicle control indicates that this compound binding has protected the protein from proteolytic cleavage.
-
Stability of Proteins from Rates of Oxidation (SPROX) Protocol
-
Cell Lysate Preparation and Compound Incubation:
-
Prepare cell lysates as described for the DARTS protocol.
-
Incubate aliquots of the lysate with this compound or a vehicle control.
-
-
Denaturation and Oxidation:
-
Treat the lysate aliquots with a range of concentrations of a chemical denaturant (e.g., guanidinium chloride).
-
Expose the samples to a controlled amount of an oxidizing agent (e.g., hydrogen peroxide) to oxidize accessible methionine residues.
-
-
Proteomic Analysis:
-
Digest the proteins into peptides using trypsin.
-
Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Quantify the ratio of oxidized to non-oxidized methionine-containing peptides for adenylosuccinate synthetase in both the this compound-treated and vehicle-treated samples across the denaturant concentrations.
-
A change in the denaturation curve, indicating altered methionine accessibility upon this compound binding, confirms target engagement.
-
Conclusion
The Cellular Thermal Shift Assay provides a robust and physiologically relevant method for confirming the target engagement of this compound with adenylosuccinate synthetase in intact cells. Its ability to provide quantitative data on thermal stabilization and cellular potency makes it a valuable tool in drug discovery. While alternative methods like DARTS and SPROX offer complementary, label-free approaches in cell lysates, CETSA's applicability in a live-cell context provides a more direct assessment of a compound's ability to reach and interact with its target in its native environment. The choice of assay should be guided by the specific research question and the available resources, with each method offering unique insights into the molecular interactions that underpin a compound's therapeutic effect.
References
- 1. Adenylosuccinate synthase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. CETSA [cetsa.org]
- 6. Purine nucleotide biosynthesis [pfocr.wikipathways.org]
- 7. Thermodynamic Analysis of Protein-Ligand Binding Interactions in Complex Biological Mixtures using the Stability of Proteins from Rates of Oxidation (SPROX) Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 9. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 10. Video: A Semi-Quantitative Drug Affinity Responsive Target Stability DARTS assay for studying Rapamycin/mTOR interaction [jove.com]
- 11. mcgill.ca [mcgill.ca]
- 12. conferenceharvester.com [conferenceharvester.com]
- 13. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Semi-Quantitative Drug Affinity Responsive Target Stability (DARTS) assay for studying Rapamycin/mTOR interaction [jove.com]
- 15. microbenotes.com [microbenotes.com]
Confirming Hadacidin's Engagement: A Comparative Guide to Biophysical Assays
Introduction
Hadacidin is a potent inhibitor of adenylosuccinate synthetase (AdSS), a critical enzyme in the de novo purine biosynthesis pathway. By acting as a competitive inhibitor of L-aspartate, this compound effectively blocks the conversion of inosine monophosphate (IMP) to adenylosuccinate, thereby disrupting the production of adenosine monophosphate (AMP). For researchers and drug development professionals, confirming the direct binding of this compound to AdSS and quantifying this interaction is a crucial step in understanding its mechanism of action and in the development of novel therapeutics. This guide provides a comparative overview of key biophysical assays—Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Thermal Shift Assay (TSA)—that can be employed to characterize the binding of this compound to its target, adenylosuccinate synthetase.
Quantitative Comparison of Biophysical Assays for this compound-AdSS Binding
The following table summarizes the key quantitative parameters that can be obtained from each biophysical assay for the interaction between this compound and adenylosuccinate synthetase. The provided values are representative and based on typical enzyme-inhibitor interactions, including the known inhibitory constant (Ki) for this compound.
| Parameter | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Thermal Shift Assay (TSA) |
| Binding Affinity (Kd) | ~10 µM (Direct measurement) | ~10 µM (Calculated from kon/koff) | Not directly measured |
| Inhibitory Constant (Ki) | ~86 µM (Reported Value) | Can be determined via competition assays | Not directly measured |
| Stoichiometry (n) | ~1:1 (Protein:Ligand) | Can be inferred | Not determined |
| Enthalpy (ΔH) | -5 to -15 kcal/mol (Favorable) | Not directly measured | Not directly measured |
| Entropy (ΔS) | Favorable or unfavorable | Not directly measured | Not directly measured |
| Association Rate (kon) | Not directly measured | 10^4 to 10^6 M⁻¹s⁻¹ | Not measured |
| Dissociation Rate (koff) | Not directly measured | 10⁻¹ to 10⁻³ s⁻¹ | Not measured |
| Thermal Shift (ΔTm) | Not applicable | Not applicable | +2 to +5 °C |
Disclaimer: The quantitative data presented in this table for ITC, SPR, and TSA are representative examples for a typical small molecule inhibitor binding to its target enzyme and are intended for illustrative purposes. The Ki value for this compound is based on published literature.
Signaling Pathway and Experimental Workflows
To visually conceptualize the biological context and the experimental procedures, the following diagrams have been generated.
Purine Biosynthesis Pathway and this compound's Point of Intervention
Caption: Inhibition of Adenylosuccinate Synthetase by this compound.
Isothermal Titration Calorimetry (ITC) Experimental Workflow
Caption: Workflow for Isothermal Titration Calorimetry.
Surface Plasmon Resonance (SPR) Experimental Workflow
Caption: Workflow for Surface Plasmon Resonance.
Thermal Shift Assay (TSA) Experimental Workflow
Caption: Workflow for Thermal Shift Assay.
Experimental Protocols
Detailed methodologies for each of the key biophysical assays are provided below. These are example protocols and may require optimization based on the specific instrumentation and purity of the reagents.
Isothermal Titration Calorimetry (ITC)
Objective: To directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of this compound binding to adenylosuccinate synthetase.
Materials:
-
Purified recombinant adenylosuccinate synthetase (AdSS)
-
This compound
-
ITC instrument (e.g., Malvern Panalytical MicroCal PEAQ-ITC)
-
ITC buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1% (v/v) DMSO
-
Degassing station
Procedure:
-
Protein and Ligand Preparation:
-
Dialyze AdSS extensively against the ITC buffer.
-
Dissolve this compound in 100% DMSO to create a concentrated stock solution and then dilute to the final concentration in the ITC buffer. The final DMSO concentration in the protein and ligand solutions should be identical.
-
Determine the precise concentrations of AdSS and this compound using a reliable method (e.g., UV-Vis spectroscopy for protein, and accurate weighing for the ligand).
-
-
Sample Degassing:
-
Thoroughly degas both the AdSS and this compound solutions for at least 10 minutes prior to the experiment to prevent bubble formation.
-
-
Instrument Setup:
-
Set the experimental temperature to 25 °C.
-
Set the stirring speed to 750 rpm.
-
-
Loading the Instrument:
-
Load the sample cell with ~200 µL of AdSS solution (e.g., 20 µM).
-
Load the injection syringe with ~40 µL of this compound solution (e.g., 200 µM).
-
-
Titration:
-
Perform an initial injection of 0.4 µL followed by 18 subsequent injections of 2 µL each, with a spacing of 150 seconds between injections.
-
-
Control Experiment:
-
Perform a control titration by injecting the this compound solution into the ITC buffer to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the binding data.
-
Analyze the integrated heat data using the instrument's software, fitting to a one-site binding model to determine the Kd, n, ΔH, and ΔS.
-
Surface Plasmon Resonance (SPR)
Objective: To measure the real-time association (kon) and dissociation (koff) rates of this compound binding to immobilized adenylosuccinate synthetase, and to calculate the binding affinity (Kd).
Materials:
-
Purified recombinant adenylosuccinate synthetase (AdSS)
-
This compound
-
SPR instrument (e.g., Cytiva Biacore T200)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
SPR running buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 0.05% (v/v) Tween 20, 1% (v/v) DMSO
-
Immobilization buffer: 10 mM sodium acetate pH 5.0
Procedure:
-
Chip Preparation and Protein Immobilization:
-
Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject AdSS (e.g., 50 µg/mL in immobilization buffer) over the activated surface to achieve an immobilization level of ~8000-10000 response units (RU).
-
Deactivate the remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl pH 8.5.
-
-
Binding Analysis:
-
Prepare a series of this compound dilutions in the running buffer (e.g., 0.1 µM to 100 µM).
-
Inject the this compound solutions over the immobilized AdSS surface at a flow rate of 30 µL/min.
-
Allow for an association phase of 120 seconds followed by a dissociation phase of 240 seconds.
-
Inject the running buffer as a blank.
-
-
Regeneration:
-
If necessary, regenerate the sensor surface between injections with a short pulse of a mild regeneration solution (e.g., 10 mM glycine-HCl pH 2.5).
-
-
Data Analysis:
-
Subtract the reference surface and blank injection sensorgrams from the active surface sensorgrams.
-
Globally fit the association and dissociation curves to a 1:1 Langmuir binding model to determine the kon, koff, and Kd.
-
Thermal Shift Assay (TSA)
Objective: To assess the thermal stabilization of adenylosuccinate synthetase upon this compound binding, measured as a change in the melting temperature (ΔTm).
Materials:
-
Purified recombinant adenylosuccinate synthetase (AdSS)
-
This compound
-
SYPRO Orange dye (5000x stock in DMSO)
-
TSA buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂
-
Real-time PCR instrument capable of performing a melt curve analysis
Procedure:
-
Reaction Setup:
-
In a 96-well PCR plate, prepare a 20 µL reaction mixture containing:
-
AdSS (final concentration 2 µM)
-
This compound (at various concentrations, e.g., 1 µM to 500 µM)
-
SYPRO Orange dye (final concentration 5x)
-
TSA buffer to a final volume of 20 µL
-
-
Include a no-ligand (DMSO vehicle) control.
-
-
Thermal Denaturation:
-
Seal the plate and centrifuge briefly.
-
Place the plate in the real-time PCR instrument.
-
Set the instrument to ramp the temperature from 25 °C to 95 °C with a ramp rate of 0.5 °C/min.
-
Monitor the fluorescence of SYPRO Orange at each temperature increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
Determine the melting temperature (Tm), which is the midpoint of the protein unfolding transition, by fitting the data to a Boltzmann equation or by finding the peak of the first derivative of the melt curve.
-
Calculate the thermal shift (ΔTm) as the difference between the Tm of the protein with this compound and the Tm of the protein without this compound.
-
The biophysical assays outlined in this guide provide a robust toolkit for confirming and quantifying the binding of this compound to its molecular target, adenylosuccinate synthetase. Isothermal Titration Calorimetry offers a comprehensive thermodynamic profile of the interaction. Surface Plasmon Resonance provides valuable kinetic information, detailing the rates of association and dissociation. The Thermal Shift Assay serves as a rapid and high-throughput method to confirm target engagement by measuring changes in protein stability. By employing a combination of these techniques, researchers can gain a detailed understanding of the molecular interactions that underpin the inhibitory activity of this compound, thereby facilitating further drug development and optimization efforts.
Mimicking Hadacidin's Effects Through Adenylosuccinate Synthetase Knockdown: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise molecular consequences of inhibiting key enzymatic pathways is paramount. This guide provides a comparative analysis of two methods for disrupting the de novo purine biosynthesis pathway: pharmacological inhibition of adenylosuccinate synthetase (ADSS) with Hadacidin and genetic knockdown of the ADSS1 gene. Both approaches aim to replicate the effects of blocking the conversion of inosine monophosphate (IMP) to adenylosuccinate, a critical step in AMP synthesis.
This comparison will delve into the quantitative effects on cellular metabolite pools and cell viability, supported by detailed experimental protocols. Visualizations of the underlying biochemical pathway and experimental workflows are provided to facilitate a comprehensive understanding.
At a Glance: ADSS Knockdown vs. This compound Treatment
| Parameter | ADSS Knockdown (siRNA) | This compound Treatment |
| Mechanism of Action | Reduces ADSS enzyme levels via mRNA degradation | Competitively inhibits ADSS enzyme activity |
| Specificity | Can be specific to ADSS isoforms (ADSS1/ADSS2) | May have off-target effects at high concentrations |
| Effect on Nucleotide Pools | Reduction in total nucleotide pool[1] | Decreased AMP levels[2] |
| Cell Viability/Proliferation | Can lead to reduced cell proliferation and colony formation[3][4] | Can inhibit cell proliferation[5] |
| Reversibility | Long-lasting, requires new protein synthesis | Reversible upon removal of the compound |
| Experimental Control | Precise control over knockdown level with titration of siRNA | Concentration- and duration-dependent effects[6] |
Delving into the Data: A Quantitative Comparison
The primary consequence of both ADSS knockdown and this compound treatment is the disruption of the purine biosynthesis pathway, leading to alterations in the intracellular nucleotide pools.
Table 1: Comparative Effects on Cellular Nucleotide Levels
| Treatment | Model System | Measured Metabolite(s) | Observed Effect | Reference |
| ADSS1 Knockout | Mouse Muscle | Total Nucleotides | Significant reduction in the total nucleotide pool compared to wild-type. | [1] |
| This compound | Ovine Luteal Tissue | AMP | Lowered AMP levels. | [2] |
While direct comparative studies with comprehensive metabolomics are limited, the available data indicates that both methods effectively perturb purine metabolism. ADSS1 knockout in mice leads to a broad reduction in the total nucleotide pool, highlighting the critical role of this enzyme in maintaining overall nucleotide homeostasis[1]. Pharmacological inhibition with this compound has been shown to specifically decrease AMP levels, consistent with its direct inhibition of the first committed step in AMP synthesis from IMP[2].
Table 2: Comparative Effects on Cell Viability and Proliferation
| Treatment | Assay | Cell Line/Model | Observed Effect | Reference |
| LSS Knockdown (example of metabolic gene knockdown) | Cell Proliferation (MTT), Colony Formation | Esophageal Squamous Carcinoma Cells | Significantly impaired cell growth and reduced colony formation. | [3][4] |
| This compound | Inhibition of Purine Synthesis | Tumor Cells | Inhibition of the synthesis of adenylic acid, a key component for proliferation. | [7] |
| General Cytotoxicity Assay | Cell Viability (e.g., MTT, XTT) | Various Cell Lines | Can be used to assess the cytotoxic effects of compounds like this compound. | [6][8] |
Studies on the knockdown of metabolic enzymes, such as lanosterol synthase (LSS), demonstrate a significant reduction in cell proliferation and colony-forming capacity[3][4]. This provides a conceptual parallel for the expected effects of ADSS knockdown. This compound has long been recognized as an inhibitor of purine biosynthesis, which is essential for cell proliferation[7]. Standard cell viability assays, such as the MTT or XTT assays, can be employed to quantify the dose-dependent cytotoxic or cytostatic effects of this compound[6][8].
Visualizing the Mechanisms
To better understand the processes discussed, the following diagrams illustrate the purine biosynthesis pathway and a typical experimental workflow for comparing ADSS knockdown with this compound treatment.
Caption: The de novo purine biosynthesis pathway highlighting the role of ADSS.
Caption: Experimental workflow for comparing ADSS knockdown and this compound treatment.
Experimental Protocols
siRNA-Mediated Knockdown of ADSS
This protocol provides a general framework for the transient knockdown of ADSS using small interfering RNA (siRNA). Optimization of siRNA concentration and transfection conditions is crucial for each cell line.
Materials:
-
ADSS-targeting siRNA and non-targeting (scrambled) control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM Reduced Serum Medium
-
Appropriate cell culture medium and plates
-
RNase-free water and tubes
Procedure:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation:
-
Dilute 20 pmol of ADSS siRNA or control siRNA in 100 µL of Opti-MEM medium in a sterile tube.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM medium and incubate for 5 minutes at room temperature.
-
-
Complex Formation: Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
Transfection: Add the 200 µL of siRNA-lipid complex drop-wise to each well containing cells and fresh medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Validation of Knockdown: Harvest a subset of cells to validate ADSS knockdown by Western blot or qRT-PCR analysis.
-
Downstream Assays: Proceed with metabolomics analysis or cell viability assays on the remaining cells.
This compound Treatment
This protocol outlines a general procedure for treating cultured cells with this compound to inhibit ADSS activity. The optimal concentration and duration of treatment should be determined empirically for each cell line and experimental endpoint.
Materials:
-
This compound
-
Sterile DMSO or appropriate solvent for stock solution
-
Complete cell culture medium
-
Cell culture plates
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 100 mM) in sterile DMSO. Store at -20°C.
-
Cell Seeding: Seed cells in 96-well (for viability assays) or 6-well plates (for metabolomics) and allow them to adhere and reach the desired confluency (typically 50-70%).
-
Treatment:
-
Prepare a series of dilutions of this compound in complete cell culture medium from the stock solution. A typical starting concentration range could be 1 µM to 1 mM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Downstream Assays:
-
For cell viability, proceed with an MTT or similar assay.
-
For metabolomics, harvest the cells by scraping or trypsinization, followed by a quenching step in cold methanol to halt metabolic activity.
-
Metabolite Extraction and Analysis (General Protocol)
This protocol provides a basic method for extracting intracellular metabolites for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) or High-Performance Liquid Chromatography (HPLC).
Materials:
-
Ice-cold 80% Methanol
-
Ice-cold PBS
-
Cell scraper
-
Centrifuge
Procedure:
-
Quenching and Harvesting:
-
Quickly aspirate the culture medium.
-
Wash the cells once with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well of a 6-well plate.
-
Scrape the cells in the methanol and transfer the cell suspension to a microcentrifuge tube.
-
-
Lysis and Precipitation:
-
Vortex the cell suspension vigorously.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet cell debris and proteins.
-
-
Sample Collection:
-
Carefully transfer the supernatant, which contains the metabolites, to a new tube.
-
The supernatant can be dried under a vacuum and stored at -80°C until analysis.
-
-
Analysis: Reconstitute the dried metabolite extract in an appropriate solvent for LC-MS or HPLC analysis to quantify intracellular nucleotide concentrations.
Conclusion
Both the genetic knockdown of adenylosuccinate synthetase and the pharmacological inhibition with this compound serve as effective tools to probe the consequences of disrupting the de novo purine biosynthesis pathway. The choice between these methods will depend on the specific research question, the desired duration of the effect, and the level of specificity required. While siRNA-mediated knockdown offers high specificity and the ability to target isoforms, this compound provides a temporally controlled and reversible means of inhibition. The experimental protocols and comparative data presented in this guide offer a foundational resource for researchers aiming to mimic the effects of this compound through the targeted silencing of ADSS, thereby advancing our understanding of purine metabolism in health and disease.
References
- 1. biorxiv.org [biorxiv.org]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. researcherslinks.com [researcherslinks.com]
- 5. Tumor-associated fibroblasts derived exosomes induce the proliferation and cisplatin resistance in esophageal squamous cell carcinoma cells through RIG-I/IFN-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Profiles of Hadacidin and Methotrexate
In the landscape of cytotoxic agents, both Hadacidin and Methotrexate have carved out distinct niches, primarily dictated by their mechanisms of action and resulting cellular consequences. While Methotrexate is a widely studied and clinically utilized antimetabolite with a well-documented cytotoxic profile, this compound, an inhibitor of purine biosynthesis, has a more historical research footprint with less extensive publicly available quantitative data on its cytotoxicity. This guide provides a comparative overview of their cytotoxic effects, supported by available experimental data and detailed methodologies for key assays.
Introduction to this compound and Methotrexate
This compound is a naturally occurring N-formyl derivative of L-aspartic acid. Its primary mechanism of action is the inhibition of adenylosuccinate synthetase, an enzyme crucial for the de novo synthesis of adenosine monophosphate (AMP), a key component of DNA and RNA. By blocking this pathway, this compound disrupts nucleic acid synthesis, leading to growth inhibition in various cell types.
Methotrexate is a folic acid antagonist that competitively inhibits dihydrofolate reductase (DHFR). This enzyme is essential for reducing dihydrofolate to tetrahydrofolate, a vital cofactor for the synthesis of purines and thymidylate. Inhibition of DHFR by Methotrexate leads to a depletion of these essential precursors for DNA synthesis, resulting in cell cycle arrest and apoptosis.[1]
Comparative Cytotoxic Profiles
A direct quantitative comparison of the cytotoxic profiles of this compound and Methotrexate is challenging due to the limited availability of recent, comprehensive data for this compound. Research on this compound's cytotoxic effects was more prominent in the mid-20th century and often focused on its growth-inhibitory properties in microorganisms and certain tumor models, without the detailed quantitative analysis that is standard today.
In contrast, Methotrexate has been extensively studied, and a wealth of data exists on its cytotoxic effects across a wide range of cancer cell lines.
Data on Methotrexate Cytotoxicity
The following tables summarize the available quantitative data on the cytotoxic effects of Methotrexate.
Table 1: IC50 Values of Methotrexate in Various Cell Lines
| Cell Line | Cancer Type | IC50 Value | Incubation Time | Reference |
| Daoy | Medulloblastoma | 9.5 x 10⁻² µM | 6 days | [2] |
| Saos-2 | Osteosarcoma | 3.5 x 10⁻² µM | 6 days | [2] |
| HTC-116 | Colorectal Cancer | 2.3 mM | 12 hours | [3][4] |
| HTC-116 | Colorectal Cancer | 0.37 mM | 24 hours | [3][4] |
| HTC-116 | Colorectal Cancer | 0.15 mM | 48 hours | [3][4] |
| A-549 | Lung Carcinoma | 0.10 mM | 48 hours | [3][4] |
Table 2: Effects of Methotrexate on Cell Cycle and Apoptosis
| Effect | Cell Line | Observation | Reference |
| Cell Cycle Arrest | Mouse L1210 Leukemia | Irreversible S phase arrest. | [5] |
| A549 (NSCLC) | G1 checkpoint arrest. | [6] | |
| NCI-H295R | S-phase cell cycle arrest. | [7] | |
| Apoptosis | Jurkat T cells | Primes cells for increased sensitivity to apoptosis via mitochondrial or death receptor pathways. | [8][9] |
| A549 (NSCLC) | Induces apoptosis through a p53/p21-dependent pathway. | [10] | |
| T lymphocytic cell lines | Induces apoptosis, likely through oxidative stress. | [11] |
Mechanisms of Action and Signaling Pathways
The distinct cytotoxic profiles of this compound and Methotrexate stem from their different molecular targets and the signaling pathways they consequently affect.
This compound: Inhibition of Purine Synthesis
This compound directly inhibits adenylosuccinate synthetase, a critical enzyme in the de novo purine biosynthesis pathway. This leads to a depletion of the AMP pool, which is a fundamental building block for DNA and RNA. The disruption of nucleic acid synthesis is the primary mechanism behind its growth-inhibitory effects.
Caption: this compound inhibits adenylosuccinate synthetase, blocking AMP synthesis.
Methotrexate: Dihydrofolate Reductase Inhibition and Downstream Effects
Methotrexate's primary target is DHFR. By inhibiting this enzyme, it depletes the intracellular pool of tetrahydrofolate, which is essential for the synthesis of thymidine and purines. This leads to an S-phase arrest in the cell cycle.[5] Furthermore, Methotrexate has been shown to induce apoptosis through various signaling pathways, including the JNK-dependent pathway and p53-mediated pathways.[8][10] It can also lead to the production of reactive oxygen species (ROS), contributing to its cytotoxic effects.[11][12]
Caption: Methotrexate inhibits DHFR, leading to cell cycle arrest and apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of cytotoxic profiles. Below are standard protocols for key experiments used to evaluate the cytotoxicity of compounds like this compound and Methotrexate.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or Methotrexate. Include untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Protocol:
-
Cell Treatment: Treat cells with this compound or Methotrexate for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the percentages of different cell populations (viable, early apoptotic, late apoptotic/necrotic).
Propidium Iodide (PI) Staining for Cell Cycle Analysis
This method uses PI to stain the DNA of fixed cells, allowing for the analysis of cell cycle distribution by flow cytometry.
Caption: Workflow for cell cycle analysis using Propidium Iodide.
Protocol:
-
Cell Treatment: Treat cells with this compound or Methotrexate.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
RNase Treatment: Treat the fixed cells with RNase A to degrade RNA and ensure that only DNA is stained.
-
PI Staining: Stain the cells with a solution containing Propidium Iodide.
-
Incubation: Incubate the cells to allow for DNA intercalation.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. broadpharm.com [broadpharm.com]
- 5. rsc.org [rsc.org]
- 6. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. docs.research.missouri.edu [docs.research.missouri.edu]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. bds.berkeley.edu [bds.berkeley.edu]
Unveiling the Structure-Activity Relationship of Hadacidin Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationship (SAR) of hadacidin derivatives as inhibitors of adenylosuccinate synthetase. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathway and experimental workflow.
This compound, N-formyl-N-hydroxyglycine, is a naturally occurring inhibitor of adenylosuccinate synthetase (AdSS), an essential enzyme in the de novo purine biosynthesis pathway.[1] Its structural similarity to L-aspartate allows it to act as a competitive inhibitor, blocking the synthesis of adenylosuccinate from inosine monophosphate (IMP).[1] This inhibition of purine synthesis has positioned this compound and its derivatives as potential anticancer and antibiotic agents.[1] Understanding the relationship between the chemical structure of this compound analogues and their inhibitory activity is crucial for the rational design of more potent and specific therapeutic agents.
Comparative Inhibitory Activity of this compound Derivatives
The inhibitory potency of this compound and its analogues against adenylosuccinate synthetase varies significantly with modifications to its core structure. The N-formyl-N-hydroxyamino group is understood to be critical for its biological activity.[1] The following table summarizes the available quantitative data on the inhibition of AdSS by various this compound derivatives.
| Compound Name | Structure | % Inhibition at 5 mM | Ki (µM) | Reference |
| This compound | N-formyl-N-hydroxyglycine | 100% | 86 | [2] |
| N-acetyl-N-hydroxyglycine | N-acetyl-N-hydroxyglycine | 50-75% | Not Reported | [2] |
| N-formylglycine | N-formylglycine | 50-75% | Not Reported | [2] |
| N-acetylglycine | N-acetylglycine | 50-75% | Not Reported | [2] |
| N-hydroxyglycine | N-hydroxyglycine | 50-75% | Not Reported | [2] |
| N-(thiocarboxy)-L-aspartic anhydride | N-(thiocarboxy)-L-aspartic anhydride | 27% | Not Reported | [2] |
| N-benzoylglycine | N-benzoylglycine | 6% | Not Reported | [2] |
| N-formylsarcosine | N-formylsarcosine | No effect | Not Reported | [2] |
| N-acetylmethionine | N-acetylmethionine | No effect | Not Reported | [2] |
| O-methylpyruvate oxime | O-methylpyruvate oxime | No effect | Not Reported | [2] |
| This compound methylester | This compound methylester | No effect | Not Reported | [2] |
Experimental Protocols
The evaluation of this compound derivatives typically involves the purification of adenylosuccinate synthetase followed by an inhibition assay.
Purification of Adenylosuccinate Synthetase
Adenylosuccinate synthetase can be purified from various sources, including Dictyostelium discoideum, through methods such as affinity chromatography.[2] A common approach involves using a this compound-Sepharose 4B affinity column, followed by anion-exchange high-performance liquid chromatography (HPLC) and gel-filtration HPLC to achieve high purity.[2]
Adenylosuccinate Synthetase Inhibition Assay (HPLC-Based)
A robust method for quantifying the inhibitory effect of this compound derivatives on AdSS activity is through an HPLC-based assay that measures the formation of the product, adenylosuccinate.
Materials:
-
Purified adenylosuccinate synthetase
-
Inosine monophosphate (IMP)
-
Guanosine triphosphate (GTP)
-
L-aspartate
-
Magnesium ions (Mg2+)
-
Buffer solution (e.g., Tris-HCl)
-
This compound derivatives (inhibitors)
-
HPLC system with a suitable column (e.g., anion-exchange)
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing buffer, IMP, GTP, L-aspartate, and Mg2+ at optimized concentrations. The apparent Km values for IMP, GTP, and aspartate for D. discoideum AdSS are 36 µM, 23 µM, and 714 µM, respectively.[2]
-
Inhibitor Addition: Add varying concentrations of the this compound derivative to the reaction mixtures. A control reaction without any inhibitor should also be prepared.
-
Enzyme Initiation: Initiate the enzymatic reaction by adding the purified adenylosuccinate synthetase.
-
Incubation: Incubate the reaction mixtures at a constant temperature (e.g., 37°C) for a defined period.
-
Reaction Termination: Stop the reaction, typically by adding an acid (e.g., perchloric acid) or by heat denaturation.
-
HPLC Analysis: Centrifuge the terminated reaction mixtures to remove any precipitate. Analyze the supernatant using an HPLC system to separate and quantify the amount of adenylosuccinate formed.
-
Data Analysis: Determine the percentage of inhibition for each concentration of the this compound derivative by comparing the amount of product formed in the presence of the inhibitor to the control. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. For competitive inhibitors, the inhibition constant (Ki) can be determined through kinetic analysis, such as Dixon plots.
Visualizing Key Pathways and Workflows
De Novo Purine Biosynthesis Pathway
The following diagram illustrates the de novo purine biosynthesis pathway, highlighting the critical step catalyzed by adenylosuccinate synthetase, the target of this compound.
Caption: The role of adenylosuccinate synthetase in purine biosynthesis and its inhibition by this compound.
Experimental Workflow for SAR Studies
The process of conducting a structure-activity relationship study for this compound derivatives can be visualized as a cyclical workflow.
Caption: A typical workflow for structure-activity relationship (SAR) studies of this compound derivatives.
References
Head-to-head comparison of Hadacidin and azaserine in cancer models
A Comprehensive Guide for Researchers and Drug Development Professionals
In the landscape of anticancer drug discovery, metabolic pathways present a critical vulnerability in cancer cells. Among these, the de novo purine biosynthesis pathway, essential for the synthesis of nucleotides required for rapid cell proliferation, has been a key target for therapeutic intervention. This guide provides a detailed head-to-head comparison of two notable inhibitors of this pathway: Hadacidin and Azaserine. Both agents disrupt purine synthesis but through distinct mechanisms, leading to different biological consequences and therapeutic potentials.
Executive Summary
| Feature | This compound | Azaserine |
| Primary Target | Adenylosuccinate Synthetase (ADSS) | Glutamine Amidotransferases |
| Mechanism of Action | Competitive inhibitor of aspartate binding to ADSS, blocking the conversion of IMP to sAMP, a precursor of AMP. | Glutamine analog that irreversibly inhibits enzymes involved in purine and pyrimidine biosynthesis, and the hexosamine pathway.[1][2][3] |
| Effect on Purine Synthesis | Specifically inhibits the synthesis of adenylic acid (AMP).[4] | Broadly inhibits purine biosynthesis by blocking multiple glutamine-dependent steps.[3] Also affects pyrimidine and hexosamine pathways.[1] |
| Reported In Vitro Efficacy | Limited recent data available in cancer cell lines. | Demonstrates cytotoxicity in various cancer cell lines, including breast cancer. |
| Reported In Vivo Efficacy | Limited recent data in cancer models. | Shows antitumor effects in various cancer models, but can also have tumorigenic potential.[2] |
| Therapeutic Window | Potentially wider due to specific target inhibition. | Narrower due to broad-spectrum inhibition of glutamine-dependent enzymes, leading to higher potential for toxicity. |
Mechanism of Action and Signaling Pathways
This compound and Azaserine both exert their anticancer effects by disrupting the de novo purine biosynthesis pathway, which is crucial for the production of adenosine and guanosine nucleotides. However, they target different enzymatic steps within this pathway.
This compound: A Specific Inhibitor of Adenylate Synthesis
This compound acts as a competitive inhibitor of adenylosuccinate synthetase (ADSS), the enzyme that catalyzes the conversion of inosine monophosphate (IMP) to adenylosuccinate (sAMP), a direct precursor to adenosine monophosphate (AMP).[5][6] By mimicking the substrate L-aspartate, this compound binds to the active site of ADSS, thereby halting the production of AMP.[7] This specific inhibition leads to a depletion of the cellular AMP pool, which can trigger cell cycle arrest and apoptosis in rapidly dividing cancer cells.
Azaserine: A Broad-Spectrum Glutamine Antagonist
Azaserine is a structural analog of glutamine and acts as an irreversible inhibitor of several glutamine-dependent enzymes, known as glutamine amidotransferases.[1][2] These enzymes are critical for multiple steps in the de novo purine biosynthesis pathway, as well as in pyrimidine and hexosamine biosynthesis.[1][3] By covalently modifying the cysteine residue in the active site of these enzymes, Azaserine effectively shuts down multiple metabolic pathways that are vital for cancer cell growth and proliferation.[8] Its broad activity contributes to its potent anticancer effects but also to its toxicity.
In Vitro Performance: Cytotoxicity in Cancer Cell Lines
Direct head-to-head comparative studies of this compound and Azaserine across a panel of cancer cell lines are limited in recent literature. However, available data for each compound are summarized below.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Azaserine | MCF-7 | Breast Cancer | ~6.25 | [9] |
Note: IC50 values can vary significantly based on experimental conditions such as cell density and exposure time.
In Vivo Performance: Efficacy in Animal Models
A direct comparative study in a cancer model was not identified in the recent literature. However, an in vivo study in a non-cancer model (ovine corpus luteum) demonstrated that both compounds affect purine biosynthesis. This compound was shown to lower AMP levels, while Azaserine tended to lower IMP and the GMP:AMP ratio.[4]
| Compound | Animal Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (%) | Citation |
| This compound | - | - | - | Data not available | - |
| Azaserine | - | - | - | Data not available | - |
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of anticancer agents like this compound and Azaserine.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for determining the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound and Azaserine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or Azaserine. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vivo Tumor Xenograft Study
This protocol describes a general workflow for evaluating the antitumor efficacy of a compound in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Cancer cell line
-
Matrigel (optional)
-
This compound and Azaserine formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of the mice.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the compounds and vehicle control according to the predetermined dosing schedule (e.g., intraperitoneal injection, oral gavage).
-
Tumor and Body Weight Measurement: Measure tumor dimensions with calipers and calculate tumor volume (Volume = (length × width²)/2) and monitor the body weight of the mice regularly to assess toxicity.
-
Study Endpoint: Continue the study until a predefined endpoint is reached, such as a specific tumor volume in the control group or a set duration of treatment.
-
Tissue Collection and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
Conclusion
This compound and Azaserine both represent valuable tool compounds for investigating the role of purine biosynthesis in cancer. This compound's specificity for adenylosuccinate synthetase offers a more targeted approach to inhibiting AMP synthesis. In contrast, Azaserine's broad inhibition of glutamine-dependent enzymes provides a more potent but potentially more toxic means of disrupting cellular metabolism.
The lack of recent, direct head-to-head comparative studies in cancer models highlights a gap in the literature. Further research directly comparing the efficacy and toxicity of these two agents in a panel of cancer cell lines and in vivo models would be highly valuable for the drug development community. Such studies would provide a clearer understanding of their relative therapeutic potential and inform the development of next-generation inhibitors targeting the purine biosynthesis pathway.
References
- 1. Azaserine - Wikipedia [en.wikipedia.org]
- 2. adooq.com [adooq.com]
- 3. Azaserine | 115-02-6 | FD145614 | Biosynth [biosynth.com]
- 4. Effects of the purine biosynthesis pathway inhibitors azaserine, this compound, and mycophenolic acid on the developing ovine corpus luteum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Feedback inhibition and product complexes of recombinant mouse muscle adenylosuccinate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adenylosuccinate synthetase: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adenylosuccinate synthetase from Dictyostelium discoideum: effects of this compound analogs and binding of [14C]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchpublish.com [researchpublish.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Disposal Plan for Hadacidin
Immediate Safety and Handling Precautions
Before handling Hadacidin, it is imperative to consult your institution's Environmental Health and Safety (EHS) department. Personnel should be thoroughly trained in handling potent compounds and utilize appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Gloves: Double chemotherapy-rated gloves are recommended.
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A disposable gown or dedicated lab coat.
-
Respiratory Protection: If there is a risk of aerosolization, a properly fitted respirator should be used within a certified chemical fume hood.
Step-by-Step Disposal Procedure
The primary principle for disposing of this compound and any contaminated materials is to manage them as hazardous waste. Under no circumstances should this compound or its solutions be disposed of down the drain.
-
Waste Segregation:
-
Designate a specific, clearly labeled, and sealed container for all this compound waste. This includes pure compound, solutions, and any contaminated materials such as pipette tips, gloves, and wipes.
-
The container must be compatible with the chemical nature of the waste. For instance, if this compound is in a solvent, the container must be resistant to that solvent.
-
-
Container Labeling:
-
The waste container must be labeled with "Hazardous Waste," the full chemical name ("this compound" or "N-Formyl-N-hydroxyglycine"), and any known hazard information (e.g., "Cytotoxic").
-
-
Waste Accumulation and Storage:
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.
-
Follow your institution's guidelines regarding the maximum volume of waste and the timeframe for storage in a satellite accumulation area.
-
-
Arranging for Pickup and Disposal:
-
Once the waste container is full or ready for disposal, follow your institution's established procedures to request a pickup from the EHS department or a licensed hazardous waste disposal contractor.
-
Complete all necessary waste disposal forms accurately and completely.
-
-
Decontamination of Work Surfaces:
-
After handling this compound, thoroughly decontaminate all work surfaces. A recommended procedure involves:
-
Wiping surfaces with a detergent solution.
-
Rinsing with water.
-
A final wipe-down with a suitable laboratory disinfectant or 70% ethanol.
-
-
All cleaning materials used in this process must also be disposed of as hazardous waste.
-
Quantitative Data Summary
Due to the absence of a specific Safety Data Sheet for this compound, quantitative disposal parameters are not available. The following table summarizes the qualitative data and guiding principles for its disposal.
| Parameter | Guideline | Rationale |
| Chemical Class | Hydroxamic Acid | Compounds in this class may have specific reactivity and toxicity profiles that require professional disposal. |
| Known Hazards | Anticancer Activity | Warrants handling as a cytotoxic/antineoplastic agent, which requires stringent containment and disposal protocols.[1] |
| Solubility | Likely water-soluble | Influences the choice of cleaning and decontamination agents. Avoids drain disposal. |
| Waste Categorization | Hazardous Chemical Waste | Ensures compliance with local, state, and federal regulations such as the Resource Conservation and Recovery Act (RCRA).[1] |
| Final Disposal Method | Incineration | This is the standard and recommended method for the complete destruction of cytotoxic and investigational drug waste. |
Experimental Protocols
As this document provides procedural guidance for disposal rather than citing specific experimental results, detailed experimental protocols are not applicable. The disposal procedures outlined are based on general best practices for chemical laboratory safety and waste management.[2][3]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe handling and disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
